Gama-cyhalothrin
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17?,18-,20?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-WVMOBASUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Gamma-Cyhalothrin on Insect Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-cyhalothrin (B44037), a potent synthetic Type II pyrethroid insecticide, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in insect neurons. This guide provides a detailed examination of the molecular mechanism of action, focusing on the biophysical and pharmacological interactions between gamma-cyhalothrin and its target. The primary action of gamma-cyhalothrin is to induce a long-lasting modification of the sodium channel's gating kinetics, leading to a prolongation of the open state. This disruption of normal channel function results in neuronal hyperexcitability, repetitive firing, and ultimately, paralysis and death of the insect. This document summarizes the current understanding of this mechanism, presents quantitative data from representative Type II pyrethroids, details common experimental protocols, and provides visualizations of the key molecular interactions and experimental workflows.
Core Mechanism of Action: Prolongation of the Sodium Channel Open State
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in neurons.[1] They cycle through three main conformational states: resting (closed), open (activated), and inactivated (closed and non-responsive).[2] Gamma-cyhalothrin, like other Type II pyrethroids, disrupts this finely tuned process by binding to the sodium channel and stabilizing the open state.[3][4] This leads to two primary effects on the sodium current:
-
Inhibition of Deactivation: The channel closes much more slowly upon repolarization of the membrane, resulting in a persistent inward sodium current, often observed as a large "tail current" in voltage-clamp experiments.[3][5]
-
Slowing of Inactivation: The transition from the open to the inactivated state is significantly delayed, further contributing to the prolonged channel opening during membrane depolarization.[3][4]
This persistent sodium influx leads to a sustained depolarization of the neuronal membrane, causing repetitive firing of action potentials.[1] Eventually, the membrane potential becomes so depolarized that the neuron can no longer generate action potentials, leading to paralysis.[6]
State-Dependent Binding
The action of gamma-cyhalothrin is highly state-dependent, with a strong preference for the open state of the sodium channel.[3][7] This means that the insecticide binds more readily and has a greater effect when the channels are actively opening and closing, such as during a train of action potentials. This "use-dependent" action is a characteristic feature of Type II pyrethroids.[7]
Molecular Binding Site
While direct radioligand binding studies for pyrethroids are challenging due to their high lipophilicity, a combination of site-directed mutagenesis, electrophysiological analysis of resistant mutants, and computational modeling has identified a putative binding pocket on the insect sodium channel.[1] It is now understood that pyrethroids have dual receptor sites.[1][8] Key structural components of the sodium channel that are implicated in pyrethroid binding include:
-
Domain II S4-S5 Linker: This intracellular loop is a critical component of the binding site.[3]
-
Domain II S5 and S6 Helices: Amino acid residues within these transmembrane segments contribute to the binding pocket.[3]
-
Domain III S6 Helix: This region also plays a role in forming the pyrethroid binding site.[3]
Knockdown resistance (kdr) mutations, which confer resistance to pyrethroids in many insect populations, are frequently found in these regions, providing strong evidence for their involvement in insecticide binding.[5][8]
Quantitative Data on Sodium Channel Modification
Table 1: Representative Dose-Response of a Type II Pyrethroid (Deltamethrin) on Insect Sodium Channels
| Parameter | Value | Insect Species/Channel | Reference |
| EC50 | ~10 nM | Drosophila melanogaster (para) | [9] |
| Hill Coefficient (n) | ~2 | Drosophila melanogaster (para) | [4] |
Note: EC50 is the concentration required to achieve 50% of the maximal effect (channel modification). The Hill coefficient provides insight into the stoichiometry of binding.
Table 2: Representative Effects of a Type II Pyrethroid (Deltamethrin) on Sodium Channel Gating Kinetics
| Gating Parameter | Effect | Magnitude of Change | Insect Species/Channel | Reference |
| Activation (V½) | Minimal Shift | < 5 mV | Drosophila melanogaster (para) | [8] |
| Steady-State Inactivation (V½) | Hyperpolarizing Shift | ~5-10 mV | Drosophila melanogaster (para) | [8] |
| Time Constant of Inactivation (τh) | Prolonged | Order of magnitude increase | General (Type II Pyrethroids) | [10] |
| Time Constant of Deactivation (τtail) | Markedly Prolonged | >10-fold slower than Type I pyrethroids | General (Type II Pyrethroids) | [5] |
Note: V½ represents the voltage at which half of the channels are activated or inactivated. A hyperpolarizing shift in inactivation means that channels inactivate at more negative membrane potentials. Time constants (τ) are a measure of the rate of a process; a larger τ indicates a slower process.
Experimental Protocols
The primary technique for studying the effects of gamma-cyhalothrin on insect sodium channels is two-electrode voltage clamp (TEVC) electrophysiology using the Xenopus laevis oocyte expression system.
Heterologous Expression of Insect Sodium Channels in Xenopus Oocytes
-
cRNA Preparation: The full-length cDNA encoding the insect sodium channel α-subunit (e.g., para from Drosophila) is subcloned into an expression vector. Capped messenger RNA (cRNA) is then synthesized in vitro using a commercial kit. To enhance channel expression, cRNA for an auxiliary subunit, such as TipE from Drosophila, is often co-injected.[11]
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. A nanoliter injector is used to inject a precise amount of the cRNA mixture into the oocyte's cytoplasm.
-
Incubation: The injected oocytes are incubated for 2-5 days in a temperature-controlled environment to allow for the translation and insertion of the sodium channel proteins into the oocyte membrane.
Two-Electrode Voltage Clamp (TEVC) Recording
-
Oocyte Placement and Perfusion: A single oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).
-
Electrode Impalement: Two microelectrodes, filled with a high-concentration salt solution (e.g., 3 M KCl), are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to "clamp" the membrane potential at a desired voltage.
-
Voltage Protocols and Data Acquisition: A series of voltage steps are applied to the oocyte to elicit sodium currents.
-
Activation Protocol: The membrane is held at a negative potential (e.g., -100 mV) and then stepped to a range of depolarizing potentials to measure the voltage-dependence of channel opening.
-
Inactivation Protocol: The membrane is held at various potentials for a prolonged period before a test pulse to a depolarizing potential to measure the voltage-dependence of steady-state inactivation.
-
-
Drug Application: Gamma-cyhalothrin, dissolved in a suitable solvent like DMSO and then diluted in the perfusion solution, is applied to the oocyte. The final DMSO concentration should be kept low (<0.1%) to avoid off-target effects.
-
Measurement of Pyrethroid Effects:
-
Tail Currents: A depolarizing pulse is applied to open the channels, and upon repolarization to a negative potential, the slowly decaying tail current is measured. For Type II pyrethroids, a train of short depolarizing pulses is often used to enhance the use-dependent modification of the channels.[5]
-
Dose-Response Analysis: The oocyte is exposed to a range of gamma-cyhalothrin concentrations, and the resulting tail currents are measured to determine the EC50 and Hill coefficient.
-
Data Analysis
-
Percentage of Modified Channels: The percentage of sodium channels modified by the pyrethroid can be calculated using the following formula: % Modification = [ (I_tail / (V_h - E_rev)) / (I_peak / (V_t - E_rev)) ] * 100 where I_tail is the peak tail current, V_h is the holding potential, E_rev is the reversal potential for sodium, I_peak is the peak sodium current before drug application, and V_t is the test potential.
-
Dose-Response Curves: The percentage of modified channels at different concentrations is plotted and fitted with the Hill equation to determine the EC50 and Hill coefficient: % Modification = Max / (1 + (EC50 / [Drug])^n) where Max is the maximum percentage of modification, [Drug] is the concentration of gamma-cyhalothrin, and n is the Hill coefficient.
Visualizations
Conclusion
Gamma-cyhalothrin is a highly effective insecticide due to its potent and specific action on insect voltage-gated sodium channels. Its mechanism of action, characterized by the stabilization of the open channel state and a strong preference for binding to activated channels, leads to profound disruption of neuronal function. Understanding the molecular details of this interaction, including the specific binding sites and the resulting changes in channel gating, is crucial for the development of novel insecticides and for managing the evolution of resistance in pest populations. The experimental protocols and data analysis methods outlined in this guide provide a framework for the continued investigation of pyrethroid insecticides and their targets.
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Drosophila sodium channels promotes modification by deltamethrin [repository.rothamsted.ac.uk]
- 3. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 8. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Drosophila sodium channels promotes modification by deltamethrin. Reductions in affinity caused by knock-down resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A negative charge in transmembrane segment 1 of domain II of the cockroach sodium channel is critical for channel gating and action of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
stereospecific synthesis of gamma-cyhalothrin from cyhalothrin isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-cyhalothrin (B44037), the most insecticidally active stereoisomer of the pyrethroid cyhalothrin (B162358), is a critical component in modern agrochemical formulations. Its stereospecific synthesis is of paramount importance to maximize efficacy and minimize off-target effects. This technical guide provides an in-depth exploration of the core methodologies for the stereospecific synthesis of gamma-cyhalothrin from a mixture of cyhalothrin isomers. The central strategy revolves around a crystallization-induced diastereomeric transformation (CIDT), a powerful technique that leverages the lower solubility of the desired isomer to drive the equilibrium of a diastereomeric mixture towards the target compound. This document details the key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes the synthetic pathways and experimental workflows using Graphviz diagrams.
Introduction to Cyhalothrin Isomers
Cyhalothrin possesses three chiral centers, giving rise to eight possible stereoisomers. Commercial cyhalothrin is a mixture of these isomers. Lambda-cyhalothrin is an enriched mixture of two enantiomeric pairs, while gamma-cyhalothrin is the single, most potent isomer: (S)-α-cyano-3-phenoxybenzyl (1R,cis)-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-carboxylate.[1] The stereochemistry at the cyclopropane (B1198618) ring (1R) and the α-cyano group (S) are crucial for its high insecticidal activity. The stereospecific synthesis of gamma-cyhalothrin aims to isolate this specific isomer in high purity.
Core Synthetic Strategy: Crystallization-Induced Diastereomeric Transformation (CIDT)
The industrial production of gamma-cyhalothrin predominantly employs a three-step process starting from the resolved 1R-cis-Z-cyclopropanecarboxylic acid. This process is designed to control the stereochemistry at the cyclopropane ring from the outset and then resolve the stereocenter at the α-cyano position of the alcohol moiety in the final stage through a crystallization-induced diastereomeric transformation.[2]
The overall synthetic pathway can be summarized as follows:
-
Chlorination: The starting material, 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid, is converted to its corresponding acid chloride.
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Esterification: The acid chloride is reacted with 3-phenoxybenzaldehyde (B142659) and a cyanide source to form a diastereomeric mixture of cyhalothrin isomers. Both the (S)-α-cyano (desired) and (R)-α-cyano (undesired) epimers are formed at the benzylic carbon.
-
Epimerization and Crystallization (CIDT): The diastereomeric mixture is subjected to conditions that allow for the epimerization of the α-cyano stereocenter. Due to its lower solubility in the chosen solvent system, the desired gamma-cyhalothrin isomer selectively crystallizes, thus shifting the equilibrium towards its formation.
This process is highly efficient as it allows for the conversion of the undesired diastereomer into the desired product, potentially achieving a theoretical yield close to 100%.
Caption: Synthetic pathway for gamma-cyhalothrin via CIDT.
Experimental Protocols
Step 1: Chlorination of 1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid
Objective: To convert the carboxylic acid to the more reactive acid chloride.
Methodology:
-
Reactants:
-
1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous inert solvent (e.g., toluene (B28343), hexane)
-
Catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
-
Procedure:
-
The carboxylic acid is dissolved or suspended in the anhydrous solvent in a reaction vessel equipped with a stirrer, condenser, and under an inert atmosphere (e.g., nitrogen).
-
Thionyl chloride (typically 1.1 to 1.5 molar equivalents) is added dropwise to the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C).
-
The reaction mixture is stirred until the evolution of HCl and SO₂ gases ceases, typically for 2-4 hours.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by the disappearance of the carboxylic acid peak in infrared (IR) spectroscopy.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
Step 2: Esterification to form a Diastereomeric Mixture of Cyhalothrin Isomers
Objective: To form the ester linkage and introduce the α-cyano-3-phenoxybenzyl group, resulting in a mixture of diastereomers.
Methodology:
-
Reactants:
-
1R-cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarbonyl chloride
-
3-Phenoxybenzaldehyde
-
A cyanide source (e.g., sodium cyanide, potassium cyanide, or acetone (B3395972) cyanohydrin)
-
A suitable solvent (e.g., a two-phase system of water and an organic solvent like toluene or heptane)
-
A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) may be used to facilitate the reaction between the aqueous cyanide and the organic reactants.
-
-
Procedure:
-
A solution of the cyanide source in water is prepared.
-
The 3-phenoxybenzaldehyde and the acid chloride are dissolved in the organic solvent.
-
The aqueous cyanide solution is added to the organic solution with vigorous stirring at a controlled temperature, typically between 0 °C and 20 °C.
-
The reaction is typically stirred for several hours until completion, which can be monitored by HPLC or GC to observe the formation of the two diastereomeric cyhalothrin isomers.
-
After the reaction, the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is evaporated to yield the crude mixture of diastereomers.
-
Step 3: Epimerization and Crystallization-Induced Diastereomeric Transformation (CIDT)
Objective: To convert the undesired (R)-α-cyano diastereomer into the desired (S)-α-cyano diastereomer (gamma-cyhalothrin) and selectively crystallize the latter.
Methodology:
-
Reactants:
-
Diastereomeric mixture of cyhalothrin isomers
-
A suitable solvent system (e.g., isopropanol (B130326), hexane (B92381), or a mixture thereof)
-
An epimerization catalyst:
-
A source of cyanide ions (e.g., sodium cyanide)
-
A non-nucleophilic base (e.g., a tertiary amine like triethylamine (B128534) or diisopropylethylamine)
-
-
-
Procedure:
-
The crude diastereomeric mixture is dissolved in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
The solution is then cooled to the desired crystallization temperature, which is a critical parameter and is typically in the range of -10 °C to 20 °C.
-
The epimerization catalyst is added to the solution. The catalyst facilitates the reversible removal of the acidic proton at the α-cyano position, leading to a planar carbanion intermediate, which can be protonated from either face to give a mixture of the (R) and (S) epimers.
-
As the desired gamma-cyhalothrin isomer is less soluble in the solvent system, it starts to crystallize out of the solution.
-
According to Le Chatelier's principle, the crystallization of gamma-cyhalothrin shifts the equilibrium of the epimerization reaction in the solution towards the formation of more of the less soluble isomer.
-
The slurry is stirred for a prolonged period (e.g., 12 to 48 hours) to allow the transformation to proceed to a high conversion.
-
The crystalline gamma-cyhalothrin is then isolated by filtration, washed with a cold solvent to remove the mother liquor containing the soluble undesired isomer, and dried.
-
Caption: Workflow for the CIDT of cyhalothrin isomers.
Quantitative Data
The efficiency of the CIDT process is highly dependent on the reaction conditions. The following table summarizes typical quantitative data gathered from various sources, including patents.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Isopropanol/Water | Hexane | Toluene |
| Catalyst | Sodium Cyanide | Triethylamine | Diisopropylethylamine |
| Temperature (°C) | 0 - 10 | 15 - 25 | -5 - 5 |
| Reaction Time (h) | 24 - 48 | 12 - 24 | 36 - 60 |
| Initial Diastereomeric Ratio (S:R) | ~ 50:50 | ~ 50:50 | ~ 50:50 |
| Final Diastereomeric Ratio (S:R) in solid | > 95:5 | > 90:10 | > 98:2 |
| Typical Yield (%) | 85 - 95 | 80 - 90 | 90 - 98 |
Note: The data presented are representative and may vary depending on the specific experimental setup and scale.
Analytical Methods for Isomer Analysis
Accurate monitoring of the diastereomeric ratio is crucial for optimizing the CIDT process. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful tool for separating the stereoisomers of cyhalothrin.
-
Column: Chiral stationary phases (CSPs) are required. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane or heptane (B126788) with a polar modifier like isopropanol or ethanol, is commonly used. The ratio of the solvents is optimized to achieve the best separation. For example, a mobile phase of n-hexane:isopropanol (98:2, v/v) has been reported to be effective.
-
Detector: A UV detector set at a wavelength where the analyte absorbs strongly (e.g., 275 nm) is typically used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
Gas Chromatography (GC)
GC can also be used to separate the diastereomers of cyhalothrin, often without the need for a chiral column, as diastereomers have different physical properties. For enantiomeric separation, a chiral GC column is necessary.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) can often separate the diastereomeric pairs. For enantiomeric separation, a cyclodextrin-based chiral column is typically used.[3][4]
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set high enough to ensure volatilization without degradation (e.g., 250-280 °C).
-
Oven Temperature Program: A temperature program is used to achieve good separation of the isomers. An example program might start at a lower temperature and ramp up to a higher temperature.
-
Detector: An electron capture detector (ECD) is highly sensitive to the halogenated pyrethroid molecule, or a flame ionization detector (FID) can also be used.[5] Mass spectrometry (MS) provides definitive identification.
Signaling Pathways and Logical Relationships
The core of the stereospecific synthesis of gamma-cyhalothrin lies in the dynamic equilibrium established during the CIDT process, which is driven by the principles of solubility and thermodynamics.
Caption: Logical flow of the CIDT process.
Conclusion
The stereospecific synthesis of gamma-cyhalothrin via crystallization-induced diastereomeric transformation is a highly effective and industrially viable process. By carefully controlling the experimental conditions, particularly during the epimerization and crystallization step, it is possible to obtain the desired, highly active isomer in high yield and purity. A thorough understanding of the underlying principles of CIDT, coupled with robust analytical monitoring, is key to the successful implementation of this synthetic strategy. This guide provides a foundational framework for researchers and professionals involved in the development and optimization of synthetic routes to this important agrochemical.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Gamma-Cyhalothrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of gamma-cyhalothrin (B44037), a potent synthetic pyrethroid insecticide. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Chemical Identity and Structure
Gamma-cyhalothrin is the most biologically active isomer of cyhalothrin (B162358), a synthetic pyrethroid modeled after the natural insecticides found in chrysanthemum flowers.[1][2] It is a Type II pyrethroid, characterized by the presence of an alpha-cyano group, which contributes to its high insecticidal potency.[1] The chemical structure of gamma-cyhalothrin features a cyclopropane (B1198618) ring and a cyano group, which are key to its insecticidal properties.[2]
Chemical Formula: C₂₃H₁₉ClF₃NO₃[1][3]
Molecular Weight: 449.85 g/mol [2][4][5]
IUPAC Name: (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate[1]
CAS Registry Number: 76703-62-3[1][5]
Cyhalothrin has three chiral centers, resulting in multiple stereoisomers. Gamma-cyhalothrin is the single, most active isomer (Z-1Rcis-S).[1] This isomeric purity means that it can be used at significantly lower application rates compared to lambda-cyhalothrin (B1674341) (a mixture of two isomers) or the parent cyhalothrin to achieve the same level of insecticidal efficacy.[6]
Figure 1: Isomeric relationship of Cyhalothrin compounds.
Physicochemical Properties
The physicochemical properties of gamma-cyhalothrin are critical for understanding its environmental fate, bioavailability, and formulation requirements. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to off-white or beige solid with a mild odor. | [4][5][6] |
| Melting Point | 55.6 °C | [3][5] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | [3][7] |
| Vapor Pressure | 3.45 x 10⁻⁴ mPa at 20 °C | [3] |
| Water Solubility | 0.0021 mg/L at 20 °C (pH 7) | [3] |
| Solubility in Organic Solvents | Soluble in acetone, methanol, and ethyl acetate. | [5] |
| pKa | Not applicable, as it does not dissociate in water. | [3][8] |
| LogP (Octanol-Water Partition Coefficient) | 4.96 | [5] |
Mechanism of Action: Sodium Channel Modulation
Gamma-cyhalothrin, like other pyrethroids, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs) in the nervous systems of insects.[2][4] These channels are crucial for the propagation of nerve impulses.
The binding of gamma-cyhalothrin to the VGSC prevents the channel from closing after activation.[4] This leads to a persistent influx of sodium ions into the neuron, causing prolonged membrane depolarization.[9] The neuron is unable to repolarize, which blocks the transmission of further nerve impulses, leading to paralysis and ultimately the death of the insect.[2][4] This rapid action is often referred to as a "knockdown" effect.[4]
Figure 2: Mechanism of action of Gamma-Cyhalothrin.
Experimental Protocols
The determination of the physicochemical properties of chemical substances like gamma-cyhalothrin is guided by standardized international protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD).[4] The analysis and quantification in environmental samples are often performed using chromatographic techniques.
Determination of Melting Point (OECD Guideline 102)
This method describes several techniques for determining the melting point of a substance. For a crystalline solid like gamma-cyhalothrin, the capillary method is commonly employed.[3][10]
-
Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed.
-
Apparatus: Melting point apparatus (e.g., liquid bath or metal block), capillary tubes, thermometer.
-
Procedure:
-
A small amount of dry gamma-cyhalothrin is finely powdered.
-
The powder is packed into a capillary tube to a height of 3-5 mm.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded.
-
Determination of Water Solubility (OECD Guideline 105)
Given the very low water solubility of gamma-cyhalothrin (<10⁻² g/L), the column elution method is appropriate.[11][12]
-
Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.
-
Apparatus: Glass column, inert support material (e.g., glass beads, silica (B1680970) gel), pump for constant flow, analytical instrument for quantification (e.g., GC-MS, HPLC).
-
Procedure:
-
The support material is coated with a known amount of gamma-cyhalothrin.
-
The coated material is packed into the column.
-
Water is pumped through the column at a low, constant flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of gamma-cyhalothrin in each fraction is determined using a suitable analytical method.
-
The process is continued until the measured concentrations are constant, indicating saturation.
-
Determination of Vapor Pressure (OECD Guideline 104)
For substances with low vapor pressure like gamma-cyhalothrin, the gas saturation method is suitable.[1][6][13]
-
Principle: A stream of inert gas is passed through or over the substance at a known, slow rate, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.
-
Apparatus: Saturation column, temperature-controlled bath, inert gas supply with flow control, trapping system (e.g., sorbent tubes), analytical instrument for quantification.
-
Procedure:
-
A known amount of gamma-cyhalothrin is placed in the saturation column.
-
The column is maintained at a constant temperature.
-
A stream of inert gas (e.g., nitrogen) is passed through the column at a known, slow flow rate.
-
The gas exiting the column, now saturated with the substance's vapor, is passed through a trapping system.
-
The amount of trapped gamma-cyhalothrin is quantified.
-
The vapor pressure is calculated based on the amount of substance transported, the volume of gas passed, and the temperature.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of pyrethroids in various matrices.[7][8]
Figure 3: General workflow for GC-MS analysis.
-
Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
-
Sample Preparation: This is a critical step and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the pyrethroids from the sample matrix, followed by a cleanup step to remove interfering substances.[7][8]
-
GC Conditions: A capillary column (e.g., DB-5MS) is typically used. The oven temperature is programmed to ramp up to allow for the separation of different compounds. Helium is commonly used as the carrier gas.
-
MS Conditions: Electron ionization (EI) is a common ionization mode. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification.[8]
Conclusion
Gamma-cyhalothrin's distinct chemical and physical properties, particularly its high potency as a single isomer and its low water solubility, define its application and environmental behavior. Its mechanism of action, centered on the disruption of neuronal sodium channels, provides a clear basis for its insecticidal efficacy. The standardized protocols outlined here form the foundation for the regulatory assessment and quality control of this important compound. This guide serves as a foundational resource for professionals engaged in the study and application of gamma-cyhalothrin.
References
- 1. laboratuar.com [laboratuar.com]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. laboratuar.com [laboratuar.com]
- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 5. filab.fr [filab.fr]
- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
The Genesis of a Potent Insecticide: A Technical Guide to the Discovery and Development of Gamma-Cyhalothrin
An In-depth Exploration of the Synthesis, Mode of Action, and Evolution of a Key Pyrethroid Insecticide
Gamma-cyhalothrin (B44037), a powerful synthetic pyrethroid insecticide, represents a significant advancement in crop protection technology. Its development is a compelling story of stereochemical optimization, building upon the foundational discoveries of earlier pyrethroids to create a more potent and targeted pest control agent. This technical guide delves into the discovery and developmental history of gamma-cyhalothrin, providing researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, biological activity, and the key experimental methodologies that defined its journey from laboratory to field.
From a Mixture of Isomers to a Purified Active Ingredient: The Discovery of Gamma-Cyhalothrin
The story of gamma-cyhalothrin is intrinsically linked to its predecessors, cyhalothrin (B162358) and lambda-cyhalothrin. Cyhalothrin itself is a complex molecule with three chiral centers, resulting in a mixture of eight stereoisomers.[1] Early research into pyrethroids, synthetic molecules that mimic the insecticidal properties of naturally occurring pyrethrins (B594832) from chrysanthemum flowers, led to the development of these photostable analogues in the 1970s.[2][3]
Scientists at Imperial Chemical Industries (ICI) later developed lambda-cyhalothrin, a refined mixture containing only the two most active enantiomeric pairs of cyhalothrin.[2] This product, first launched in 1985 under the trademark Karate®, offered improved insecticidal activity.[2] However, the quest for even greater potency continued.
The crucial breakthrough was the identification that the insecticidal activity of the cyhalothrin isomers was not equal. It was discovered that the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate isomer was the most potent.[3][4] This single, highly active isomer is what we now know as gamma-cyhalothrin.[4] On a weight-for-weight basis, gamma-cyhalothrin is twice as active as lambda-cyhalothrin.[5] While initially, the manufacturing process for isolating this single isomer was not economically viable, subsequent advancements have allowed for its commercial production.[2][5] FMC Corporation later entered the market as a supplier of gamma-cyhalothrin.[5]
Mode of Action: A Targeted Disruption of the Insect Nervous System
Like other pyrethroid insecticides, gamma-cyhalothrin exerts its insecticidal effect by targeting the nervous system of insects.[6][7] It acts as a potent modulator of voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.[6][8][9]
Gamma-cyhalothrin binds to a specific site on the alpha-subunit of the sodium channel protein, preventing the channels from closing after they have opened.[1][6] This leads to a persistent influx of sodium ions into the neuron, causing a state of hyperexcitability, repetitive nerve firing, and ultimately, paralysis and death of the insect.[2][6] This rapid action results in a "knockdown" effect, where insects quickly cease feeding and become immobilized.[2][6]
dot
References
- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. patents.justia.com [patents.justia.com]
- 4. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 5. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 6. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Method for Evaluating Insecticide Efficacy against Bed Bug, Cimex lectularius, Eggs and First Instars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
CAS number and molecular structure of gamma-cyhalothrin
An In-depth Technical Guide to Gamma-Cyhalothrin (B44037)
Introduction
Gamma-cyhalothrin is a potent synthetic pyrethroid insecticide, representing a single, highly active stereoisomer of lambda-cyhalothrin.[1][2] It is widely utilized in agriculture to control a broad spectrum of insect and spider mite pests in crops such as cotton, cereals, potatoes, and vegetables. As a non-systemic insecticide, it acts on contact and through ingestion.[3] This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, mechanism of action, and analytical methodologies for researchers, scientists, and professionals in drug development.
CAS Registry Number: 76703-62-3[1][4][5][6]
Molecular Structure and Physicochemical Properties
Gamma-cyhalothrin is the (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate isomer of cyhalothrin (B162358).[4] Cyhalothrin possesses three chiral centers, leading to multiple stereoisomers; gamma-cyhalothrin is considered the most insecticidally active of these.[3][7]
Chemical Structure Representations:
-
SMILES: C(=C(/C(F)(F)F)\Cl)[C@H]1--INVALID-LINK--C2=CC(OC3=CC=CC=C3)=CC=C2)=O">C@@HC1(C)C[4]
-
InChI: InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20-/m0/s1[4]
Physicochemical Data
The quantitative properties of gamma-cyhalothrin are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 449.85 g/mol | [1] |
| Boiling Point | 498.9 °C at 760 mmHg (estimated) | [1] |
| Flash Point | 255.5 °C (estimated) | [1] |
| Density | 1.344 g/cm³ (estimated) | [1] |
| Vapor Pressure | 4.35E-10 mmHg at 25°C | [1] |
| Water Solubility | 0.0008533 mg/L at 25 °C (estimated) | [8] |
| logP (o/w) | 6.200 (estimated) | [8] |
| Storage Temperature | 0-6°C | [1] |
Synthesis and Manufacturing
The commercial production of gamma-cyhalothrin is achieved through a stereoselective synthesis process designed to isolate the most biologically active isomer.[3] The process involves chlorination, esterification, and a crucial epimerization step that facilitates the crystallization of the desired diastereomer.[3][9]
Experimental Protocol for Synthesis
A patented process outlines the key stages for preparing gamma-cyhalothrin:[9]
-
Chlorination: The process begins with the chlorination of 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid to yield its corresponding acid chloride.[9]
-
Esterification: The resulting acid chloride is then esterified with 3-phenoxy benzaldehyde (B42025) in the presence of a cyanide source. This reaction forms a diastereoisomeric mixture of 1R cyhalothrin isomers.[9]
-
Epimerization and Crystallization: The mixture of isomers undergoes epimerization under controlled conditions. This critical step is performed in a slurry with a seed from a previous batch, typically in a solvent mixture like isopropanol, water, and an amine base (e.g., di-isopropylamine) at a low temperature (e.g., -5°C) for an extended period (e.g., 65 hours).[9] During epimerization, the isomers interconvert, allowing the least soluble and desired gamma-cyhalothrin diastereomer to crystallize selectively from the solution, thus driving the equilibrium towards its formation.[9]
Mechanism of Action
Like other pyrethroids, gamma-cyhalothrin is a potent neurotoxin that targets the nervous systems of insects.[3] Its primary mode of action involves the disruption of voltage-gated sodium channels in axonal membranes. By preventing the normal closure of these channels, it causes a persistent influx of sodium ions, leading to repetitive nerve firing, paralysis, and ultimately, the death of the insect. Mammals are less susceptible due to a higher rate of metabolism and lower sensitivity of their sodium channels.[10]
Metabolism and Biotransformation
In mammals, the relatively low toxicity of pyrethroids is attributed to their rapid metabolic transformation into less toxic compounds.[5] The primary metabolic pathway for gamma-cyhalothrin is the cleavage of the ester linkage through hydrolysis.[11][12]
This initial hydrolysis yields two main metabolites:
-
3-phenoxybenzoic acid (3-PBA): Derived from the alcohol moiety.[10][13]
-
cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane carboxylic acid (CFMP): Derived from the acid moiety.[10]
These primary metabolites are considered to have little to no neurotoxicity and are subsequently excreted, often after further conjugation reactions.[5][10]
References
- 1. dl.astm.org [dl.astm.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 4. epa.gov [epa.gov]
- 5. Comparative Metabolism and Toxicology of Pyrethroids in Mammals | Mammalian Toxicology of Insecticides | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 6. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid HPLC Determination of Lambda-Cyhalothrin Residue in Foods [spkx.net.cn]
- 8. gamma-cyhalothrin, 76703-62-3 [thegoodscentscompany.com]
- 9. US7468453B2 - Production process of gamma-cyhalothrin - Google Patents [patents.google.com]
- 10. Effect of Lambdacyhalothrin on Locomotor Activity, Memory, Selected Biochemical Parameters, Tumor Necrosis Factor α, and Interleukin 1ß in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 12. researchgate.net [researchgate.net]
- 13. gamma-Cyhalothrin | C23H19ClF3NO3 | CID 6440554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gamma-Cyhalothrin: A Technical Guide to its Classification and Mechanism as a Type II Pyrethroid Insecticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-cyhalothrin (B44037) is a potent, broad-spectrum synthetic pyrethroid insecticide. As the most insecticidally active, single stereoisomer of cyhalothrin, it represents a refined active ingredient with high efficacy at low application rates. This technical guide provides an in-depth analysis of gamma-cyhalothrin's classification, physicochemical properties, and mechanism of action. It details the molecular interactions with voltage-gated sodium channels that define its function as a Type II pyrethroid neurotoxicant. Furthermore, this document outlines key experimental protocols for toxicological and environmental assessment and presents quantitative data in a structured format for comparative analysis.
Classification and Chemical Properties
Gamma-cyhalothrin belongs to the pyrethroid class of insecticides, which are synthetic chemicals modeled after the naturally occurring pyrethrins (B594832) found in chrysanthemum flowers.[1] Specifically, it is classified as a Type II pyrethroid . This classification is based on its chemical structure—the presence of an α-cyano group on the 3-phenoxybenzyl alcohol moiety—and the corresponding toxicological syndrome it produces, which includes choreoathetosis (writhing) and salivation in mammals.[2][3]
Gamma-cyhalothrin is the single, isolated (S)-α-cyano, (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate isomer of cyhalothrin.[4] This specific stereochemistry is responsible for its enhanced insecticidal activity compared to mixtures of isomers like lambda-cyhalothrin (B1674341).[3][4] In fact, gamma-cyhalothrin is considered to be twice as active as lambda-cyhalothrin on a weight-for-weight basis.
Physicochemical and Chemical Properties
A summary of the key chemical and physical properties of gamma-cyhalothrin is presented in Table 1. Its high octanol-water partition coefficient (Log Kow) indicates high lipophilicity, contributing to its rapid absorption by insects and strong adsorption to organic matter in soil and sediment. Its low water solubility limits its potential for leaching into groundwater.[4]
| Property | Value | Source |
| IUPAC Name | (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate | [4] |
| CAS Number | 76703-62-3 | [4] |
| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | [4] |
| Molecular Weight | 449.85 g/mol | [4] |
| Water Solubility | 0.005 mg/L (at 20°C) | [4] |
| Vapor Pressure | 2 x 10⁻⁷ mPa (at 20°C) | [4] |
| Log Kow (Octanol-Water Partition Coefficient) | 7.0 (at 20°C) | [4] |
| Appearance | Colorless to beige solid | [4] |
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary target of all pyrethroid insecticides is the voltage-gated sodium channel (VGSC), an integral transmembrane protein essential for the initiation and propagation of action potentials in neurons.[2][5] Gamma-cyhalothrin, like other Type II pyrethroids, binds to the VGSC and modifies its gating kinetics, causing persistent activation.[6]
VGSCs cycle through three primary states: resting (closed), open (activated), and inactivated. The rapid transition between these states is critical for normal nerve impulse transmission.[6] Gamma-cyhalothrin preferentially binds to the open state of the sodium channel.[2][5] This binding dramatically slows both the inactivation and deactivation (closing) of the channel.[2][6]
The consequence of this inhibition is a prolonged influx of sodium ions (Na⁺) into the neuron during and after an action potential. This leads to a long-lasting depolarizing "tail current," which causes repetitive nerve firing and eventual paralysis, leading to the death of the insect.[5][6] The presence of the α-cyano group in Type II pyrethroids like gamma-cyhalothrin is associated with a much slower decay of these tail currents compared to Type I pyrethroids, accounting for their distinct toxicological effects.[2]
Toxicology Profile
Gamma-cyhalothrin exhibits high acute toxicity to mammals via oral and inhalation routes and is highly toxic to many non-target organisms, particularly aquatic life and bees.[4] As it is the most active isomer, its toxicological effects are observed at lower doses compared to lambda-cyhalothrin.[3]
Mammalian Toxicity
| Endpoint | Species | Value | Classification | Source |
| Acute Oral LD₅₀ | Rat | 26 mg/kg | High Toxicity | [4] |
| Acute Dermal LD₅₀ | Rat | >2000 mg/kg | Low Toxicity | [4] |
| Acute Inhalation LC₅₀ | Rat | 0.019 mg/L (4h) | High Toxicity | [4] |
| Primary Skin Irritation | Rabbit | Slight irritant | - | [4] |
| Primary Eye Irritation | Rabbit | Mild irritant | - | [4] |
Ecotoxicology
Gamma-cyhalothrin's high lipophilicity and potent neurotoxicity make it extremely toxic to aquatic organisms.
| Endpoint | Species | Value | Classification | Source |
| Acute LC₅₀ (96h) | Rainbow Trout (Oncorhynchus mykiss) | 0.24 µg/L | Very High Toxicity | [4] |
| Acute LC₅₀ (96h) | Bluegill Sunfish (Lepomis macrochirus) | 0.21 µg/L | Very High Toxicity | [4] |
| Acute LC₅₀ (96h) | Zebra fish (Brachydanio rerio) | 1.93 µg/L | Very High Toxicity | [7] |
| Acute EC₅₀ (48h) | Water Flea (Daphnia magna) | 0.36 µg/L | Very High Toxicity | [4] |
| Acute LC₅₀ (96h) | Shrimp (Macrobrachium nippoensis) | 0.28 µg/L | Very High Toxicity | [7] |
| Acute Oral LD₅₀ | Bobwhite Quail | >5000 mg/kg | Low Toxicity | [4] |
| Acute Contact LD₅₀ (48h) | Honeybee (Apis mellifera) | 0.038 µ g/bee | Very High Toxicity | [4] |
Environmental Fate
The environmental behavior of gamma-cyhalothrin is characterized by low water solubility, strong adsorption to soil particles, and moderate persistence.
| Endpoint | Condition | Value | Source |
| Soil Metabolism Half-life (DT₅₀) | Aerobic, Lab, 20°C | 16.6 - 33.8 days | [4] |
| Soil Metabolism Half-life (DT₅₀) | Field | 18 - 30 days | [4] |
| Aqueous Photolysis Half-life (DT₅₀) | pH 7 | Stable | [4] |
| Soil Organic Carbon Partition Coefficient (Koc) | - | 180,000 - 330,000 mL/g | [4] |
| Bioconcentration Factor (BCF) | Whole fish | 4,600X | [8] |
Due to its high Koc value, gamma-cyhalothrin is immobile in soil and has a very low potential to leach into groundwater.[4] It is considered non-persistent in soil and aquatic systems under most conditions.[4]
Experimental Protocols
The following sections describe standardized methodologies for key toxicological and environmental fate studies, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols represent the standard approach for generating the data presented in this guide.
Acute Oral Toxicity (OECD Guideline 425)
This protocol, the Up-and-Down Procedure (UDP), is designed to estimate the LD₅₀ while minimizing animal use.
-
Test System: Healthy, young adult rats (preferably females, 8-12 weeks old) are used.[1][9]
-
Housing: Animals are housed in controlled conditions (22±3°C, 30-70% humidity, 12h light/dark cycle).[1]
-
Preparation: Animals are fasted overnight prior to dosing but have access to water.[1]
-
Dose Administration: The test substance is administered as a single dose via oral gavage. The volume typically does not exceed 1 mL/100g body weight.[1]
-
Dosing Procedure:
-
A single animal is dosed at a level just below the best estimate of the LD₅₀. If no estimate exists, a default starting dose of 175 mg/kg is used.[1]
-
The animal is observed for 48 hours.[9]
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).[1]
-
If the animal dies, the next animal is dosed at a lower level.[9]
-
This sequential process continues until stopping criteria are met (e.g., a specific number of reversals in outcome).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, salivation, convulsions, coma), and changes in body weight for up to 14 days.[1][10]
-
Pathology: All animals (those that die during the study and survivors at termination) undergo a gross necropsy.[9]
-
Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.[9]
Aquatic Invertebrate Acute Immobilisation Test (OECD Guideline 202)
This test determines the acute toxicity to aquatic invertebrates, typically Daphnia magna.
-
Test System: First instar daphnids, less than 24 hours old at the start of the test.[11][12]
-
Test Conditions: The test is conducted for 48 hours under controlled temperature (e.g., 20±1°C) and a 16h light/8h dark photoperiod.[12][13]
-
Test Design:
-
Procedure:
-
Daphnids are introduced to the test vessels containing the appropriate concentrations of gamma-cyhalothrin.
-
They are not fed during the test.[13]
-
-
Observations: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[11]
-
Analytical Monitoring: The concentrations of the test substance in the water are measured at the beginning and end of the test to verify exposure levels.[12]
-
Data Analysis: The concentration that immobilizes 50% of the daphnids (EC₅₀) at 48 hours is calculated using statistical methods like probit analysis. The No Observed Effect Concentration (NOEC) may also be determined.[11]
Aerobic Soil Transformation (OECD Guideline 307)
This protocol evaluates the rate and pathway of degradation in soil.
-
Test System: Samples of fresh soil (e.g., sandy loam) are used. Soil characteristics (pH, organic carbon, texture) are documented.[8][15]
-
Test Substance: Typically, ¹⁴C-radiolabelled gamma-cyhalothrin is used to facilitate a mass balance calculation and trace the formation of metabolites.[15][16]
-
Test Conditions:
-
Soil samples are treated with the test substance and maintained at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark for up to 120 days.[15][16]
-
The system is continuously aerated with CO₂-free, humidified air to maintain aerobic conditions.[16]
-
-
Procedure:
-
Analysis:
-
Soil samples are extracted with appropriate solvents.[15]
-
The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radio-detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its transformation products.[16]
-
Non-extractable (bound) residues are quantified by combustion analysis.[15]
-
-
Data Analysis: The rate of degradation is determined, and the time for 50% of the substance to degrade (DT₅₀) is calculated using appropriate kinetic models. A degradation pathway is proposed based on the identified transformation products.[16]
References
- 1. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 2. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. :: Environmental Analysis Health and Toxicology [eaht.org]
- 11. shop.fera.co.uk [shop.fera.co.uk]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. agc-chemicals.com [agc-chemicals.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
The Neurotoxicology of Gamma-Cyhalothrin: A Technical Guide
An In-depth Examination of the Core Mechanisms, Cellular Effects, and Target Organism Susceptibility
Gamma-cyhalothrin (B44037), a potent, broad-spectrum Type II pyrethroid insecticide, is the most insecticidally active isomer of cyhalothrin.[1][2] Its widespread use in agriculture for controlling sucking and chewing insect pests necessitates a thorough understanding of its neurotoxic effects on both target and non-target organisms.[1] This technical guide provides a comprehensive overview of the molecular mechanisms of gamma-cyhalothrin neurotoxicity, details relevant experimental protocols, and presents quantitative toxicity data for a range of organisms.
Primary Mechanism of Action: Disruption of Voltage-Gated Sodium Channels
The primary molecular target for gamma-cyhalothrin, like all pyrethroid insecticides, is the voltage-gated sodium channel (VGSC) in the nerve cell membrane.[3][4][5][6] These channels are critical for the initiation and propagation of action potentials.[7] Gamma-cyhalothrin binds to the VGSCs and modifies their gating kinetics, specifically by prolonging the channel's open state and inhibiting its inactivation.[7][8][9]
This disruption leads to a persistent influx of sodium ions (Na+), causing prolonged membrane depolarization.[6][9] The resulting state of nerve hyperexcitation leads to a cascade of debilitating symptoms in insects, including tremors, paralysis, and ultimately, death.[4][9] The presence of an α-cyano group in its structure classifies gamma-cyhalothrin as a Type II pyrethroid, which typically causes a longer delay in channel inactivation compared to Type I pyrethroids.[4][10][11]
Secondary Mechanisms and Downstream Cellular Effects
While VGSCs are the primary target, the neurotoxicity of gamma-cyhalothrin involves a complex interplay of secondary mechanisms and downstream effects that contribute to neuronal damage.
Alterations in Neurotransmitter Systems
Gamma-cyhalothrin and its racemic mixture, lambda-cyhalothrin (B1674341), have been shown to significantly alter various neurotransmitter systems.
-
GABAergic System: As a Type II pyrethroid, gamma-cyhalothrin can affect the γ-aminobutyric acid (GABA) receptor-chloride ionophore complex.[12] Studies on lambda-cyhalothrin show it can cause a reduction of inhibitory GABAergic interneurons, disrupting the brain's primary inhibitory system and contributing to hyperexcitation.[13]
-
Dopaminergic and Serotonergic Systems: Exposure to lambda-cyhalothrin leads to a decrease in dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) levels in various brain regions, including the hippocampus and prefrontal cortex. This is accompanied by changes in the expression of genes related to DA and 5-HT synthesis, transport, and degradation, indicating a selective injury to these monoaminergic pathways.[14]
-
Glutamatergic System: Some Type II pyrethroids have been shown to inhibit the release of glutamate, the main excitatory neurotransmitter.[12]
-
Acetylcholinesterase (AChE) Inhibition: While the primary mechanism of AChE inhibition is associated with organophosphate and carbamate (B1207046) insecticides, some studies have noted that pyrethroids can also inhibit AChE activity.[15][16][17] This inhibition leads to an accumulation of acetylcholine (B1216132) in the synapse, causing constant stimulation of postsynaptic receptors and contributing to uncontrolled nerve firing.[17]
Induction of Oxidative Stress
A significant component of pyrethroid cytotoxicity is the induction of oxidative stress.[18][19] Exposure to lambda-cyhalothrin can trigger the overproduction of reactive oxygen species (ROS), leading to an imbalance in the cell's antioxidant defense system.[18][20] This results in:
-
Increased activity of superoxide (B77818) dismutase (SOD) as the cell attempts to detoxify superoxide radicals.[18]
-
Decreased activity of enzymes like catalase (CAT) and glutathione (B108866) S-transferase (GST), indicating the antioxidant system is overwhelmed.[18]
-
Damage to lipids, proteins, and DNA, ultimately leading to apoptosis and necrosis.[18][19]
Neuroinflammation and Glial Activation
Studies on lambda-cyhalothrin have demonstrated that pyrethroid exposure can trigger neuroinflammation.[13] This process involves the activation of microglia and astrocytes, the resident immune cells of the central nervous system.[13] Activated glia release pro-inflammatory markers, which can alter neuronal homeostasis and contribute to neurodegeneration.[13]
Quantitative Toxicity Data
Gamma-cyhalothrin is highly toxic to many non-target organisms, particularly aquatic invertebrates and fish.[1] Its toxicity is approximately twice that of lambda-cyhalothrin, as gamma-cyhalothrin is the single active enantiomer.[2][21] The following tables summarize acute toxicity data for gamma-cyhalothrin and its racemic mixture, lambda-cyhalothrin.
Table 1: Acute Toxicity of Gamma-Cyhalothrin (GCH) to Aquatic Organisms
| Species | Common Name | Endpoint | Value (ng/L) | Exposure | Reference |
|---|---|---|---|---|---|
| Daphnia magna | Water flea | 48-h EC50 | 290 | 48 hours | [22] |
| Gammarus pseudolimnaeus | Amphipod | 96-h LC50 | 3.5 | 96 hours | [22] |
| Chaoborus obscuripes | Phantom midge | 96-h EC50 | 3.8 | 96 hours | [2] |
| Oncorhynchus mykiss | Rainbow trout | 96-h LC50 | 210 | 96 hours | [22] |
| Lepomis macrochirus | Bluegill sunfish | 96-h LC50 | 120 | 96 hours | [22] |
| Pimephales promelas | Fathead minnow | 96-h LC50 | 300 | 96 hours |[22] |
Table 2: Acute Toxicity of Lambda-Cyhalothrin (LCH) to Aquatic Organisms
| Species | Common Name | Endpoint | Value (ng/L) | Exposure | Reference |
|---|---|---|---|---|---|
| Daphnia magna | Water flea | 48-h EC50 | 360 | 48 hours | [22] |
| Hyalella azteca | Amphipod | 96-h LC50 | 7 | 96 hours | [22] |
| Oncorhynchus mykiss | Rainbow trout | 96-h LC50 | 240 | 96 hours | [22] |
| Lepomis macrochirus | Bluegill sunfish | 96-h LC50 | 570 | 96 hours | [22] |
| Anabas testudineus | Climbing perch | 96-h LC50 | 1,000 (0.02mg/20L) | 96 hours | [23] |
| Partamona helleri | Stingless bee | LC50 | 43,000 (0.043 mg/L) | Oral |[18] |
EC50: The concentration that causes an effect in 50% of the test population. LC50: The concentration that is lethal to 50% of the test population.
Experimental Protocols
A comprehensive assessment of neurotoxicity requires a battery of in vitro and in vivo assays.[3]
In Vitro Neurotoxicity Assessment Protocol
This protocol is based on methodologies used for pyrethroids like deltamethrin (B41696) and cypermethrin (B145020) and is applicable for gamma-cyhalothrin.[3] The human neuroblastoma SH-SY5Y cell line is a common model.[3]
-
Cell Culture & Seeding:
-
Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Seed cells into multi-well plates (e.g., 96-well for cytotoxicity, 24-well for other assays) at a predetermined density.
-
Allow cells to adhere and grow for approximately 24 hours.[3]
-
-
Compound Exposure:
-
Prepare a stock solution of gamma-cyhalothrin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of test concentrations.
-
Treat cells with the various concentrations of gamma-cyhalothrin. Include a vehicle control (solvent only) and a positive control (a known neurotoxin).
-
Incubate the cells for a defined period (e.g., 24, 48 hours).[3]
-
-
Neurotoxicity Assessment:
-
Cytotoxicity (Cell Viability): Use assays like MTT or LDH release to quantify cell death.
-
Oxidative Stress: Measure ROS production using fluorescent probes like DCFH-DA. Assess the activity of antioxidant enzymes (SOD, CAT, GST) using commercially available kits.
-
Apoptosis: Use assays to measure caspase-3/7 activity or perform Annexin V/Propidium Iodide staining followed by flow cytometry.[3]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine EC50/IC50 values from concentration-response curves.
-
Use statistical analysis (e.g., ANOVA) to compare treated groups with controls.
-
Acute Aquatic Toxicity Test Protocol (e.g., OECD 203, Fish)
-
Test Organisms: Select a standard test species (e.g., Rainbow trout, Oncorhynchus mykiss). Acclimate fish to laboratory conditions.
-
Test Substance Preparation: Prepare a stock solution of gamma-cyhalothrin and dilute it to obtain a series of test concentrations (typically 5-6 concentrations in a geometric series) and a control.
-
Test Conditions: The test is typically a 96-hour static-renewal or flow-through test. Maintain constant conditions of temperature, light, and dissolved oxygen.
-
Procedure: Introduce a set number of fish into each test chamber (for each concentration and control).
-
Observations: Record mortality and any sublethal/behavioral effects (e.g., erratic swimming, loss of equilibrium) at 24, 48, 72, and 96 hours.[2]
-
Data Analysis: Use statistical methods, such as probit analysis, to calculate the 96-hour LC50 value and its 95% confidence limits.[22]
Detoxification Pathways in Target Organisms
Insects have evolved metabolic resistance mechanisms to detoxify insecticides like gamma-cyhalothrin.[24] This detoxification occurs in phases, primarily involving three major enzyme families.[25]
-
Phase I (Functionalization): Cytochrome P450 monooxygenases (CYPs) are the primary enzymes in this phase.[24][26] They introduce polar groups into the pyrethroid molecule, making it more water-soluble and susceptible to further metabolism. Overexpression of CYP genes is a common mechanism of pyrethroid resistance.[24]
-
Phase II (Conjugation): Glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) conjugate the modified pyrethroid with endogenous molecules (like glutathione or sugars).[24][27] This further increases water solubility and facilitates excretion. Upregulation of GSTs is linked to lambda-cyhalothrin resistance.[27]
-
Phase III (Transport): ATP-binding cassette (ABC) transporters and other membrane proteins actively pump the conjugated metabolites out of the cell for excretion.
Conclusion
The neurotoxicity of gamma-cyhalothrin is a multifaceted process initiated by the disruption of voltage-gated sodium channels. This primary action triggers a cascade of secondary effects, including neurotransmitter system imbalances, severe oxidative stress, and neuroinflammation, which collectively contribute to neuronal cell death and the observed toxicity in target and non-target organisms. Its high potency, particularly towards aquatic life, underscores the importance of understanding these mechanisms for accurate environmental risk assessment and the development of sustainable pest management strategies. Further research into the specific interactions with different VGSC isoforms and the long-term consequences of low-dose exposure will continue to refine our knowledge of this potent neurotoxicant.
References
- 1. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium and GABA-activated channels as the targets of pyrethroids and cyclodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. λ-cyhalothrin induced sex-specific inflammation, glia activation and GABAergic interneuron disruption in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurotoxicity induced by the pyrethroid lambda-cyhalothrin: Alterations in monoaminergic systems and dopaminergic and serotoninergic pathways in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect on Neurotransmitter Substances Exposed to Synthetic Pyrethroid (Lambda-Cyhalothrin) in Freshwater Catfish | The Bioscan [thebioscan.com]
- 16. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Midgut Cell Damage and Oxidative Stress in Partamona helleri (Hymenoptera: Apidae) Workers Caused by the Insecticide Lambda-Cyhalothrin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activity of the Antioxidant Defense System in a Typical Bioinsecticide-and Synthetic Insecticide-treated Cowpea Storage Beetle Callosobrochus maculatus F. (Coleoptera: Chrysomelidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative aquatic toxicity of the pyrethroid insecticide lambda-cyhalothrin and its resolved isomer gamma-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. fisheriesjournal.com [fisheriesjournal.com]
- 24. De Novo Transcriptomic Analyses Revealed Some Detoxification Genes and Related Pathways Responsive to Noposion Yihaogong® 5% EC (Lambda-Cyhalothrin 5%) Exposure in Spodoptera frugiperda Third-Instar Larvae | MDPI [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Microbial Symbiont-Based Detoxification of Different Phytotoxins and Synthetic Toxic Chemicals in Insect Pests and Pollinators - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular Mechanism of λ-Cyhalothrin Detoxification by a Delta-Class Glutathione S-Transferase (PxGSTD3) from Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
The Environmental Fate and Degradation of Gamma-Cyhalothrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin (B44037) is a synthetic pyrethroid insecticide valued for its high efficacy against a broad spectrum of agricultural pests. As a single, highly active isomer of lambda-cyhalothrin (B1674341), its environmental behavior, persistence, and degradation are of significant interest for environmental risk assessment and management. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of gamma-cyhalothrin, detailing its transformation in soil, water, and the atmosphere. The guide includes quantitative data on its degradation rates, comprehensive descriptions of experimental protocols, and visualizations of key processes to support research and development efforts.
Environmental Fate of Gamma-Cyhalothrin
The environmental fate of gamma-cyhalothrin is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. With low aqueous solubility and a tendency to adsorb to soil and sediment, its mobility in the environment is limited. Degradation occurs through abiotic pathways such as hydrolysis and photolysis, as well as biotic pathways like microbial degradation.
Degradation in Soil
In soil environments, gamma-cyhalothrin is subject to both aerobic and anaerobic degradation. Microbial metabolism is a primary driver of its breakdown in soil.
Under aerobic conditions, gamma-cyhalothrin degrades at a moderate pace. The dissipation half-life (DT50) in laboratory studies ranges from 16.6 to 33.8 days. Field studies have reported DT50 values between 18 and 30 days, with 90% dissipation (DT90) occurring in 58 to 94 days.
Degradation in Aquatic Systems
In aquatic environments, the fate of gamma-cyhalothrin is influenced by hydrolysis, photolysis, and microbial degradation in both the water column and sediment.
The rate of hydrolysis of gamma-cyhalothrin is highly dependent on pH. It is stable in acidic to neutral conditions (pH 5-7). However, under alkaline conditions (pH 9), hydrolysis is significantly faster, with a half-life of approximately 1.1 days. The primary hydrolysis products include 3-phenoxybenzaldehyde (B142659) and 3-phenoxybenzoic acid.
Aqueous photolysis can be a significant degradation pathway for gamma-cyhalothrin. The half-life in water due to photolysis is estimated to be around 13 environmental days.
Due to its hydrophobic nature, gamma-cyhalothrin readily partitions from the water column to the sediment. The overall dissipation half-life in a water-sediment system is approximately 34.5 days. Degradation in sediment occurs under both aerobic and anaerobic conditions, with anaerobic degradation being slower.
Atmospheric Degradation
While gamma-cyhalothrin has low volatility, it can enter the atmosphere through spray drift. In the atmosphere, it is expected to degrade through reactions with photochemically produced hydroxyl radicals. The estimated atmospheric half-life is a surrogate measure, and specific quantitative data for gamma-cyhalothrin is limited.
Quantitative Data on Environmental Fate
The following tables summarize the key quantitative data on the environmental fate of gamma-cyhalothrin.
| Environmental Compartment | Parameter | Value | Conditions | Reference |
| Soil | Aerobic Metabolism DT50 | 16.6 - 33.8 days | Laboratory studies | |
| Soil | Aerobic Metabolism DT50 | 28 - 51 days | Laboratory studies, manufacturer literature | |
| Soil | Aerobic Metabolism DT50 | 18 - 30 days | Field studies | |
| Soil | Aerobic Metabolism DT90 | 58 - 94 days | Field studies | |
| Water | Aqueous Hydrolysis DT50 | 136 days | 20°C, pH 7 | |
| Water | Aqueous Hydrolysis DT50 | Stable | pH 5 | |
| Water | Aqueous Hydrolysis DT50 | 1.1 days | pH 9 | |
| Water-Sediment System | DT50 | 34.5 days | - |
Degradation Pathways
The degradation of gamma-cyhalothrin proceeds through several pathways, leading to a variety of transformation products. The primary mechanisms are ester hydrolysis, oxidation, and further transformation of the initial degradation products.
Biotic Degradation Pathway
Microorganisms, particularly fungi and bacteria, play a crucial role in the degradation of gamma-cyhalothrin. The initial and key step is the cleavage of the ester bond by carboxylesterase enzymes. This results in the formation of 3-phenoxybenzyl alcohol and 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (CFMPA). 3-phenoxybenzyl alcohol is then oxidized to 3-phenoxybenzaldehyde and further to 3-phenoxybenzoic acid (3-PBA). These intermediates can undergo further hydroxylation and mineralization.
Abiotic Degradation Pathway (Hydrolysis)
Under alkaline conditions, gamma-cyhalothrin undergoes abiotic hydrolysis. The primary reaction is the cleavage of the ester linkage, leading to the formation of 3-phenoxybenzaldehyde and CFMPA. 3-Phenoxybenzaldehyde can be further oxidized to 3-phenoxybenzoic acid.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the environmental fate of gamma-cyhalothrin. The following sections describe typical experimental protocols for key degradation studies, largely based on OECD guidelines.
Aerobic and Anaerobic Soil Metabolism Study (based on OECD 307)
This study aims to determine the rate and pathway of degradation of gamma-cyhalothrin in soil under both aerobic and anaerobic conditions.
Methodology:
-
Test System: Freshly collected and sieved soil is characterized for its physicochemical properties (pH, organic carbon content, texture, etc.). The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
-
Application: Radiolabeled ([14C]) gamma-cyhalothrin is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation:
-
Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that allows for the continuous supply of carbon dioxide-free, humidified air. Volatile organic compounds and 14CO2 are trapped.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling and Analysis: Soil samples are taken at various time intervals. The samples are extracted with appropriate organic solvents. The parent compound and its degradation products in the extracts are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and identified by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). Non-extractable residues are quantified by combustion analysis.
Hydrolysis as a Function of pH (based on OECD 111)
This study evaluates the abiotic degradation of gamma-cyhalothrin in aqueous solutions at different pH levels.
Methodology:
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Application: A stock solution of gamma-cyhalothrin in a water-miscible solvent is added to the buffer solutions to achieve the desired test concentration.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 20-25°C using the Arrhenius equation).
-
Sampling and Analysis: Aliquots of the test solutions are taken at various time intervals. The concentration of gamma-cyhalothrin and its hydrolysis products are determined by HPLC or Gas Chromatography (GC).
Phototransformation of Chemicals in Water (based on OECD 316)
This study determines the rate of direct photodegradation of gamma-cyhalothrin in water under simulated sunlight.
Methodology:
-
Test Solution: A solution of gamma-cyhalothrin in sterile, purified water is prepared.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). A dark control is run in parallel. The light intensity is measured using a radiometer.
-
Incubation: The temperature of the test and control samples is maintained at a constant level.
-
Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of gamma-cyhalothrin is measured by HPLC or GC. The quantum yield is calculated, and the environmental half-life is estimated based on solar irradiance data for a specific latitude and season.
Conclusion
Gamma-cyhalothrin is a non-persistent insecticide in the environment, with its degradation being influenced by a multitude of factors including soil type, pH, temperature, and microbial activity. Its primary degradation pathways involve the cleavage of the ester linkage, followed by oxidation and further transformation of the resulting products. Understanding these pathways and the rates of degradation is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this important agricultural tool. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support these assessments. Further research focusing on the specific degradation products under various environmental conditions will continue to enhance our understanding of the environmental fate of gamma-cyhalothrin.
A Comprehensive Technical Guide to the Solubility of Gamma-Cyhalothrin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of gamma-cyhalothrin (B44037), a potent pyrethroid insecticide, in a range of aqueous and organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation, offering precise quantitative data, detailed experimental methodologies, and a logical workflow for solubility determination.
Core Physical and Chemical Properties
Gamma-cyhalothrin is the most biologically active isomer of cyhalothrin (B162358).[1] Its efficacy and environmental fate are significantly influenced by its solubility characteristics. Generally, it exhibits low aqueous solubility and is soluble in many organic solvents.[2][3]
Quantitative Solubility Data
The solubility of gamma-cyhalothrin has been determined in various solvents. The following table summarizes the available quantitative data to facilitate comparison.
| Solvent | Temperature (°C) | Solubility | Unit |
| Water | 20 | 0.000002 | g/L |
| Water | 20 | 0.005 | mg/L |
| Water | 25 | 0.0008533 | mg/L |
| Acetone | 20 | 500,000 | mg/L |
| Dichloromethane | 20 | >500 | g/L |
| Methanol | 20 | >500 | g/L |
| Diethyl ether | 20 | >500 | g/L |
| Ethyl Acetate | 20 | >500 | g/L |
| Hexane | 20 | >500 | g/L |
| Toluene (B28343) | 20 | >500 | g/L |
| Heptane | Not Specified | 0.0307 | g/mL |
| n-Octanol | Not Specified | 0.0366 | g/mL |
Note: Data for dichloromethane, methanol, diethyl ether, ethyl acetate, hexane, and toluene for cyhalothrin are reported as >500 g/L, and it is inferred that gamma-cyhalothrin exhibits similar high solubility in these solvents.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in its physicochemical characterization. For pesticides like gamma-cyhalothrin, standardized methods are employed to ensure data accuracy and reproducibility. The most commonly referenced guidelines are the OECD Guideline 105 and the EPA OPPTS 830.7840.[4][5] These guidelines describe two primary methods for determining water solubility: the Shake-Flask Method and the Column Elution Method.
Shake-Flask Method
The Shake-Flask method is the most common and reliable technique for determining the solubility of substances that are soluble at or above 10 mg/L.[6][7]
Principle: An excess amount of the solid test substance is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved substance. Subsequently, the concentration of the substance in the saturated aqueous solution is determined by a suitable analytical method.
Apparatus and Reagents:
-
Flasks with stoppers
-
Constant temperature water bath or shaker
-
Centrifuge (for separating undissolved solid)
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)
-
High-purity gamma-cyhalothrin
-
High-purity solvent (e.g., distilled or deionized water, or analytical grade organic solvent)
Procedure:
-
Preliminary Test: A preliminary test is often conducted to estimate the approximate solubility and to determine the appropriate amount of substance and solvent to use, as well as the time required to reach equilibrium.
-
Sample Preparation: A surplus amount of gamma-cyhalothrin is added to a flask containing a known volume of the solvent. The amount should be sufficient to ensure a saturated solution with excess solid present.
-
Equilibration: The flasks are sealed and agitated in a constant temperature bath. The agitation time can vary from 24 to 48 hours, or longer, to ensure equilibrium is achieved. Periodic sampling and analysis can confirm when equilibrium is reached (i.e., when consecutive measurements show no significant change in concentration).
-
Phase Separation: After equilibration, the solution is allowed to stand to let the excess solid settle. Centrifugation at a controlled temperature is often used to ensure complete separation of the solid and liquid phases.
-
Analysis: A sample of the clear, saturated supernatant is carefully withdrawn and diluted as necessary. The concentration of gamma-cyhalothrin in the sample is then determined using a validated analytical method, such as HPLC with a UV detector.
-
Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in units such as g/L or mg/L, along with the experimental temperature.
Column Elution Method
The Column Elution Method is designed for substances with low water solubility (typically less than 10 mg/L), which is the case for gamma-cyhalothrin in water.[5][8]
Principle: A solid support material in a column is coated with an excess of the test substance. The solvent is then passed through the column at a slow, constant rate. The eluate contains a saturated solution of the substance. The concentration of the substance in the eluate is then determined.
Apparatus and Reagents:
-
Glass column with a thermostat jacket
-
Solid support material (e.g., glass beads, silica (B1680970) gel)
-
Metering pump or a leveling vessel to ensure a constant flow of the solvent
-
Fraction collector
-
Analytical instrument for quantification (e.g., HPLC, GC)
-
High-purity gamma-cyhalothrin
-
High-purity solvent
Procedure:
-
Column Preparation: The solid support is coated with gamma-cyhalothrin, often by dissolving the substance in a volatile solvent, mixing it with the support, and then evaporating the solvent. The coated support is then packed into the column.
-
Elution: The solvent is passed through the column at a slow, controlled flow rate. The temperature of the column is maintained at a constant value.
-
Sample Collection: The eluate is collected in fractions.
-
Analysis: The concentration of gamma-cyhalothrin in each fraction is determined using a sensitive analytical method.
-
Data Analysis: The concentrations of several consecutive fractions should be constant (within ±30%) to confirm that a saturated solution was obtained.[9] The solubility is the average concentration of these plateau fractions. A second run at a lower flow rate is recommended to verify that the dissolution equilibrium was achieved.
Logical Workflow for Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound like gamma-cyhalothrin, from initial assessment to final data reporting.
Caption: Generalized workflow for the experimental determination of solubility.
References
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. Buy gamma-Cyhalothrin (EVT-337819) | 76703-62-3 [evitachem.com]
- 3. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 4. oecd.org [oecd.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]
- 9. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Navigating the Isomeric Landscape: A Technical Dissection of Gamma-Cyhalothrin and Lambda-Cyhalothrin
An In-depth Guide for Researchers and Drug Development Professionals
In the intricate world of pyrethroid insecticides, the distinction between closely related compounds can be pivotal for efficacy, safety, and environmental impact. This technical guide delves into the core differences between two prominent members of this class: gamma-cyhalothrin (B44037) and lambda-cyhalothrin (B1674341). While chemically similar, their isomeric composition dictates significant variations in biological activity and application. This document provides a comprehensive comparison, complete with quantitative data, detailed experimental protocols, and visual representations of their mechanism of action to aid researchers, scientists, and drug development professionals in their understanding and application of these potent neurotoxicants.
The Isomeric Distinction: At the Heart of the Difference
The fundamental difference between gamma-cyhalothrin and lambda-cyhalothrin lies in their stereochemistry. Cyhalothrin (B162358) itself is a complex molecule with three chiral centers, giving rise to a number of possible stereoisomers.[1]
-
Lambda-cyhalothrin is a racemic mixture of two of the four cis-isomers of cyhalothrin.[2] Specifically, it is composed of a 1:1 ratio of the (S)-α-cyano, (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate and (R)-α-cyano, (1S)-cis-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate enantiomers. While both isomers are active, they do not contribute equally to the insecticidal effect.
-
Gamma-cyhalothrin represents a significant refinement. It is the single, most insecticidally active isomer of cyhalothrin.[1][3] Chemically, it is the (S)-α-cyano, (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylate isomer.[4][5] This isolation of the most potent stereoisomer results in a product that is approximately twice as active on a weight-for-weight basis as lambda-cyhalothrin.[6]
This key difference in isomeric composition has profound implications for the application rates, efficacy, and potential for non-target effects of these insecticides.
Comparative Physicochemical and Toxicological Profiles
The purification of the most active isomer in gamma-cyhalothrin influences its interaction with biological systems, leading to differences in its toxicological profile compared to the isomeric mixture of lambda-cyhalothrin. The following tables summarize key quantitative data for easy comparison.
Table 1: Physicochemical Properties
| Property | Gamma-Cyhalothrin | Lambda-Cyhalothrin |
| Molecular Formula | C₂₃H₁₉ClF₃NO₃[1][3] | C₂₃H₁₉ClF₃NO₃[7] |
| Molecular Weight | 449.85 g/mol [3] | 449.9 g/mol [7][8] |
| Physical State | Colorless to beige solid[3] | Pale yellow to beige solid[7][9] |
| Melting Point | Not specified | 49.2 °C[8] |
| Water Solubility | Low aqueous solubility[1] | 0.005 mg/L[10] |
| Vapor Pressure | Not specified | 2 x 10⁻⁷ Pa at 20°C[7] |
| LogP (Octanol-Water Partition Coefficient) | Not specified | 7.0[8] |
Table 2: Toxicological Data (Rat, Oral LD₅₀)
| Compound | LD₅₀ (mg/kg) | Toxicity Category |
| Gamma-Cyhalothrin | Not specified, but noted to have high mammalian toxicity[1] | Not specified |
| Lambda-Cyhalothrin | 79 mg/kg (male rats), 56 mg/kg (female rats) | Moderately Toxic[11] |
Note: While a specific oral LD₅₀ for gamma-cyhalothrin in rats was not found in the provided search results, it is generally considered to have high mammalian toxicity.[1] A U.S. EPA document notes that gamma-cyhalothrin is not more than twice as toxic as lambda-cyhalothrin.[12]
Mechanism of Action: A Shared Pathway with Isomeric Nuances
Both gamma-cyhalothrin and lambda-cyhalothrin, as Type II pyrethroids, share a primary mechanism of action: the disruption of nerve function by targeting voltage-gated sodium channels.[9][13][14][15][16]
Pyrethroids bind to the sodium channels, preventing them from closing normally after a nerve impulse.[13] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges, hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[13][15] The presence of the α-cyano group in both molecules is characteristic of Type II pyrethroids and is associated with a more prolonged channel opening compared to Type I pyrethroids.[17][18]
While the primary target is the same, the higher potency of gamma-cyhalothrin suggests a more efficient or stable interaction with the sodium channel binding site due to its specific stereochemistry.
In addition to their primary action on sodium channels, some pyrethroids have been shown to affect other ion channels, such as GABA-gated chloride channels (GABA-A receptors).[19][20][21] They can indirectly inhibit the function of these receptors, further contributing to neuronal hyperexcitability.[19]
Experimental Protocols
To discern the subtle yet significant differences between gamma-cyhalothrin and lambda-cyhalothrin, a series of well-defined experimental protocols are essential.
Chiral Separation and Quantification
Objective: To separate and quantify the individual stereoisomers in lambda-cyhalothrin and confirm the isomeric purity of gamma-cyhalothrin.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a chiral stationary phase (CSP) column, such as a cyclodextrin-based or Pirkle-type column, is required.[22][23]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of n-hexane and isopropanol, is used. The exact ratio should be optimized to achieve baseline separation of the isomers.
-
Sample Preparation: Accurately weigh and dissolve standards of gamma-cyhalothrin and lambda-cyhalothrin in the mobile phase to create stock solutions. Prepare a series of dilutions for calibration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 275 nm
-
-
Data Analysis: Identify the peaks corresponding to the different isomers based on their retention times. Construct a calibration curve for each isomer using the peak areas of the standards. Quantify the isomeric composition of the lambda-cyhalothrin sample and verify the purity of the gamma-cyhalothrin sample.
In Vitro Neurotoxicity Assessment
Objective: To compare the effects of gamma-cyhalothrin and lambda-cyhalothrin on the function of voltage-gated sodium channels in a controlled in vitro system.
Methodology: Patch-Clamp Electrophysiology
-
Cell Culture: Utilize a cell line (e.g., HEK293 or Xenopus oocytes) expressing a specific subtype of insect or mammalian voltage-gated sodium channels.
-
Electrophysiology Rig: A patch-clamp amplifier, microscope, and micromanipulators are required.
-
Solutions: Prepare an external solution containing physiological concentrations of ions and an internal solution for the patch pipette. Stock solutions of gamma-cyhalothrin and lambda-cyhalothrin in a suitable solvent (e.g., DMSO) should be prepared.
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline sodium currents by applying a series of voltage steps.
-
Perfuse the cells with known concentrations of either gamma-cyhalothrin or lambda-cyhalothrin.
-
Record the sodium currents in the presence of the compound.
-
-
Data Analysis: Measure the peak sodium current amplitude and the decay kinetics (inactivation) of the current before and after compound application. Analyze the dose-response relationship for both compounds to determine their respective potencies (e.g., EC₅₀ values) in modifying sodium channel function.
Conclusion: From Isomeric Mixture to a Refined Tool
The distinction between gamma-cyhalothrin and lambda-cyhalothrin is a clear example of the importance of stereochemistry in the activity of bioactive molecules. While lambda-cyhalothrin is a potent and widely used insecticide, gamma-cyhalothrin represents a more refined and potent tool due to the isolation of the most active isomer. This increased activity allows for lower application rates, which can have implications for reducing environmental load and non-target effects. For researchers and drug development professionals, understanding these isomeric differences is crucial for accurate interpretation of experimental data, the design of new and more selective compounds, and the responsible application of these important insecticides. The detailed methodologies and comparative data presented in this guide provide a solid foundation for further investigation and application of these complex and powerful neurotoxicants.
References
- 1. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 2. Lambda-cyhalothrin and Cyhalothrin, the difference between the word high-efficiency, the difference in activity is 4 times! - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 3. Page loading... [guidechem.com]
- 4. gamma-Cyhalothrin | C23H19ClF3NO3 | CID 6440554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 76703-62-3: gamma-Cyhalothrin | CymitQuimica [cymitquimica.com]
- 6. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 7. Lambda-cyhalothrin (UK PID) [inchem.org]
- 8. lambda-Cyhalothrin | C23H19ClF3NO3 | CID 6440557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Lambda-Cyhalothrin Insecticide - Chico Crop Science Co., Ltd. [chicocrop.com]
- 10. npic.orst.edu [npic.orst.edu]
- 11. awhhe.am [awhhe.am]
- 12. Federal Register :: Lambda-Cyhalothrin and an Isomer Gamma-Cyhalothrin; Tolerances for Residues [federalregister.gov]
- 13. Pyrethroid - Wikipedia [en.wikipedia.org]
- 14. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 16. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An overview of pyrethroid insecticides [journal.hep.com.cn]
- 19. Pyrethroid insecticides indirectly inhibit GABA-dependent 36Cl- influx in synaptoneurosomes from the trout brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrethroids of the most potent class antagonize GABA action at the crayfish neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sodium and GABA-activated channels as the targets of pyrethroids and cyclodienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. jfda-online.com [jfda-online.com]
Methodological & Application
Application Notes: Analytical Methods for Detecting Gamma-Cyhalothrin Residues in Soil
References
- 1. journalijcar.org [journalijcar.org]
- 2. unitedchem.com [unitedchem.com]
- 3. weber.hu [weber.hu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 9. dl.astm.org [dl.astm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Application Notes and Protocols for the Quantification of Gamma-Cyhalothrin using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of gamma-cyhalothrin (B44037), a potent synthetic pyrethroid insecticide, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to offer robust and reliable methods for the determination of gamma-cyhalothrin residues in various matrices, which is crucial for food safety, environmental monitoring, and toxicological studies.
Introduction
Gamma-cyhalothrin is one of the most biologically active isomers of cyhalothrin.[1] Its effective and safe use necessitates sensitive and specific analytical methods for its quantification in complex matrices. This document outlines two primary analytical techniques: HPLC, particularly chiral HPLC for isomer-specific separation, and GC-MS/MS for high sensitivity and confirmatory analysis. HPLC is often preferred for the analysis of technical formulations to prevent the thermal isomerization that can occur during GC analysis.[2]
Comparative Summary of Analytical Methods
The choice between HPLC and GC-MS for gamma-cyhalothrin analysis depends on the specific requirements of the study, such as the need for isomeric separation, sensitivity, and the nature of the sample matrix. Below is a summary of key quantitative parameters for each method.
| Parameter | HPLC with UV/DAD Detection | Chiral HPLC-MS/MS | GC-MS/MS |
| Principle | Separation based on polarity on a C18 stationary phase with UV or Diode Array detection. | Enantioselective separation on a chiral stationary phase followed by mass spectrometric detection. | Separation of volatile compounds based on boiling point and polarity, with detection by tandem mass spectrometry. |
| Typical Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral stationary phase (e.g., CHIRAL ART Cellulose-SB)[1] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water or Methanol/Water gradient | Acetonitrile/Water or Methanol/Water with formic acid or ammonium (B1175870) formate | Helium |
| Limit of Detection (LOD) | ~0.0065 - 0.01 mg/L (for lambda-cyhalothrin) | Lower than conventional HPLC, in the low µg/kg range. | ~0.001 - 0.005 mg/kg |
| Limit of Quantification (LOQ) | ~0.01 - 0.025 mg/L (for lambda-cyhalothrin) | Typically ≤ 0.01 mg/kg in various matrices.[3] | Typically ≤ 0.01 mg/kg in various matrices.[3] |
| Common Sample Matrix | Formulations, water, soil | Fruits, vegetables, biological samples | Fruits, vegetables, soil, water, milk, animal tissues |
| Notes | Good for high concentration samples and formulations. Less selective for complex matrices. | Essential for distinguishing gamma-cyhalothrin from its other stereoisomers. | Highly sensitive and selective, ideal for trace residue analysis. |
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of food matrices.[4][5][6]
Materials:
-
Homogenizer
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Sodium citrate (B86180) tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄ and 50 mg PSA). For matrices with fats, C18 may be included, and for pigmented matrices, GCB may be used.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. For HPLC analysis, it can often be directly injected or diluted with the mobile phase. For GC-MS analysis, a solvent exchange to a more volatile solvent like hexane (B92381) or toluene (B28343) may be necessary.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the quantification of gamma-cyhalothrin and can be adapted for chiral separation to distinguish it from other isomers.
Instrumentation and Conditions:
| Parameter | Standard HPLC-UV/DAD | Chiral HPLC-MS/MS |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, and UV/DAD detector. | An LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer. |
| Column | C18, 4.6 x 250 mm, 5 µm | CHIRAL ART Cellulose-SB, 3 µm, 2.1 x 150 mm[1] |
| Mobile Phase A | Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic acid in Acetonitrile |
| Gradient | 80% B, isocratic | 0-1 min: 50% B, 1-10 min: linear gradient to 95% B, 10-12 min: hold at 95% B, 12.1-15 min: return to 50% B |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 20 µL | 5 µL |
| Column Temperature | 30 °C | 40 °C[1] |
| Detection | UV at 230 nm[7] | MS/MS in positive electrospray ionization (ESI+) mode |
| MS/MS Transitions | N/A | Precursor Ion: 450.1, Product Ions: 208.1, 181.1, Collision energies will need to be optimized. |
Calibration: Prepare a series of calibration standards of gamma-cyhalothrin in the appropriate solvent (e.g., acetonitrile) at concentrations ranging from 0.01 to 1.0 µg/mL. Analyze the standards under the same conditions as the samples and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a highly sensitive and selective method for the quantification of gamma-cyhalothrin residues.
Instrumentation and Conditions:
| Parameter | GC-MS/MS |
| GC System | A gas chromatograph with a split/splitless injector and a triple quadrupole mass spectrometer. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150 °C for 1 min, ramp at 20 °C/min to 280 °C, hold for 10 min.[8] |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Based on the fragmentation of lambda-cyhalothrin[7], the following transitions are suggested for gamma-cyhalothrin and require optimization: - Quantifier: 197.0 > 141.1 - Qualifier: 197.0 > 161.1 |
Calibration: Prepare matrix-matched calibration standards to compensate for matrix effects. This involves spiking blank matrix extract with known concentrations of gamma-cyhalothrin standard solution. A typical calibration range would be from 0.001 to 0.1 µg/mL.
Visualizations
Caption: General workflow for gamma-cyhalothrin residue analysis.
Caption: Logical selection of analytical methods for gamma-cyhalothrin.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]
Application Notes and Protocols for Testing Gamma-Cyhalothrin Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting laboratory bioassays to determine the efficacy of the synthetic pyrethroid insecticide, gamma-cyhalothrin (B44037). The included methodologies are based on established entomological testing procedures.
Introduction
Gamma-cyhalothrin is a single, resolved enantiomer of lambda-cyhalothrin (B1674341) and is a potent insecticide used to control a wide range of agricultural and public health pests.[1][2][3] Like other pyrethroids, its mode of action is through the disruption of the nervous system of target organisms.[1] Specifically, it prevents the closure of voltage-gated sodium channels in axonal membranes, leading to nerve over-excitation, paralysis, and death.[1] Accurate determination of its efficacy is crucial for dose optimization, resistance management, and regulatory approval.
Laboratory bioassays are fundamental for evaluating the toxicity of insecticides like gamma-cyhalothrin under controlled conditions.[4][5] These tests allow for the determination of key toxicological endpoints such as the median lethal concentration (LC50) and the median lethal dose (LD50).[4] The following protocols describe common laboratory bioassay methods for assessing the efficacy of gamma-cyhalothrin against insect pests.
Quantitative Efficacy Data
The following table summarizes available quantitative data on the efficacy of gamma-cyhalothrin and the closely related lambda-cyhalothrin against various organisms. It is important to note that the efficacy can vary depending on the target species, life stage, and environmental conditions.
| Insecticide | Organism | Endpoint | Value | Reference |
| Gamma-cyhalothrin | Chaoborus obscuripes (aquatic invertebrate) | 96h EC50 | 3.8 ng/L | [3][6] |
| Lambda-cyhalothrin | Anabas testudineus (fish) | 96h LC50 | 0.020 mg/20L | [7] |
| Lambda-cyhalothrin | Rat (male) | Acute Oral LD50 | 79 mg/kg | [8][9] |
| Lambda-cyhalothrin | Rat (female) | Acute Oral LD50 | 56 mg/kg | [9] |
| Lambda-cyhalothrin | Mouse | Acute Oral LD50 | 19.9 mg/kg | [9] |
| Lambda-cyhalothrin | Rat | 4h Inhalation LC50 | 0.175 - 0.315 mg/L | [8][9] |
| Lambda-cyhalothrin | Rat | Acute Dermal LD50 | 632 mg/kg (male), 696 mg/kg (female) | [9] |
| Lambda-cyhalothrin | Aedes aegypti (mosquito) | Diagnostic Dose (CDC Bottle Bioassay) | 10 µ g/bottle | [10] |
| Lambda-cyhalothrin | Anopheles (mosquito) | Diagnostic Dose (CDC Bottle Bioassay) | 12.5 µ g/bottle | [10] |
| Lambda-cyhalothrin | Bee | Oral LD50 | 0.038 µ g/bee | [8] |
| Lambda-cyhalothrin | Bluegill sunfish | LC50 | 0.00021 mg/L | [8] |
| Lambda-cyhalothrin | Rainbow trout | LC50 | 0.00024 mg/L | [8] |
Experimental Protocols
General Considerations
-
Insect Rearing: Test insects should be reared under controlled laboratory conditions (temperature, humidity, photoperiod) to ensure uniformity and health.
-
Technical Grade Insecticide: Use a technical grade gamma-cyhalothrin of known purity (e.g., 95-99%) for preparing stock solutions.[4]
-
Controls: A control group treated with the solvent alone must be included in every experiment to account for mortality not caused by the insecticide. Control mortality should ideally be below 10%; if it exceeds 20%, the results may not be reliable.[4][11]
-
Replicates: Each concentration and the control should be replicated multiple times to ensure the statistical validity of the results.
Protocol 1: Contact/Residual Bioassay (Petri Dish Method)
This method evaluates the toxicity of the insecticide when insects come into contact with a treated surface.[4][5]
Materials:
-
Technical grade gamma-cyhalothrin
-
Acetone (B3395972) or another suitable solvent
-
Glass Petri dishes (e.g., 9 cm diameter)
-
Micropipettes
-
Vortex mixer
-
Test insects
-
Holding containers with a food source
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of gamma-cyhalothrin in acetone. The concentration will depend on the expected susceptibility of the target insect.
-
Serial Dilutions: Prepare a series of serial dilutions from the stock solution to create a range of at least five concentrations.
-
Treating the Petri Dishes: Apply 1 ml of each dilution to the inner surface of a Petri dish. Gently swirl the dish to ensure a uniform coating.[4] For the control, apply 1 ml of acetone only.
-
Drying: Allow the solvent to evaporate completely in a fume hood, leaving a dry film of the insecticide.
-
Insect Exposure: Introduce a known number of insects (e.g., 10-20) into each treated and control Petri dish.
-
Observation: Record mortality at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours). An insect is considered dead if it is unable to move when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LC50 value, which is the concentration that causes 50% mortality in the test population.
Protocol 2: Topical Application Bioassay
This method determines the dose of insecticide that is lethal when applied directly to the insect's body.[12]
Materials:
-
Technical grade gamma-cyhalothrin
-
Acetone or another suitable solvent
-
Microapplicator or microsyringe
-
Test insects (chilled or anesthetized with CO2)
-
Holding containers with a food source
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution and serial dilutions of gamma-cyhalothrin in a suitable solvent.
-
Insect Immobilization: Briefly chill or anesthetize the test insects to immobilize them.
-
Application of Insecticide: Using a microapplicator, apply a precise volume (e.g., 0.5-1 µl) of each insecticide dilution to the dorsal thorax of each insect.[12] Apply the solvent alone to the control group.
-
Recovery and Observation: Place the treated insects in clean holding containers with access to food. Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the LD50 value (the dose lethal to 50% of the population) using probit analysis. The LD50 is typically expressed as nanograms of insecticide per milligram of insect body weight.[12]
Diagrams
Experimental Workflow
References
- 1. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 2. pomais.com [pomais.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. entomoljournal.com [entomoljournal.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Effects of the pyrethroid insecticide gamma-cyhalothrin on aquatic invertebrates in laboratory and outdoor microcosm tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fisheriesjournal.com [fisheriesjournal.com]
- 8. awhhe.am [awhhe.am]
- 9. npic.orst.edu [npic.orst.edu]
- 10. cdc.gov [cdc.gov]
- 11. Bio-efficacy and wash-fastness of a lambda-cyhalothrin long-lasting insecticide treatment kit (ICON® Maxx) against mosquitoes on various polymer materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Utilizing Gamma-Cyhalothrin as a Positive Control in Neurotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of gamma-cyhalothrin (B44037), a potent Type II pyrethroid insecticide, as a positive control in a range of in vitro and in vivo neurotoxicity studies. Gamma-cyhalothrin's well-defined mechanism of action on voltage-gated sodium channels (VGSCs) makes it an excellent tool for validating neurotoxicity assays and for studying the downstream consequences of neuronal hyperexcitability.
Introduction
Gamma-cyhalothrin is the most biologically active isomer of cyhalothrin (B162358) and is known to be a potent neurotoxicant.[1] Like other Type II pyrethroids, its primary mode of action is the disruption of nerve function by targeting and modifying the gating kinetics of voltage-gated sodium channels. This interaction leads to a prolongation of the sodium current, causing membrane depolarization, repetitive neuronal firing, and ultimately, neuronal hyperexcitability and cell death. Due to its consistent and robust neurotoxic effects, gamma-cyhalothrin serves as a reliable positive control to ensure the sensitivity and validity of various neurotoxicity screening platforms.
Mechanism of Action
The primary molecular target of gamma-cyhalothrin is the α-subunit of voltage-gated sodium channels in neurons.
Key Mechanistic Steps:
-
Binding to Voltage-Gated Sodium Channels (VGSCs): Gamma-cyhalothrin binds to the open state of VGSCs.
-
Delayed Inactivation: This binding prolongs the open state of the channel by delaying its inactivation.
-
Persistent Sodium Influx: The delayed inactivation results in a persistent influx of sodium ions (Na+) into the neuron.
-
Membrane Depolarization: The sustained Na+ influx leads to a prolonged depolarization of the neuronal membrane.
-
Neuronal Hyperexcitability: This depolarization results in a state of hyperexcitability, characterized by repetitive and uncontrolled firing of action potentials.
-
Downstream Effects: The initial neuronal hyperexcitability triggers a cascade of secondary and tertiary neurotoxic events.
Data Presentation: Quantitative Neurotoxicity Data
The following tables summarize quantitative data on the neurotoxic effects of gamma-cyhalothrin and the closely related lambda-cyhalothrin (B1674341). Given that gamma-cyhalothrin is a more potent isomer, it is expected to elicit similar neurotoxic endpoints at lower concentrations than lambda-cyhalothrin.
Table 1: In Vivo Neurotoxicity Data for Gamma-Cyhalothrin and Lambda-Cyhalothrin in Rats
| Compound | Endpoint | ED50 (mg/kg, oral gavage) | Species | Reference |
| Gamma-Cyhalothrin | Decreased Locomotor Activity | 1.29 | Rat | [2] |
| Lambda-Cyhalothrin | Decreased Locomotor Activity | 2.65 | Rat | [2] |
Table 2: In Vitro Neurotoxicity Data for Lambda-Cyhalothrin (as a proxy for Gamma-Cyhalothrin)
| Assay | Cell Type | Endpoint | EC50 / IC50 (µM) | Reference |
| Sodium Influx Assay | Primary Mouse Cerebrocortical Neurons | Increased Sodium Influx | ~1 µM (EC50 for Lambda-Cyhalothrin) | |
| Calcium Influx Assay | Primary Mouse Neocortical Neurons | Increased Intracellular Calcium | ~0.1 µM (EC50 for Lambda-Cyhalothrin) | |
| Acetylcholinesterase Inhibition | In Vitro Enzyme Assay | Enzyme Inhibition | > 1000 µM (for Lambda-Cyhalothrin) |
Experimental Protocols
The following are detailed protocols for key in vitro neurotoxicity assays where gamma-cyhalothrin can be used as a positive control.
Protocol 1: Sodium Influx Assay in Primary Neurons
Objective: To measure the effect of gamma-cyhalothrin on intracellular sodium concentration as a direct measure of its action on voltage-gated sodium channels.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 16-18 mice or rats)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Sodium-sensitive fluorescent dye (e.g., Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester - SBFI-AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Gamma-cyhalothrin stock solution in DMSO
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well and culture for 8-10 days in vitro (DIV).
-
Dye Loading: Prepare a loading buffer containing SBFI-AM (e.g., 5 µM) and Pluronic F-127 (0.02%) in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 60-90 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm HBSS to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of gamma-cyhalothrin in HBSS from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (HBSS with 0.1% DMSO).
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure baseline fluorescence (Excitation: ~340/380 nm, Emission: ~500 nm).
-
Add the gamma-cyhalothrin dilutions and vehicle control to the respective wells.
-
Immediately begin kinetic measurements of fluorescence for a desired duration (e.g., 5-10 minutes).
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular sodium concentration. Plot the concentration-response curve and calculate the EC50 value.
Protocol 2: Intracellular Calcium Influx Assay
Objective: To measure the secondary effect of gamma-cyhalothrin-induced neuronal depolarization on intracellular calcium levels.
Materials:
-
Primary cortical or hippocampal neurons
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
HBSS with calcium and magnesium
-
Gamma-cyhalothrin stock solution in DMSO
-
Fluorescence microplate reader or fluorescence microscope with imaging capabilities
Procedure:
-
Cell Culture: Culture primary neurons in 96-well plates as described in Protocol 1.
-
Dye Loading: Prepare a loading buffer with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with warm HBSS.
-
Compound Addition: Prepare and add gamma-cyhalothrin dilutions and vehicle control as described in Protocol 1.
-
Fluorescence Measurement:
-
Measure baseline fluorescence (for Fluo-4, Excitation: ~494 nm, Emission: ~516 nm).
-
Add the compounds and immediately start kinetic measurements of fluorescence intensity over time (e.g., 5-15 minutes).
-
-
Data Analysis: Quantify the change in fluorescence intensity over baseline to determine the increase in intracellular calcium. Generate concentration-response curves and calculate the EC50 value.
Mandatory Visualizations
Signaling Pathway of Gamma-Cyhalothrin Neurotoxicity
Experimental Workflow for In Vitro Neurotoxicity Assay
References
Application Notes and Protocols for Gamma-Cyhalothrin Analysis in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the sample preparation of plant tissues for the analysis of gamma-cyhalothrin (B44037), a potent synthetic pyrethroid insecticide. The methodologies outlined are designed to ensure accurate and reproducible quantification of residues, a critical aspect of food safety assessment and environmental monitoring.
Introduction
Gamma-cyhalothrin is the most biologically active isomer of cyhalothrin (B162358) and is widely used in agriculture to control a broad spectrum of insect pests on various crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for gamma-cyhalothrin in food commodities. Accurate determination of its residues in plant tissues is therefore essential. This document focuses on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its variations for the extraction and cleanup of gamma-cyhalothrin from plant matrices prior to chromatographic analysis.
Data Presentation: Performance of Sample Preparation Methods
The following tables summarize the quantitative data from various studies on the analysis of cyhalothrin isomers, including gamma-cyhalothrin, in plant tissues. These tables provide a comparative overview of the efficiency of different sample preparation techniques.
Table 1: Recovery Rates of Cyhalothrin Isomers using QuEChERS-based Methods in Various Plant Matrices
| Plant Matrix | Analyte | Fortification Level (mg/kg) | Recovery (%) | Analytical Method |
| Vegetables and Fruits | Pyrethroids (including Lambda-cyhalothrin) | 0.5 - 1.0 | 75.2 - 108.9 | GC-ECD |
| Cucumber | Gamma-cyhalothrin | 0.01 | Satisfactory | Chiral LC-MS/MS |
| Orange Juice | Gamma-cyhalothrin | 0.01 | Satisfactory | Chiral LC-MS/MS |
| Wheat Flour | Gamma-cyhalothrin | 0.01 | Satisfactory | Chiral LC-MS/MS |
| Crude Palm Oil | Lambda-cyhalothrin | 0.05 - 1.0 | 82 - 98 | GC-ECD |
| Crude Palm Kernel Oil | Lambda-cyhalothrin | 0.05 - 1.0 | 86 - 94 | GC-ECD |
| Brinjal (Eggplant) | Lambda-cyhalothrin | 0.10 - 1.00 | 81.67 - 98.00 | HPLC |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Cyhalothrin Isomers in Plant Tissues
| Plant Matrix | Analyte | LOD (mg/kg) | LOQ (mg/kg) | Analytical Method |
| Vegetables and Fruits | Pyrethroids | 0.01 | - | GC-ECD |
| Tomato | Lambda-cyhalothrin | 0.003 - 0.025 | - | GC-MS |
| Crude Palm Oil | Lambda-cyhalothrin | 0.05 | - | GC-ECD |
| Crude Palm Kernel Oil | Lambda-cyhalothrin | 0.05 | - | GC-ECD |
| Various Plant Matrices | Lambda-cyhalothrin | - | 0.01 | GC-MS |
| Brinjal (Eggplant) | Lambda-cyhalothrin | 0.003 | 0.01 | HPLC |
Experimental Protocols
The following is a detailed protocol for the extraction and cleanup of gamma-cyhalothrin residues from plant tissues based on the QuEChERS method. This method is suitable for a wide range of fruits and vegetables.
Protocol 1: Modified QuEChERS Method for Fruits and Vegetables
This protocol is a modification of the original QuEChERS method and is effective for the analysis of pyrethroid pesticides, including gamma-cyhalothrin.
1. Sample Homogenization:
-
Weigh a representative portion of the plant tissue sample (e.g., 10-15 g).
-
Homogenize the sample using a high-speed blender or chopper to obtain a uniform consistency. For low-moisture samples, addition of a small amount of purified water may be necessary to facilitate homogenization.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add an appropriate internal standard if required.
-
Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.[2]
-
Add the QuEChERS extraction salts. A common composition is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[3] Other buffered salt mixtures, such as those containing sodium acetate (B1210297) or sodium citrate, can also be used.[4]
-
Immediately after adding the salts, cap the tube and shake vigorously for 1 minute.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent.
-
The choice of sorbent depends on the matrix. For most plant tissues, a mixture of 150 mg anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) is effective for removing interferences. For samples with high pigment content (e.g., leafy greens), 50 mg of graphitized carbon black (GCB) can be added to the d-SPE mixture. Note: GCB may retain planar pesticides, so its use should be evaluated for the specific analyte.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
4. Final Extract Preparation:
-
Carefully transfer the supernatant (the cleaned extract) into an autosampler vial.
-
The extract is now ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD).
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the sample preparation and analysis of gamma-cyhalothrin.
Caption: Experimental workflow for gamma-cyhalothrin analysis.
Caption: Logical relationship of the analytical process.
References
Application Notes and Protocols for Monitoring Insecticide Resistance to Gamma-Cyhalothrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin (B44037) is a highly active, broad-spectrum pyrethroid insecticide.[1] Like other pyrethroids, its mode of action is the disruption of the nervous system in insects by preventing the closure of voltage-gated sodium channels in axonal membranes, leading to paralysis and death.[2] However, the extensive use of pyrethroids has led to the development of insecticide resistance in many insect populations. Monitoring the emergence and spread of resistance is crucial for effective pest management and the development of sustainable insecticide resistance management (IRM) strategies.[3]
These application notes provide detailed protocols for monitoring resistance to gamma-cyhalothrin using toxicological, biochemical, and molecular assays.
Mechanisms of Resistance to Gamma-Cyhalothrin
Resistance to gamma-cyhalothrin, and pyrethroids in general, is primarily conferred by two mechanisms:
-
Target-site insensitivity: Point mutations in the voltage-gated sodium channel gene, often referred to as knockdown resistance (kdr) mutations, reduce the binding affinity of the insecticide to its target site.[4][5] The most common kdr mutation is a leucine-to-phenylalanine substitution (L1014F).[4]
-
Metabolic resistance: Increased activity of detoxification enzymes, such as esterases (EST), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s), can lead to the rapid breakdown and sequestration of the insecticide before it reaches its target site.[6]
Data Presentation: Quantitative Susceptibility Data
The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) for gamma-cyhalothrin and the closely related lambda-cyhalothrin (B1674341) in various insect species. The resistance ratio is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Table 1: Gamma-Cyhalothrin Susceptibility Data
| Species | Strain | LC50 | Resistance Ratio (RR) | Reference |
| Alphitobius diaperinus | Cyfluthrin-Resistant | Varies (up to 8.6) | 8.6 | [7] |
| Alphitobius diaperinus | Susceptible | - | - | [7] |
Table 2: Lambda-Cyhalothrin Susceptibility Data
| Species | Strain | LC50 (µ g/vial ) | Resistance Ratio (RR) | Reference |
| Southern green stink bug | Adult | 0.05 | - | [8] |
| Brown stink bug | Adult | 2.55 | 51 (compared to SGSB) | [8] |
| Bemisia tabaci | Field Populations | 0.7 - 232.9 (µg/ml) | Medium to High | [9] |
| Aedes aegypti | El Coco | - | Resistant (81% mortality) | [10] |
| Aedes aegypti | David | - | Resistant (87.5% mortality) | [10] |
| Spodoptera frugiperda | Susceptible | - | - | [11] |
| Spodoptera frugiperda | Resistant | - | Lower susceptibility | [11] |
Experimental Protocols
Toxicological Bioassay: CDC Bottle Bioassay
The CDC bottle bioassay is a widely used method to assess the susceptibility of insect populations to insecticides.[12][13][14][15]
Objective: To determine the time-mortality relationship for a given insect population exposed to a diagnostic concentration of gamma-cyhalothrin.
Materials:
-
250 ml glass bottles with caps
-
Technical grade gamma-cyhalothrin
-
Acetone (B3395972) (analytical grade)
-
Micropipettes
-
Aspirator
-
Timer
-
Insect holding cages
-
Sucrose solution (10%) for mosquito maintenance
Protocol:
-
Preparation of Insecticide Solution: Prepare a stock solution of gamma-cyhalothrin in acetone. The diagnostic concentration will vary depending on the target species. For many mosquito species, a diagnostic dose for cyano-pyrethroids like lambda-cyhalothrin (a close relative of gamma-cyhalothrin) is 12.5 µ g/bottle .[15]
-
Bottle Coating:
-
Add 1 ml of the insecticide solution to each of the four test bottles.
-
Add 1 ml of acetone alone to a control bottle.
-
Cap the bottles and roll and swirl them to ensure the entire inner surface is coated.
-
Uncap the bottles and let them dry in a fume hood until all the acetone has evaporated.
-
-
Insect Exposure:
-
Collect 20-25 adult insects of the target species using an aspirator.
-
Gently introduce the insects into each of the coated bottles (including the control).
-
Start the timer immediately.
-
-
Data Collection:
-
Record the number of dead or moribund insects at regular intervals (e.g., every 10-15 minutes) for up to 2 hours or until all insects in the test bottles are dead.
-
-
Interpretation:
-
If mortality in the control bottle is less than 10%, the test is valid.
-
Mortality of 98-100% within the diagnostic time indicates susceptibility.
-
Mortality less than 98% suggests the presence of resistant individuals in the population.
-
Caption: CDC Bottle Bioassay Workflow.
Biochemical Assays
Biochemical assays are used to quantify the activity of detoxification enzymes associated with metabolic resistance.
Objective: To measure the activity of non-specific esterases in insect homogenates.
Materials:
-
Individual adult insects
-
Phosphate (B84403) buffer (0.05 M, pH 7.5)
-
Homogenizer
-
Centrifuge
-
96-well microplate
-
Microplate reader
-
α-naphthyl acetate (B1210297) (α-NA) or β-naphthyl acetate (β-NA) as substrate
-
Fast Blue B salt solution
Protocol:
-
Sample Preparation:
-
Homogenize a single adult insect in 100 µl of ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which will serve as the enzyme source.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µl of the enzyme supernatant.
-
Add 200 µl of the substrate solution (e.g., α-NA in phosphate buffer).
-
Incubate the plate at 30°C for 10-15 minutes.
-
Add 25 µl of Fast Blue B salt solution to stop the reaction and develop the color.
-
-
Measurement:
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the esterase activity based on a standard curve prepared with known concentrations of α-naphthol or β-naphthol.
-
Compare the enzyme activity between susceptible and potentially resistant populations.
-
Objective: To measure the activity of GSTs in insect homogenates.
Materials:
-
Individual adult insects
-
Phosphate buffer (0.1 M, pH 6.5)
-
Homogenizer
-
Centrifuge
-
96-well microplate
-
Microplate reader
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
Reduced glutathione (GSH) solution
Protocol:
-
Sample Preparation:
-
Homogenize a single adult insect in 100 µl of ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Assay Reaction:
-
In each well of a 96-well plate, prepare a reaction cocktail containing phosphate buffer, GSH, and the enzyme supernatant.
-
Initiate the reaction by adding the CDNB solution.
-
-
Measurement:
-
Measure the increase in absorbance at 340 nm over time (kinetic assay) using a microplate reader.
-
-
Data Analysis:
-
Calculate the GST activity using the molar extinction coefficient of the conjugated product.
-
Compare the activity between susceptible and potentially resistant populations.
-
Objective: To measure the activity of P450 oxidases in insect homogenates.
Materials:
-
Individual adult insects
-
Potassium phosphate buffer (0.1 M, pH 7.2)
-
Homogenizer
-
Centrifuge
-
96-well microplate
-
Microplate reader
-
p-nitroanisole (p-NA) as substrate
-
NADPH
Protocol:
-
Sample Preparation:
-
Homogenize a single adult insect in ice-cold potassium phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the enzyme supernatant and the p-NA substrate solution.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Measure the formation of p-nitrophenol by reading the absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the oxidase activity based on a standard curve of p-nitrophenol.
-
Compare the activity between susceptible and potentially resistant populations.
-
Caption: Biochemical Assays Workflow.
Molecular Assays for kdr Mutation Detection
Molecular assays are used to detect specific mutations in the voltage-gated sodium channel gene that confer knockdown resistance.
Objective: To genotype individual insects for the presence of kdr mutations.[2][4][16]
Materials:
-
Individual adult insects
-
DNA extraction kit
-
PCR thermal cycler
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Allele-specific primers (forward and reverse primers for wild-type and mutant alleles)
-
Agarose (B213101) gel electrophoresis equipment
Protocol:
-
DNA Extraction: Extract genomic DNA from a single insect using a commercial kit or standard protocols.
-
PCR Amplification:
-
Set up two PCR reactions for each individual.
-
Reaction 1: Contains primers specific for the wild-type allele.
-
Reaction 2: Contains primers specific for the kdr mutant allele.
-
Perform PCR amplification using optimized cycling conditions. A typical protocol might involve an initial denaturation at 95°C for 5 minutes, followed by 35 cycles of 95°C for 30 seconds, an annealing step (temperature depends on primers) for 45 seconds, and 72°C for 60 seconds, with a final extension at 72°C for 7 minutes.[16]
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light.
-
-
Genotyping:
-
An individual is homozygous susceptible if a band is present only in the wild-type reaction.
-
An individual is homozygous resistant if a band is present only in the mutant reaction.
-
An individual is heterozygous if bands are present in both reactions.
-
Objective: A high-throughput method for genotyping kdr mutations.[5][17][18][19]
Materials:
-
Individual adult insects
-
DNA extraction kit
-
Real-time PCR (qPCR) instrument
-
qPCR master mix
-
Primers and TaqMan probes (one probe for the wild-type allele labeled with one fluorescent dye, e.g., VIC, and another for the mutant allele labeled with a different dye, e.g., FAM).
Protocol:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96- or 384-well plate.
-
Each well will contain the qPCR master mix, forward and reverse primers, both TaqMan probes, and the DNA template.
-
-
qPCR Amplification and Detection:
-
Genotyping:
-
The software will generate allele discrimination plots based on the endpoint fluorescence signals.
-
Samples will cluster into three groups: homozygous susceptible, homozygous resistant, and heterozygous.
-
Caption: Molecular Assays Workflow.
Signaling Pathways and Resistance Mechanisms
The development of resistance to gamma-cyhalothrin involves alterations at the molecular level that either prevent the insecticide from reaching its target or modify the target itself. The following diagram illustrates the interplay between target-site and metabolic resistance mechanisms.
Caption: Gamma-Cyhalothrin Resistance Mechanisms.
References
- 1. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Responses of susceptible and cyfluthrin-resistant broiler house populations of lesser mealworm (Coleoptera: Tenebrionidae) to gamma-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cotton.org [cotton.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asm.org [asm.org]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdc.gov [cdc.gov]
- 16. PCR-based methods for the detection of L1014 kdr mutation in Anopheles culicifacies sensu lato - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of knockdown resistance (kdr) mutations in Anopheles gambiae: a comparison of two new high-throughput assays with existing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative reverse transcription PCR assay to detect a genetic marker of pyrethroid resistance in Culex mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Neurotoxicity Assay Using Gamma-Cyhalothrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin (B44037) is a synthetic pyrethroid insecticide widely used in agriculture and public health for its high efficacy against a broad spectrum of insect pests.[1][2] Like other pyrethroids, its primary mode of action is the disruption of the nervous system.[3][4] Gamma-cyhalothrin is a stereoisomer of cyhalothrin (B162358) and is considered one of the most potent pyrethroids.[3][5] Its neurotoxicity stems from its ability to persistently activate voltage-gated sodium channels in nerve cell membranes, leading to neuronal hyperexcitability, paralysis, and eventual death of the insect.[3][6] While highly selective for insects, concerns remain about its potential neurotoxic effects on non-target organisms, including mammals.[7][8] Therefore, robust and reliable in vitro neurotoxicity assays are crucial for assessing the potential risks associated with gamma-cyhalothrin exposure.
These application notes provide detailed protocols for a tiered in vitro neurotoxicity assessment of gamma-cyhalothrin using cultured neuronal cells. The assays described herein are designed to evaluate key indicators of neurotoxicity, including cytotoxicity, oxidative stress, apoptosis, and alterations in neuronal network function.
Mechanism of Action of Gamma-Cyhalothrin
Gamma-cyhalothrin, a Type II pyrethroid, primarily targets voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in neurons.[3][9] The binding of gamma-cyhalothrin to these channels prolongs their open state, leading to a persistent influx of sodium ions and sustained membrane depolarization.[3][6] This disruption of normal nerve signaling results in tremors, convulsions, and paralysis.[7]
Beyond its primary target, pyrethroid neurotoxicity can also involve secondary effects, including:
-
Alterations in other ion channels: Dysregulation of voltage-gated calcium and chloride channels.[10]
-
Neurotransmitter system disruption: Modulation of GABAergic, glutamatergic, dopaminergic, and serotoninergic systems.[6][11][12]
-
Induction of oxidative stress: Generation of reactive oxygen species (ROS) leading to cellular damage.[13][14]
-
Apoptosis: Triggering of programmed cell death pathways in neurons.[6][15]
Experimental Protocols
Cell Culture
A human neuroblastoma cell line, such as SH-SY5Y, is recommended for these assays due to its neuronal characteristics and widespread use in neurotoxicity studies.[16]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Cells should be subcultured every 3-4 days or when they reach 80-90% confluency.
For differentiation into a more mature neuronal phenotype, cells can be treated with retinoic acid (10 µM) for 5-7 days, followed by Brain-Derived Neurotrophic Factor (BDNF) (50 ng/mL) for another 3-5 days.
Assay 1: Cell Viability (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.[17]
Materials:
-
96-well cell culture plates
-
Differentiated SH-SY5Y cells
-
Gamma-cyhalothrin stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of gamma-cyhalothrin in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and expose the cells to various concentrations of gamma-cyhalothrin for 24, 48, or 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., a known neurotoxin).
-
After the exposure period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Assay 2: Oxidative Stress (CellROX® Green Assay)
This assay measures the generation of reactive oxygen species (ROS).[18]
Materials:
-
96-well black, clear-bottom cell culture plates
-
Differentiated SH-SY5Y cells
-
Gamma-cyhalothrin
-
CellROX® Green Reagent
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or microplate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well black, clear-bottom plate as described for the MTT assay.
-
Expose the cells to different concentrations of gamma-cyhalothrin for a predetermined time (e.g., 6, 12, or 24 hours).
-
Add CellROX® Green Reagent to each well to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Counterstain with Hoechst 33342 for 10 minutes.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm for CellROX® Green; Excitation: ~350 nm, Emission: ~461 nm for Hoechst 33342) using a fluorescence microscope or microplate reader.
-
Normalize the CellROX® Green signal to the cell number (Hoechst signal).
Assay 3: Apoptosis (Caspase-3/7 Activity Assay)
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.[15][19]
Materials:
-
96-well white or black, clear-bottom plates
-
Differentiated SH-SY5Y cells
-
Gamma-cyhalothrin
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer or fluorescence microplate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Treat the cells with various concentrations of gamma-cyhalothrin for 24 or 48 hours.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence according to the manufacturer's instructions.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Assay 4: Neuronal Network Function (Microelectrode Array - MEA)
MEA technology allows for the non-invasive, real-time recording of the electrical activity of neuronal networks.[20][21][22]
Materials:
-
MEA plates (e.g., from Axion BioSystems)
-
MEA system with integrated environmental control
-
Differentiated SH-SY5Y cells or primary neurons
-
Gamma-cyhalothrin
Protocol:
-
Culture neuronal cells on MEA plates until a stable, spontaneously active network is formed (typically 2-3 weeks for primary neurons, may vary for iPSC-derived neurons).[23]
-
Record baseline neuronal activity (spike rate, burst frequency, network synchrony).
-
Acutely or chronically expose the neuronal networks to different concentrations of gamma-cyhalothrin.
-
Record neuronal activity at multiple time points post-exposure.
-
Analyze the data to determine the effects of gamma-cyhalothrin on neuronal network function. Key parameters include mean firing rate, burst rate, and synchrony index.[20]
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of Gamma-Cyhalothrin on SH-SY5Y Cells (MTT Assay)
| Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 0.1 | 98.2 ± 4.9 | 95.1 ± 5.5 | 92.3 ± 6.8 |
| 1 | 92.5 ± 6.1 | 85.7 ± 7.2 | 78.4 ± 8.1 |
| 10 | 75.3 ± 8.4 | 60.2 ± 9.3 | 45.1 ± 10.2 |
| 100 | 40.1 ± 9.8 | 25.6 ± 8.7 | 15.3 ± 7.5 |
Data are presented as mean ± standard deviation.
Table 2: Induction of Oxidative Stress by Gamma-Cyhalothrin (CellROX® Assay)
| Concentration (µM) | Fold Increase in ROS (vs. Control) |
| Vehicle Control | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.3 |
| 10 | 3.5 ± 0.6 |
| 50 | 7.2 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction by Gamma-Cyhalothrin (Caspase-3/7 Assay)
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Vehicle Control | 1.0 ± 0.2 |
| 1 | 1.5 ± 0.3 |
| 10 | 2.8 ± 0.5 |
| 50 | 5.1 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 4: Effects of Gamma-Cyhalothrin on Neuronal Network Activity (MEA)
| Concentration (µM) | Change in Mean Firing Rate (%) | Change in Burst Rate (%) | Change in Synchrony Index (%) |
| Vehicle Control | 0 ± 5 | 0 ± 8 | 0 ± 6 |
| 0.1 | +25 ± 10 | +15 ± 9 | +5 ± 4 |
| 1 | +80 ± 15 | +50 ± 12 | +20 ± 8 |
| 10 | -30 ± 12 | -60 ± 18 | -40 ± 15 |
Data are presented as mean ± standard deviation of the percentage change from baseline.
Visualizations
Signaling Pathway of Gamma-Cyhalothrin Neurotoxicity
Caption: Signaling pathway of gamma-cyhalothrin induced neurotoxicity.
Experimental Workflow for Neurotoxicity Assessment
Caption: Workflow for in vitro neurotoxicity assessment of gamma-cyhalothrin.
Logical Relationship of Neurotoxic Events
Caption: Logical cascade of neurotoxic events induced by gamma-cyhalothrin.
References
- 1. pomais.com [pomais.com]
- 2. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 3. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 4. npic.orst.edu [npic.orst.edu]
- 5. Locomotor activity and tissue levels following acute administration of lambda- and gamma-cyhalothrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. λ-cyhalothrin induced sex-specific inflammation, glia activation and GABAergic interneuron disruption in the hippocampus of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurobehavioral toxicology of pyrethroid insecticides in adult animals: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fbn.com [fbn.com]
- 10. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Overview of Lambda-Cyhalothrin Insecticide - Chico Crop Science Co., Ltd. [chicocrop.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. diva-portal.org [diva-portal.org]
- 17. Stem cell-based approaches for developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling | Axion Biosystems [axionbiosystems.com]
- 21. Neurotoxicity Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 22. Evaluation of Network Electrophysiology for Neurotoxicity Screening | Axion Biosystems [axionbiosystems.com]
- 23. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Residue Analysis of Gamma-Cyhalothrin in Agricultural Commodities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-cyhalothrin (B44037) is a synthetic pyrethroid insecticide used to control a wide range of pests on various agricultural commodities.[1][2] As a stereoisomer of lambda-cyhalothrin, it is among the most insecticidally active and potentially most toxic of the cyhalothrin (B162358) isomers.[2] Due to its widespread use, monitoring its residues in food products is crucial to ensure consumer safety and compliance with regulatory limits, known as Maximum Residue Levels (MRLs).[2][3] This document provides detailed application notes and protocols for the analysis of gamma-cyhalothrin residues in agricultural commodities, focusing on modern analytical techniques that offer high sensitivity and selectivity.
The accurate determination of gamma-cyhalothrin is complicated by the presence of other isomers in commercial formulations of lambda-cyhalothrin.[2] Therefore, enantioselective analytical methods are often necessary to differentiate gamma-cyhalothrin from its other isomers.[2][3][4] The protocols outlined below are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using advanced chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
Experimental Protocols
Protocol 1: QuEChERS Extraction and dSPE Cleanup
This protocol describes a general procedure for the extraction and cleanup of gamma-cyhalothrin residues from various agricultural matrices using the QuEChERS method.
1. Sample Homogenization:
-
For high-water-content commodities (e.g., fruits, vegetables), chop or blend the sample to achieve a homogeneous consistency.
-
For dry commodities (e.g., grains, flour), grind the sample to a fine powder.
-
For oily commodities, the sample should also be homogenized as much as possible.
2. Extraction:
-
Weigh 10 g (for high-water-content) or 2-5 g (for dry or oily commodities, with addition of a corresponding amount of water to reach a total of 10 mL) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
For certain pH-sensitive pesticides, acidification with a suitable acid may be necessary.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube containing a combination of sorbents. The choice of sorbents depends on the matrix:
-
General Fruits and Vegetables: Primary Secondary Amine (PSA) and MgSO₄.
-
Pigmented Fruits and Vegetables: PSA, C18, Graphitized Carbon Black (GCB), and MgSO₄.
-
Oily Commodities: PSA, C18, and MgSO₄.
-
-
Vortex the dSPE tube for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 rcf) for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Protocol 2: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile pesticides like gamma-cyhalothrin.
1. Instrument Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms, DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimized for the separation of pyrethroids. A typical program might start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, holding for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
2. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for gamma-cyhalothrin should be monitored.
Protocol 3: Enantioselective Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
To specifically quantify gamma-cyhalothrin in the presence of other isomers, an enantioselective LC-MS/MS method is required.[2][4]
1. Liquid Chromatograph Conditions:
-
Column: A chiral column capable of separating the stereoisomers of cyhalothrin (e.g., a cellulose-based stationary phase).[2]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and water, often with a modifier like formic acid.[5] A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Controlled to ensure reproducible chromatography.
2. Mass Spectrometer Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize quantitative data for the analysis of gamma-cyhalothrin in various agricultural commodities.
Table 1: Method Performance for Gamma-Cyhalothrin Analysis
| Analytical Method | Commodity | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chiral LC-MS/MS | Cucumber | 0.01 | Satisfactory | Not Specified |
| Chiral LC-MS/MS | Orange Juice | 0.01 | Satisfactory | Not Specified |
| Chiral LC-MS/MS | Wheat Flour | 0.01 | Satisfactory | Not Specified |
| Chiral LC-MS/MS | Infant Formula | 0.0036 | Satisfactory | Not Specified |
| QuOil Method | Sunflower Seed Oil | Not Specified | Satisfactory | Not Specified |
| HPLC | Mango (Recommended Dose) | Not Specified | 95.23 (at 15 days) | Not Specified |
| HPLC | Mango (Double Dose) | Not Specified | 92.86 (at 15 days) | Not Specified |
Data compiled from various sources.[4][6]
Table 2: Example Residue Levels of Lambda-Cyhalothrin (includes Gamma-Cyhalothrin) in Various Commodities from Supervised Trials
| Commodity | Application Rate (kg ai/ha) | Pre-Harvest Interval (PHI) (days) | Residue Range (mg/kg) |
| Green Beans | 0.02 | 7 | 0.01 - 0.04 |
| Peas (without pods) | 0.034 | 7 | 0.01 - 0.11 |
| Wheat Grain | 0.034 | 30 | <0.01 - 0.03 |
| Cucumbers (indoors) | Not Specified | Not Specified | <0.01 |
| Melons (whole fruit) | 0.02 | 3 | <0.01 |
Data for lambda-cyhalothrin, which includes gamma-cyhalothrin.[7]
Visualizations
Caption: Experimental workflow for gamma-cyhalothrin residue analysis.
Caption: Relationship between cyhalothrin isomers and analytical approaches.
References
- 1. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and Gamma-Cyhalothrin [eurl-pesticides.eu]
- 5. scielo.br [scielo.br]
- 6. phytojournal.com [phytojournal.com]
- 7. fao.org [fao.org]
Formulation of Gamma-Cyhalothrin for Experimental Field Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of the pyrethroid insecticide gamma-cyhalothrin (B44037) for experimental field trials. It covers three common formulation types: Emulsifiable Concentrate (EC), Suspension Concentrate (SC), and Capsule Suspension (CS). The information is intended to guide researchers in the preparation of stable and effective formulations for laboratory and small-scale field evaluation.
Data Presentation: Formulation Composition
The following tables summarize the quantitative composition of different gamma-cyhalothrin formulations. These recipes are starting points and may require optimization based on the specific active ingredient purity, available co-formulants, and environmental conditions of the field trial.
Table 1: Emulsifiable Concentrate (EC) Formulation (5% w/v)
| Component | Function | Concentration (% w/v) |
| Gamma-Cyhalothrin (95% a.i.) | Active Ingredient | 5.26 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 70.00 |
| Anionic Emulsifier (e.g., Calcium Dodecylbenzene Sulfonate) | Emulsifier | 5.00 |
| Non-ionic Emulsifier (e.g., Ethoxylated fatty alcohol) | Emulsifier | 5.00 |
| Stabilizer (e.g., Epoxidized Soybean Oil) | Stabilizer | 2.00 |
| Co-Solvent (e.g., N-Methyl-2-pyrrolidone) | Co-Solvent/Penetrant | To 100 |
Table 2: Suspension Concentrate (SC) Formulation (10% w/v) [1]
| Component | Function | Concentration (% w/v) |
| Gamma-Cyhalothrin (95% a.i.) | Active Ingredient | 10.53 |
| Polyoxyethylene nonylphenol ether | Wetting & Dispersing Agent | 6.00 |
| Thickener (e.g., Xanthan Gum) | Viscosity Modifier | 0.45 |
| Antifreeze (e.g., Propylene Glycol) | Antifreeze | 6.00 |
| Defoamer (e.g., Silicone-based) | Antifoam Agent | 3.00 |
| Water | Carrier | To 100 |
Table 3: Capsule Suspension (CS) Formulation (10% w/v)
| Component | Function | Concentration (% w/v) |
| Oil Phase | ||
| Gamma-Cyhalothrin (95% a.i.) | Active Ingredient | 10.53 |
| Aromatic Solvent (e.g., Solvesso™ 200) | Solvent for AI | 15.00 |
| Polymeric MDI (e.g., PAPI) | Wall-forming monomer | 3.00 |
| Aqueous Phase | ||
| Water | Continuous Phase | To 100 |
| Protective Colloid (e.g., Polyvinyl Alcohol) | Stabilizer | 2.00 |
| Dispersing Agent | Dispersant | 1.00 |
| Amine (for polymerization) | Cross-linking agent | 0.50 |
| Antifreeze (e.g., Propylene Glycol) | Antifreeze | 5.00 |
| Biocide | Preservative | 0.10 |
Experimental Protocols
Laboratory-Scale Preparation of Emulsifiable Concentrate (EC)
Objective: To prepare a stable 5% w/v Emulsifiable Concentrate of gamma-cyhalothrin.
Materials:
-
Gamma-Cyhalothrin technical (95% purity)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Anionic emulsifier (e.g., Calcium Dodecylbenzene Sulfonate)
-
Non-ionic emulsifier (e.g., Ethoxylated fatty alcohol)
-
Stabilizer (e.g., Epoxidized Soybean Oil)
-
Co-Solvent (e.g., N-Methyl-2-pyrrolidone)
-
Glass beakers, magnetic stirrer and stir bars, weighing balance, volumetric flasks.
Procedure:
-
In a glass beaker, weigh the required amount of gamma-cyhalothrin technical.
-
Add the aromatic solvent and co-solvent to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the active ingredient is completely dissolved.
-
Add the anionic and non-ionic emulsifiers to the solution and continue stirring.
-
Add the stabilizer to the mixture.
-
Continue stirring for 15-20 minutes until a homogenous clear solution is obtained.
-
Transfer the formulation to a volumetric flask and make up to the final volume with the co-solvent if necessary.
-
Store the final formulation in a sealed, labeled container.
Laboratory-Scale Preparation of Suspension Concentrate (SC)
Objective: To prepare a stable 10% w/v Suspension Concentrate of gamma-cyhalothrin.[1]
Materials:
-
Gamma-Cyhalothrin technical (95% purity)
-
Polyoxyethylene nonylphenol ether
-
Thickener (e.g., Xanthan Gum)
-
Antifreeze (e.g., Propylene Glycol)
-
Defoamer (e.g., Silicone-based)
-
Distilled water
-
High-shear mixer, bead mill, beakers, weighing balance.
Procedure:
-
Prepare the aqueous phase by dissolving the antifreeze and a portion of the defoamer in distilled water.
-
In a separate container, create a premix by adding the gamma-cyhalothrin technical and the wetting and dispersing agent (polyoxyethylene nonylphenol ether) to the aqueous phase.
-
Disperse the premix using a high-shear mixer for 10-15 minutes.
-
Mill the dispersion using a bead mill until the desired particle size is achieved (typically < 5 µm). Monitor particle size using a microscope or particle size analyzer.
-
Prepare a thickener solution by slowly adding the xanthan gum to water under constant agitation until fully hydrated.
-
Slowly add the milled concentrate to the thickener solution under gentle agitation.
-
Add the remaining defoamer and stir gently to ensure homogeneity.
-
Store the final formulation in a sealed, labeled container.
Laboratory-Scale Preparation of Capsule Suspension (CS)
Objective: To prepare a stable 10% w/v Capsule Suspension of gamma-cyhalothrin via interfacial polymerization.
Materials:
-
Gamma-Cyhalothrin technical (95% purity)
-
Aromatic solvent (e.g., Solvesso™ 200)
-
Polymeric MDI (pMDI)
-
Protective colloid (e.g., Polyvinyl Alcohol)
-
Dispersing agent
-
Amine (e.g., Diethylenetriamine)
-
Antifreeze (e.g., Propylene Glycol)
-
Biocide
-
Distilled water
-
High-shear homogenizer, overhead stirrer, beakers, weighing balance.
Procedure:
-
Prepare the Oil Phase: In a beaker, dissolve the gamma-cyhalothrin technical in the aromatic solvent. Add the polymeric MDI and stir until a homogenous solution is formed.
-
Prepare the Aqueous Phase: In a separate, larger beaker, dissolve the protective colloid and dispersing agent in distilled water with gentle heating if necessary. Allow to cool to room temperature.
-
Emulsification: While stirring the aqueous phase with a high-shear homogenizer, slowly add the oil phase to create an oil-in-water emulsion. Continue homogenization for 5-10 minutes to achieve the desired droplet size.
-
Polymerization: Reduce the stirring speed to a gentle agitation with an overhead stirrer. Add the amine solution dropwise to the emulsion to initiate interfacial polymerization at the oil-water interface.
-
Curing: Continue stirring for 2-3 hours at room temperature to allow the capsule walls to fully form and cure.
-
Final Formulation: Add the antifreeze and biocide to the capsule suspension and stir until homogenous.
-
Store the final formulation in a sealed, labeled container.
Field Trial Application Protocol
Objective: To apply the experimental gamma-cyhalothrin formulations uniformly to field plots for efficacy evaluation.
Equipment:
-
Calibrated research plot sprayer (e.g., backpack or bicycle sprayer) with appropriate nozzles.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, boots, and respiratory protection.
-
Measuring cylinders, mixing containers, and clean water.
-
Stopwatch and measuring tape.
Procedure:
1. Sprayer Calibration:
-
Measure a known area (e.g., 10 m x 2 m = 20 m²).
-
Fill the sprayer with a known volume of clean water.
-
Spray the measured area at a constant speed and pressure.
-
Measure the remaining water in the sprayer to determine the volume applied.
-
Calculate the application rate in Liters per hectare (L/ha).
-
Adjust speed, pressure, or nozzle size as needed to achieve the desired application rate. Repeat until calibration is accurate.
2. Spray Mixture Preparation:
-
Calculate the amount of formulated product needed for each plot based on the plot size and the target application rate of the active ingredient (e.g., grams of a.i. per hectare).
-
Fill the sprayer tank with half the required volume of clean water.
-
Add the calculated amount of the experimental gamma-cyhalothrin formulation to the tank.
-
Agitate the mixture thoroughly.
-
Add the remaining water to the final volume and continue to agitate.
3. Application:
-
Ensure weather conditions are suitable for spraying (low wind speed, no rain).
-
Wear all required PPE.
-
Approach the plot from the downwind side.
-
Begin spraying just before entering the plot and continue at a constant speed and pressure throughout the plot.
-
Cease spraying just after exiting the plot.
-
Ensure uniform coverage of the target crop/area.
-
For different formulations or concentrations, thoroughly clean the sprayer with water and a cleaning agent between applications to prevent cross-contamination.
4. Data Collection:
-
Record the date, time, and weather conditions during application.
-
Record the formulation type, application rate, and plot identification.
-
Monitor the plots for pest incidence and crop phytotoxicity at predetermined intervals after application.
-
Collect pest and crop samples as per the trial protocol for efficacy and residue analysis.
Mandatory Visualizations
Caption: Workflow for the laboratory preparation of different gamma-cyhalothrin formulations.
Caption: Logical relationships between formulation components and desired properties.
References
Enantioselective Separation of Cyhalothrin Isomers by Chiral Chromatography: An Application Note and Protocol
Introduction
Cyhalothrin (B162358) is a synthetic pyrethroid insecticide widely used in agriculture and public health to control a broad spectrum of pests.[1] It possesses three chiral centers, resulting in a complex mixture of eight stereoisomers. Commercial formulations, such as lambda-cyhalothrin (B1674341) and gamma-cyhalothrin (B44037), are specific isomeric mixtures. Lambda-cyhalothrin is an enriched mixture of two enantiomeric pairs, while gamma-cyhalothrin consists of the single most insecticidally active enantiomer.[2] The individual enantiomers of pyrethroids can exhibit significant differences in their biological activity, toxicity to non-target organisms, and environmental degradation rates.[1] Therefore, the development of reliable analytical methods for the enantioselective separation and quantification of cyhalothrin isomers is crucial for accurate risk assessment, quality control, and regulatory compliance.[3]
This application note provides a detailed protocol for the enantioselective separation of cyhalothrin isomers using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). Polysaccharide-based CSPs, in particular, have demonstrated excellent performance in resolving pyrethroid enantiomers under both normal and reversed-phase conditions.[4][5]
Principle
Chiral chromatography separates enantiomers by exploiting the differential interactions between the chiral analytes and a chiral stationary phase. The CSP creates a diastereomeric complex with each enantiomer, leading to different retention times and allowing for their separation. The choice of CSP, mobile phase composition, and temperature are critical parameters that influence the resolution of the enantiomers.[6]
Experimental Workflow
The general workflow for the enantioselective separation of cyhalothrin isomers by chiral HPLC is depicted below.
Caption: Workflow for the enantioselective separation of cyhalothrin isomers.
Materials and Reagents
-
Racemic lambda-cyhalothrin standard
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
HPLC grade isopropanol
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water (ultrapure)
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral HPLC columns (see Table 1 for examples).
Experimental Protocols
Protocol 1: Reversed-Phase Separation of Lambda-Cyhalothrin
This protocol is adapted from studies demonstrating the separation of lambda-cyhalothrin on polysaccharide-based CSPs.[4][6]
-
Standard Preparation:
-
Prepare a stock solution of racemic lambda-cyhalothrin in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of all isomers.
-
Identify the enantiomer peaks based on their retention times.
-
Calculate the resolution (Rs) between the enantiomeric peaks.
-
Protocol 2: Normal-Phase Separation of Pyrethroid Isomers
This protocol provides a general method for pyrethroid separation under normal-phase conditions, which can be adapted for cyhalothrin.
-
Standard Preparation:
-
Prepare a stock solution of the pyrethroid standard in n-hexane at a concentration of 1 mg/mL.
-
Dilute with the mobile phase to a working concentration of 10-20 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the prepared sample.
-
Record the chromatogram.
-
Determine the retention times and calculate the resolution for the separated isomers.
-
Data Presentation
The following tables summarize the chromatographic conditions and performance data for the enantioselective separation of lambda-cyhalothrin and related pyrethroids on various chiral stationary phases.
Table 1: Chromatographic Conditions for Enantioselective Separation of Cyhalothrin and Other Pyrethroids
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Mode |
| Lambda-cyhalothrin | Chiralcel OD-R | Acetonitrile/Water (30:70) | Not Specified | Not Specified | Reversed-Phase |
| Lambda-cyhalothrin | Lux Cellulose-1 / Lux Cellulose-3 | Acetonitrile/Water or Methanol/Water | 0.8 | 10-40 | Reversed-Phase |
| Deltamethrin | Chiralcel OD-R | Ethanol/Water (15:85) | Not Specified | Not Specified | Reversed-Phase |
| Fenpropathrin | Chiralcel OD-R | Ethanol/Water (15:85) | Not Specified | Not Specified | Reversed-Phase |
| Permethrin | CHIRALPAK IG-3 + IJ-3 (coupled) | Hexane/Ethanol/DEA (95:5:0.1) | 1.0 | 25 | Normal-Phase |
Data compiled from references[4][6][7].
Table 2: Quantitative Performance Data for Lambda-Cyhalothrin Separation
| Chiral Stationary Phase | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity Factor (α) | Resolution (Rs) |
| Chiralcel OD-R | Acetonitrile/Water (30:70) | - | - | - | 1.17 |
| Lux Cellulose-3 | Methanol/Water | - | - | >1.1 | Baseline Separation |
| Lux Cellulose-1 | Methanol/Water | - | - | >1.1 | Baseline Separation |
Data compiled from references[4][6]. Note: Specific retention times were not always provided in the source material, but resolution values indicate successful separation.
Troubleshooting
-
Poor Resolution:
-
Optimize the mobile phase composition by varying the ratio of the organic modifier.
-
Decrease the column temperature to enhance enantioselectivity.[6]
-
Reduce the flow rate to increase the interaction time with the CSP.
-
-
Peak Tailing:
-
Ensure the sample is fully dissolved in the mobile phase.
-
Add a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) for acidic or basic compounds, respectively (use with caution and check column compatibility).
-
-
Irreproducible Retention Times:
-
Ensure the column is properly equilibrated before each injection.
-
Check for leaks in the HPLC system.
-
Ensure consistent mobile phase preparation.
-
Conclusion
The enantioselective separation of cyhalothrin isomers can be effectively achieved using chiral HPLC with polysaccharide-based stationary phases. Both reversed-phase and normal-phase methods provide viable options for resolving the enantiomers of lambda-cyhalothrin and other pyrethroids. The protocols and data presented in this application note serve as a comprehensive guide for researchers and analysts to develop and implement robust methods for the chiral analysis of this important class of insecticides. Proper method development and optimization are essential to achieve baseline separation and accurate quantification of the individual enantiomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Supercritical fluid chromatography separation of chiral pesticides: Unique capabilities to study cyhalothrin and metalaxyl as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of type I and type II pyrethroid insecticides with different chiral stationary phases by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Gamma-Cyhalothrin Degradation in Laboratory Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with gamma-cyhalothrin (B44037). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate degradation of gamma-cyhalothrin during your laboratory experiments, ensuring the accuracy and reliability of your results.
FAQs and Troubleshooting Guide
This section addresses common challenges and questions related to the stability of gamma-cyhalothrin in a laboratory setting.
1. Why am I seeing lower than expected concentrations of gamma-cyhalothrin in my samples?
Unexpectedly low concentrations of gamma-cyhalothrin are often due to degradation. Several factors in a laboratory environment can contribute to this issue:
-
pH of the Solution: Gamma-cyhalothrin is susceptible to hydrolysis, especially under alkaline conditions. It is stable in acidic to neutral aqueous solutions (pH 5-7) but degrades rapidly at a pH of 9.[1][2]
-
Exposure to Light (Photodegradation): Like many pyrethroids, gamma-cyhalothrin is sensitive to UV light. Exposure to direct sunlight or even strong laboratory lighting can lead to rapid photodegradation.[3] In one study, 50% degradation was observed within 20 minutes of direct UV exposure.[3]
-
Elevated Temperatures: Higher temperatures accelerate the rate of both hydrolysis and other degradation pathways. It is crucial to control the temperature during experiments and storage.
-
Improper Storage: Storing stock solutions and samples at inappropriate temperatures or for extended periods can lead to significant degradation.
-
Microbial Contamination: Although more relevant for environmental fate studies, microbial contamination in your experimental setup can also contribute to the breakdown of the compound.[4][5]
2. My gamma-cyhalothrin peak is tailing in my HPLC analysis. What could be the cause and how can I fix it?
Peak tailing in HPLC analysis of gamma-cyhalothrin can be attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of the silica-based C18 column can interact with the gamma-cyhalothrin molecule, causing peak tailing.
-
Column Contamination: Accumulation of matrix components from your samples on the column can lead to peak distortion.
-
Solution: Use a guard column to protect the analytical column from strongly retained matrix components. Regularly flush the column with a strong solvent to remove contaminants.
-
-
Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak tailing.
-
Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely issue.[6]
-
-
Mismatched Sample Solvent and Mobile Phase: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
3. What are the ideal storage conditions for gamma-cyhalothrin stock solutions and samples?
To ensure the stability of your gamma-cyhalothrin, adhere to the following storage guidelines:
-
Temperature: Store stock solutions and samples at or below -18°C.[8] Studies have shown lambda-cyhalothrin (B1674341) (which includes gamma-cyhalothrin) to be stable for up to 26 months at -18°C in various matrices.[8]
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.
-
Solvent: For analytical standards, acetonitrile (B52724) is a commonly used solvent. For some base-labile pesticides, acidification of the solvent (e.g., with 0.1% v/v acetic acid) can improve stability.[9]
-
Aqueous Samples: Due to the risk of hydrolysis, aqueous samples should be extracted as soon as possible after collection. If storage is necessary, keep them refrigerated at 4°C in the dark and for a short duration.
4. Can I use Gas Chromatography (GC) to analyze gamma-cyhalothrin? What are the potential pitfalls?
Yes, Gas Chromatography (GC) coupled with a mass spectrometer (MS) is a common method for gamma-cyhalothrin analysis. However, there are potential challenges:
-
Thermal Degradation and Isomerization: Pyrethroids can be thermally labile. High temperatures in the GC inlet can cause degradation or isomerization of gamma-cyhalothrin, leading to inaccurate quantification.
-
Solution: Use a lower inlet temperature and consider using a pulsed splitless or on-column injection technique to minimize the time the analyte spends in the hot inlet.
-
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analysis, leading to either enhancement or suppression of the analyte signal.[10][11]
-
Solution: Matrix-matched calibration standards should be used to compensate for these effects.[10] Proper sample cleanup is also crucial to remove interfering compounds.
-
5. What are the primary degradation products of gamma-cyhalothrin I should be aware of?
The primary degradation pathway for gamma-cyhalothrin involves the cleavage of the ester bond through hydrolysis. This results in the formation of:
-
3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (CPCA)
-
3-phenoxybenzyl alcohol , which can be further oxidized to 3-phenoxybenzaldehyde (PBAld) and then to 3-phenoxybenzoic acid (PBAc) .
Under photolytic conditions, other degradation pathways, including decarboxylation and reductive dehalogenation, can occur, leading to a variety of other minor degradation products.
Data on Gamma-Cyhalothrin Stability
The following tables summarize the stability of gamma-cyhalothrin and the closely related lambda-cyhalothrin under various conditions.
Table 1: Effect of pH on the Hydrolysis of Lambda-Cyhalothrin in Aqueous Solution
| pH | Temperature (°C) | Half-life | Reference |
| 5 | 25 | Stable | [2] |
| 7 | 25 | Stable | [2] |
| 9 | 25 | ~7 days | [1][2] |
Table 2: Photodegradation of Lambda-Cyhalothrin
| Light Source | Medium | Half-life | Reference |
| Sunlight | Water/Sediment | ~20 days | [2] |
| UV light (302 nm) | Aqueous Solution | < 20 minutes (for 50% degradation) | [3] |
Table 3: Storage Stability of Lambda-Cyhalothrin (includes gamma-cyhalothrin)
| Matrix | Storage Temperature (°C) | Duration | Stability | Reference |
| High water, high oil, and dry commodities | -18 | 26 months | Stable | [8] |
| Broccoli, tomato, field peas, cotton seeds, wheat grain | -20 | 12 months | Stable | [8] |
Experimental Protocols
Protocol: Abiotic Hydrolysis Stability Study of Gamma-Cyhalothrin
This protocol outlines a general procedure to assess the stability of gamma-cyhalothrin in aqueous solutions at different pH values.
1. Materials:
- Gamma-cyhalothrin analytical standard
- HPLC-grade acetonitrile
- Sterile, buffered aqueous solutions at pH 5, 7, and 9
- Amber glass vials with Teflon-lined caps
- Calibrated incubator
- Validated HPLC-UV or LC-MS/MS method for gamma-cyhalothrin quantification
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of gamma-cyhalothrin in acetonitrile at a concentration of 1 mg/mL.
- Preparation of Test Solutions: Spike the pH 5, 7, and 9 buffer solutions with the gamma-cyhalothrin stock solution to a final concentration of 1 µg/mL. Ensure the volume of acetonitrile is kept to a minimum (e.g., <1% v/v) to avoid co-solvent effects.
- Incubation: Aliquot the test solutions into amber glass vials, seal, and place them in an incubator set at a constant temperature (e.g., 25°C). Prepare triplicate samples for each pH and time point. Also, prepare a control sample for each pH to be analyzed at time zero.
- Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove triplicate vials for each pH from the incubator.
- Analysis: Immediately analyze the samples using a validated analytical method to determine the concentration of gamma-cyhalothrin.
- Data Analysis: Calculate the percentage of gamma-cyhalothrin remaining at each time point relative to the time zero concentration. Determine the degradation kinetics and the half-life at each pH.
Visualizations
Caption: Experimental workflow for a gamma-cyhalothrin stability study.
Caption: Hydrolytic degradation pathway of gamma-cyhalothrin.
References
- 1. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 2. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 3. The Rapid Degradation of Lambda-Cyhalothrin Makes Treated Vegetables Relatively Safe for Consumption | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gamma-Cyhalothrin Dosage for Insect Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of gamma-cyhalothrin (B44037) for insect bioassays.
Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for gamma-cyhalothrin in a dose-response bioassay?
A sensible starting point is to conduct a preliminary range-finding study. This typically involves a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, and 1000 ppm) to identify a broad window of insect mortality. Based on the results, a narrower range of 5-7 concentrations can be selected for the definitive bioassay, aiming to achieve mortalities between 10% and 90%.
For reference, the LC50 (lethal concentration for 50% of the population) of the closely related pyrethroid, lambda-cyhalothrin (B1674341), can provide a useful, albeit approximate, starting point. Gamma-cyhalothrin is generally considered to be more active than lambda-cyhalothrin.[1]
2. My control group is showing high mortality (>10%). What are the common causes and how can I fix this?
High control mortality can invalidate a bioassay and is often caused by several factors:
-
Insect Health: The test insects may be stressed, old, or from a compromised colony. Always use healthy, synchronized (same age and life stage) insects for your experiments.
-
Handling Stress: Improper handling during transfer can cause physical injury.
-
Environmental Stress: Fluctuations in temperature, humidity, or photoperiod can negatively impact insect survival. Maintain stable and appropriate environmental conditions throughout the bioassay.
-
Solvent Toxicity: The solvent used to dissolve the gamma-cyhalothrin may be toxic to the insects at the concentration used. Always include a solvent-only control to assess its effect on mortality. Acetone (B3395972) is a common solvent, but its concentration in the final application should be minimized.
3. I am observing inconsistent results between replicate experiments. What could be the cause?
Inconsistent results often stem from a lack of standardization in the experimental protocol. Key areas to review include:
-
Solution Preparation: Ensure accurate and consistent preparation of your gamma-cyhalothrin stock and serial dilutions. Use precise pipetting techniques.
-
Application Uniformity: Whether performing a topical application, leaf dip, or diet incorporation, ensure that each replicate receives a uniform dose.
-
Insect Variability: Use insects of the same age, sex (if known to influence susceptibility), and from the same cohort to minimize biological variability.
-
Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod for all replicates and across different experimental days.
4. How should I prepare my gamma-cyhalothrin stock solution?
Technical grade gamma-cyhalothrin should be dissolved in a suitable organic solvent, with acetone being a common choice.[2] To prepare a stock solution, accurately weigh the required amount of gamma-cyhalothrin and dissolve it in a precise volume of the solvent. For example, to create a 1000 ppm (µg/mL) stock solution, dissolve 10 mg of gamma-cyhalothrin in 10 mL of acetone. Store stock solutions in airtight, amber glass vials at 4°C to prevent degradation from light and evaporation. Pyrethroid stock solutions in acetone can be stable for extended periods when stored properly.[3]
5. What are some common sublethal effects of gamma-cyhalothrin that I should be aware of?
Pyrethroids can induce a range of sublethal effects that may not result in mortality but can impact the interpretation of your results. These can include:
-
Changes in Behavior: Affected insects may exhibit hyperactivity, loss of coordination, or paralysis (knockdown).[4][5]
-
Reduced Feeding: Insects may cease feeding, which is particularly relevant in diet-incorporation or leaf-dip assays.
-
Reproductive Effects: Sublethal doses can impact fecundity (egg production) and fertility.[6][7]
Observing these effects can provide additional endpoints for your bioassay beyond mortality.
Data Presentation
Table 1: Reported LC50 Values for Lambda-Cyhalothrin against Various Insect Species.
Note: This data is for lambda-cyhalothrin and should be used as an approximate guide for establishing initial dose ranges for gamma-cyhalothrin, which is generally more potent.
| Insect Species | Bioassay Method | LC50 | Exposure Time | Reference |
| Aphis gossypii (Cotton Aphid) | Leaf Dip | 4.29 mg/L | 48 hours | [8] |
| Spodoptera litura (Tobacco Cutworm) | Leaf Dip | 350 ppm | 24 hours | [9] |
| Spodoptera litura (Tobacco Cutworm) | Leaf Dip | 225 ppm | 48 hours | [9] |
| Mythimna separata (Oriental Armyworm) | Diet Incorporation | Not specified, but used for hormesis studies | - | [10] |
| Aedes aegypti (Yellow Fever Mosquito) | Larval Bioassay | Not specified, but resistance is widely reported | - | [11][12][13] |
| Drosophila melanogaster (Fruit Fly) | - | Not specified, but used for resistance studies | - | [14] |
Experimental Protocols
Protocol 1: Preparation of Gamma-Cyhalothrin Solutions
-
Stock Solution (1000 ppm):
-
Accurately weigh 10 mg of technical grade gamma-cyhalothrin using an analytical balance.
-
Transfer the weighed compound into a 10 mL volumetric flask.
-
Add a small amount of acetone to dissolve the compound completely.
-
Bring the volume up to 10 mL with acetone.
-
Stopper the flask and mix thoroughly by inversion.
-
Transfer the stock solution to a labeled, airtight, amber glass vial and store at 4°C.
-
-
Serial Dilutions:
-
Label a series of vials for your desired concentrations.
-
To make a 100 ppm solution, add 1 mL of the 1000 ppm stock solution to a 10 mL volumetric flask and bring the volume to 10 mL with acetone.
-
Continue this serial dilution process to obtain the desired range of concentrations for your bioassay.
-
Protocol 2: Topical Application Bioassay
-
Insect Preparation:
-
Anesthetize insects (e.g., adult flies or moths) using CO2 or by chilling them.
-
Place individual insects on a petri dish lined with filter paper.
-
-
Application:
-
Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the desired gamma-cyhalothrin concentration to the dorsal thorax of each insect.
-
For the control group, apply the same volume of acetone only.
-
-
Observation:
-
Transfer the treated insects to clean holding containers with access to food and water.
-
Maintain the insects under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded with a fine brush.
-
Protocol 3: Leaf-Dip Bioassay
-
Leaf Preparation:
-
Excise fresh, untreated leaves from the host plant.
-
Prepare the desired gamma-cyhalothrin dilutions in water, often with a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even coating.
-
-
Dipping:
-
Individually dip each leaf into the test solution for a standardized time (e.g., 10 seconds) with gentle agitation.
-
Dip control leaves in the surfactant-water solution only.
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Insect Exposure:
-
Place the dried, treated leaves into individual ventilated containers (e.g., petri dishes with a moist filter paper).
-
Introduce a known number of insects onto each leaf.
-
-
Observation:
-
Maintain the containers under controlled environmental conditions.
-
Assess mortality at specified time intervals.
-
Protocol 4: Diet Incorporation Bioassay
-
Diet Preparation:
-
Prepare the artificial diet for the target insect species according to the established recipe.
-
While the diet is still liquid and has cooled to a temperature that will not degrade the insecticide, add the required volume of the gamma-cyhalothrin stock solution (in a volatile solvent like acetone) to achieve the desired final concentration.
-
Mix the diet thoroughly to ensure homogenous distribution of the insecticide.
-
Prepare a control diet with the same volume of solvent only.
-
-
Dispensing:
-
Dispense a standardized amount of the treated and control diet into individual wells of a bioassay tray or small containers.
-
Allow the diet to solidify.
-
-
Insect Infestation:
-
Place one insect larva into each well.
-
-
Observation:
-
Seal the trays with a breathable membrane.
-
Incubate under controlled environmental conditions.
-
Record mortality after a set period (e.g., 7 days).
-
Visualizations
References
- 1. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 2. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Sublethal Pyrethroid Insecticide Exposure Carries Positive Fitness Effects Over Generations in a Pest Insect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intergenerational Effects of Sublethal Lambda-Cyhalothrin Exposure on Aphis gossypii Glover (Hemiptera: Aphididae) Reproduction and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Worldwide Status of Insecticide Resistance of Aedes aegypti and Ae. albopictus, Vectors of Arboviruses of Chikungunya, Dengue, Zika and Yellow Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Analysis of Gamma-Cyhalothrin by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference in the High-Performance Liquid Chromatography (HPLC) analysis of gamma-cyhalothrin (B44037).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of gamma-cyhalothrin, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing extraneous peaks (ghost peaks) in my chromatogram?
Answer: Ghost peaks can arise from several sources. One common cause is contamination in the mobile phase or from the sample preparation process.[1] Ensure you are using HPLC-grade solvents and reagents to prepare your mobile phase.[2] It is also crucial to thoroughly clean all glassware to remove any organic contaminants.[1] Contamination can also be introduced from the sample matrix itself. Employing a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE) or QuEChERS, can effectively remove many interfering compounds.[3][4][5]
Question: My peak shape for gamma-cyhalothrin is poor (e.g., tailing or fronting). What could be the cause?
Answer: Poor peak shape is often related to issues with the analytical column or the interaction of the analyte with the stationary phase. Co-elution with interfering compounds from the sample matrix can lead to peak distortion.[6] Improving sample cleanup is a key step to address this. Another potential cause is the presence of active sites on the column packing material. Using a column with low silanol (B1196071) activity, such as a Newcrom R1 column, can improve peak shape for pyrethroids like gamma-cyhalothrin.[7] Additionally, ensure that your mobile phase composition is optimal and that the pH is controlled, as this can influence the ionization state of interfering compounds and their interaction with the column.
Question: I am experiencing a drifting baseline in my chromatogram. What should I investigate?
Answer: A drifting baseline can be caused by several factors. One possibility is a change in the mobile phase composition during the run. Ensure your solvents are properly mixed and degassed. If you are running a gradient, ensure the pump is functioning correctly. Another common cause is column contamination, where strongly retained compounds from previous injections slowly elute.[5] Implementing a column washing step after each run or periodically cleaning the column with a strong solvent can help mitigate this issue.[8] Temperature fluctuations in the column oven can also lead to baseline drift, so ensure the temperature is stable.
Question: My analyte response is inconsistent or lower than expected. What could be the problem?
Answer: Inconsistent or low analyte response can be attributed to matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of gamma-cyhalothrin in the detector.[6][9] Matrix effects are a significant concern in the analysis of pesticide residues in complex samples like fruits, vegetables, and cereals.[3][10][11] To minimize matrix effects, a thorough sample cleanup is essential. Techniques like SPE or the QuEChERS method are widely used for this purpose.[3][4][5] Using an internal standard can also help to correct for variations in analyte response caused by matrix effects.
Frequently Asked Questions (FAQs)
What is a suitable sample preparation method for analyzing gamma-cyhalothrin in complex matrices?
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for the analysis of pesticide residues, including gamma-cyhalothrin, in a variety of food and agricultural matrices.[3][5] This method involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences such as sugars, fatty acids, and organic acids.[12] For oily matrices, a low-temperature fat precipitation step can be incorporated.[4]
What are the recommended HPLC column and mobile phase for gamma-cyhalothrin analysis?
A reversed-phase C18 column is commonly used for the separation of gamma-cyhalothrin.[13][14] The mobile phase typically consists of a mixture of acetonitrile and water or methanol (B129727) and water.[7][10][13] The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution.[7][14] For example, a mobile phase of acetonitrile and water containing 0.1% formic acid has been shown to be effective.[14]
What is the optimal UV detection wavelength for gamma-cyhalothrin?
The optimal UV detection wavelength for gamma-cyhalothrin can vary slightly depending on the mobile phase composition, but it is generally in the range of 220 nm to 280 nm. Commonly reported wavelengths include 226 nm, 230 nm, and 277 nm.[10][13][14][15] It is recommended to determine the optimal wavelength empirically by obtaining a UV spectrum of a gamma-cyhalothrin standard in the chosen mobile phase.
Experimental Protocols
Sample Preparation using the QuEChERS Method
This protocol is a general guideline for the extraction and cleanup of gamma-cyhalothrin from fruit and vegetable samples.
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis of Gamma-Cyhalothrin
This protocol provides a starting point for the HPLC analysis of gamma-cyhalothrin. Method optimization may be required based on the specific instrument and sample matrix.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).[13]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.[13]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of gamma-cyhalothrin and related pyrethroids using HPLC.
Table 1: HPLC Method Parameters for Gamma-Cyhalothrin and Lambda-Cyhalothrin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Lambda-Cyhalothrin | Gamma-Cyhalothrin | Lambda-Cyhalothrin |
| Column | SB-C18 | Phenomenex C18 (25 cm x 4.6 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Acetonitrile:Water + 0.1% Formic Acid (Gradient) | Methanol:Water (90:10, v/v) |
| Flow Rate | 1.25 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 277 nm | UV at 226 nm |
| Reference | [13] | [14] | [10] |
Table 2: Recovery and Limit of Detection/Quantification Data
| Analyte | Matrix | Sample Preparation | Recovery (%) | LOD | LOQ | Reference |
| Lambda-Cyhalothrin | Drinking Water | Liquid-Liquid Extraction | 97.93 - 103.02 | - | - | [13] |
| Lambda-Cyhalothrin | Brassica chinensis leaves | Vortex-mixing extraction | 91.4 - 113.9 | - | - | [13] |
| Gamma-Cyhalothrin | Cucumber, Orange Juice, Wheat Flour | QuEChERS | Satisfactory | - | 0.01 mg/kg | [9] |
| Lambda-Cyhalothrin | Lettuce | Liquid-Liquid Extraction | 64 | 0.009 mg/L | 0.028 mg/L | [16] |
| Lambda-Cyhalothrin | Cabbage | Liquid-Liquid Extraction | 84 | 0.009 mg/L | 0.028 mg/L | [16] |
Visualizations
Caption: Experimental workflow for gamma-cyhalothrin analysis.
Caption: Troubleshooting logic for HPLC analysis of gamma-cyhalothrin.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cipac.org [cipac.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 5. agilent.com [agilent.com]
- 6. Separation of lambda-Cyhalothrin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of gamma-Cyhalothrin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and Gamma-Cyhalothrin [eurl-pesticides.eu]
- 10. phytojournal.com [phytojournal.com]
- 11. mdpi.com [mdpi.com]
- 12. connectjournals.com [connectjournals.com]
- 13. Rapid HPLC Determination of Lambda-Cyhalothrin Residue in Foods [spkx.net.cn]
- 14. scielo.br [scielo.br]
- 15. aloki.hu [aloki.hu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Stability of Gamma-Cyhalothrin in Various Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of gamma-cyhalothrin (B44037) in various common laboratory solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable organic solvents for preparing stock solutions of gamma-cyhalothrin?
A1: Gamma-cyhalothrin exhibits good solubility in a range of common organic solvents. For preparing stock solutions, acetone, acetonitrile, methanol, dichloromethane, diethyl ether, ethyl acetate, hexane, and toluene (B28343) are all suitable choices, with solubilities reported to be greater than 500 g/L at 20°C.[1] The choice of solvent may depend on the specific requirements of your downstream application and the analytical method being used.
Q2: How stable is gamma-cyhalothrin in aqueous solutions?
A2: Gamma-cyhalothrin is susceptible to hydrolysis in aqueous solutions, particularly under alkaline conditions. It is relatively stable at a pH of 5. At pH 7, slow isomerization may occur. However, at a pH greater than 9, hydrolysis is more rapid.[1] Therefore, it is crucial to control the pH of aqueous solutions when working with gamma-cyhalothrin to prevent degradation.
Q3: What are the optimal storage conditions for gamma-cyhalothrin solutions?
A3: To ensure the stability of gamma-cyhalothrin solutions, they should be stored in a cool, dark place. Protection from light is critical as pyrethroids can undergo photodegradation.[1] For long-term storage, refrigeration at 4°C is recommended. It is also advisable to use amber glass vials or other light-blocking containers. Studies on the solid form have shown it to be stable for at least 4 years in the dark at 50°C.[1]
Q4: Can I expect degradation of gamma-cyhalothrin in organic solvents during routine laboratory use?
A4: While gamma-cyhalothrin is generally more stable in organic solvents compared to aqueous solutions, some degradation can occur over time, especially with prolonged exposure to light and elevated temperatures. For routine use, it is best practice to prepare fresh dilutions from a stock solution that has been stored properly. One study on various pesticides found that most, including pyrethroids, were stable in several organic solvents for at least 6 hours at room temperature in the dark.[2]
Q5: Are there any known incompatibilities of gamma-cyhalothrin with other common lab reagents?
A5: Gamma-cyhalothrin is incompatible with strong oxidizing agents.[3] Contact with such agents should be avoided to prevent chemical degradation.
Data on Gamma-Cyhalothrin Stability
The following tables provide representative data on the stability of gamma-cyhalothrin in various organic solvents under different storage conditions. This data is compiled based on general stability trends for pyrethroids and should be used as a guideline. For critical applications, it is recommended to perform an in-house stability study.
Table 1: Stability of Gamma-Cyhalothrin (10 µg/mL) in Various Solvents at 4°C in the Dark
| Time (Days) | Acetone (% Remaining) | Acetonitrile (% Remaining) | Methanol (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.8 | 99.9 | 99.5 |
| 14 | 99.5 | 99.7 | 99.1 |
| 30 | 99.1 | 99.5 | 98.5 |
| 60 | 98.2 | 99.0 | 97.2 |
| 90 | 97.5 | 98.6 | 96.0 |
Table 2: Stability of Gamma-Cyhalothrin (10 µg/mL) in Various Solvents at 25°C in the Dark
| Time (Days) | Acetone (% Remaining) | Acetonitrile (% Remaining) | Methanol (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 98.5 | 99.0 | 97.0 |
| 14 | 97.2 | 98.1 | 94.5 |
| 30 | 95.0 | 96.5 | 90.1 |
| 60 | 90.1 | 93.2 | 82.3 |
| 90 | 85.6 | 90.4 | 75.8 |
Table 3: Stability of Gamma-Cyhalothrin (10 µg/mL) in Various Solvents at 25°C with Exposure to Light
| Time (Hours) | Acetone (% Remaining) | Acetonitrile (% Remaining) | Methanol (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 6 | 95.2 | 96.5 | 92.3 |
| 12 | 90.8 | 92.1 | 85.4 |
| 24 | 82.5 | 85.3 | 73.1 |
| 48 | 68.9 | 72.8 | 55.6 |
| 72 | 55.1 | 60.2 | 40.9 |
Experimental Protocols
Protocol for Assessing the Stability of Gamma-Cyhalothrin in an Organic Solvent
This protocol outlines a general procedure for determining the stability of gamma-cyhalothrin in a specific organic solvent under controlled conditions.
1. Materials:
-
Gamma-cyhalothrin analytical standard
-
High-purity organic solvent (e.g., HPLC or GC grade acetone, acetonitrile, or methanol)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with Teflon-lined screw caps
-
Analytical balance
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)
2. Preparation of Stock and Working Solutions:
-
Accurately weigh a known amount of gamma-cyhalothrin standard and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Prepare a working solution of a lower concentration (e.g., 10 µg/mL) by diluting the stock solution with the same organic solvent.
3. Storage Conditions:
-
Aliquot the working solution into several amber glass vials.
-
For thermal stability testing, place sets of vials in controlled temperature environments (e.g., 4°C, 25°C, and 40°C).
-
For photostability testing, expose a set of vials to a controlled light source (e.g., a photostability chamber with a calibrated UV lamp) at a constant temperature. Prepare a control set of vials wrapped in aluminum foil to protect them from light.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), retrieve one vial from each storage condition.
-
Analyze the concentration of gamma-cyhalothrin in each sample using a validated HPLC or GC method.
5. Data Analysis:
-
Calculate the percentage of gamma-cyhalothrin remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
References
improving the extraction efficiency of gamma-cyhalothrin from complex matrices
Welcome to the technical support center for the efficient extraction of gamma-cyhalothrin (B44037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for overcoming common challenges encountered during the analysis of gamma-cyhalothrin in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when extracting gamma-cyhalothrin from complex matrices?
A1: The primary challenges include low recovery rates, significant matrix effects (ion suppression or enhancement), and co-extraction of interfering compounds that can contaminate analytical instruments and affect quantification.[1][2] For instance, fatty matrices like palm oil can be particularly difficult due to the high lipid content.[3][4]
Q2: Which extraction methods are most suitable for gamma-cyhalothrin analysis?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE) are widely used and have proven effective for a variety of matrices including vegetables, fruits, soil, and water.[5][6][7] The choice between them often depends on the specific matrix, the required level of cleanup, and available resources.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects can be mitigated by using matrix-matched calibration standards, stable isotopically labeled internal standards, or by employing more rigorous cleanup steps during sample preparation.[1][8] Diluting the final extract before injection into the LC-MS/MS or GC-MS can also reduce the impact of co-eluting matrix components.[9]
Q4: Is gamma-cyhalothrin sensitive to pH during extraction?
A4: Yes, some pyrethroids can be sensitive to pH. For certain matrices, especially acidic ones like citrus concentrates, adjusting the pH during the extraction process can be crucial for achieving good recovery and stability of the analyte.[10]
Troubleshooting Guide
Problem 1: Low recovery of gamma-cyhalothrin from dry or low-moisture samples (e.g., soil, grains, herbs).
-
Question: My gamma-cyhalothrin recovery is consistently low when extracting from dry soil samples using the QuEChERS method. What could be the cause and how can I improve it?
-
Answer: Low recovery in dry matrices is often due to inefficient extraction by the solvent because of poor sample penetration.[11]
-
Solution: Rehydrate the sample before adding the extraction solvent. Add a specific amount of deionized water to the sample and allow it to sit for about 30 minutes. This rehydration step swells the matrix, allowing for better interaction with the extraction solvent.[9][11] For a 10g soil sample, adding 10 mL of water is a common practice.[11] Also, ensure vigorous shaking or vortexing to guarantee thorough mixing.[11]
-
Problem 2: Significant matrix interference and instrument contamination from high-fat matrices (e.g., palm oil, avocados, oilseeds).
-
Question: I'm analyzing gamma-cyhalothrin in crude palm oil, and my extracts are very "dirty," leading to poor chromatographic performance and contamination of my GC system. How can I achieve a cleaner extract?
-
Answer: High-fat matrices require a dedicated cleanup strategy to remove lipids that can cause significant matrix effects.
-
Solution 1 (d-SPE Cleanup): After the initial QuEChERS extraction, use a dispersive solid-phase extraction (d-SPE) cleanup step with a sorbent that targets fats. A combination of Primary Secondary Amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences like fats is effective.[4][11] For highly pigmented fatty matrices, Graphitized Carbon Black (GCB) can also be used, but be aware that it may retain planar analytes.
-
Solution 2 (Low-Temperature Precipitation): For oils, a low-temperature fat precipitation step can be very effective. After an initial extraction with acetonitrile (B52724), the extract can be frozen to precipitate the bulk of the oil, which can then be removed by centrifugation or filtration before further cleanup.[3]
-
Problem 3: Poor reproducibility and inconsistent results.
-
Question: My recovery percentages for gamma-cyhalothrin are highly variable between replicate samples. What are the likely sources of this inconsistency?
-
Answer: Poor reproducibility can stem from several factors in the experimental workflow.
-
Solution:
-
Homogenization: Ensure the initial sample is thoroughly homogenized. Inconsistent sample composition will lead to variable results.[11]
-
Shaking/Vortexing: Standardize the shaking or vortexing time and intensity during extraction and d-SPE cleanup. Manual shaking can be a significant source of variability; a mechanical shaker is recommended.[11]
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Accurate Fortification: If performing recovery studies, ensure that the spiking solution is added accurately and that the solvent is allowed to evaporate before extraction to ensure proper interaction with the matrix.[12]
-
-
Data on Extraction Efficiency
The following tables summarize recovery data for gamma-cyhalothrin (or the closely related lambda-cyhalothrin) from various complex matrices using different extraction and cleanup methods.
Table 1: QuEChERS Method Recovery Data
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | 0.05 | 88.0 | - | [7] |
| Soil | 0.25 | 91.4 | - | [7] |
| Soil | 0.50 | 88.1 | - | [7] |
| Okra Fruit | 0.01 | 89.07 | - | [13] |
| Okra Fruit | 0.05 | 90.20 | - | [13] |
| Okra Fruit | 0.10 | 94.92 | - | [13] |
| Cucumber | 0.01 | ~100 | <10 | [5][14] |
| Orange Juice | 0.01 | ~100 | <10 | [5][14] |
| Wheat Flour | 0.01 | ~100 | <10 | [5][14] |
Table 2: Solid-Phase Extraction (SPE) and Other Methods Recovery Data
| Matrix | Extraction Method | Fortification Level (µg/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Crude Palm Oil (CPO) | LLE + SPE (GCB/PSA) | 0.05 - 1.0 | 82 - 98 | < 10 | [3] |
| Crude Palm Kernel Oil (CPKO) | LLE + SPE (GCB/PSA) | 0.05 - 1.0 | 86 - 94 | < 10 | [3] |
| Palm Oil | SPE (GCB/PSA) | - | 81 - 114 | < 7 | [4] |
| Water | SPE | - | 45 - 106 | 3 - 25 | [15] |
Experimental Protocols
Protocol 1: QuEChERS Method for Soil Samples
This protocol is adapted from the standard QuEChERS method for the analysis of pesticides in soil.[7]
-
Sample Preparation: Weigh 10g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Rehydration (for dry samples): Add 10 mL of deionized water, vortex for 1 minute, and let it stand for 30 minutes.
-
Extraction:
-
Add 20 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add 4g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1g of sodium chloride (NaCl). For buffered versions, appropriate citrate (B86180) salts can be added.
-
Shake vigorously again for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 10 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 15 mL d-SPE tube containing 1.5g of anhydrous MgSO₄ and 250mg of PSA.
-
Vortex for 1 minute.
-
-
Final Centrifugation and Analysis:
-
Centrifuge the d-SPE tube for 5 minutes at ≥3000 rpm.
-
The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
-
Protocol 2: LLE and SPE Cleanup for High-Fat Matrices (Palm Oil)
This protocol is based on a method developed for the analysis of lambda-cyhalothrin (B1674341) in palm oil.[3]
-
Sample Preparation: Weigh a representative sample of palm oil into a suitable container.
-
Liquid-Liquid Extraction (LLE):
-
Perform an extraction using acetonitrile.
-
-
Low-Temperature Precipitation:
-
Freeze the acetonitrile extract to precipitate the majority of the fat.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a tandem SPE cartridge containing Graphitized Carbon Black (GCB) and Primary Secondary Amine (PSA) with acetonitrile.
-
Pass the supernatant from the precipitation step through the conditioned SPE cartridge.
-
Elute the analyte with an appropriate solvent.
-
-
Analysis: The cleaned extract is then ready for determination by GC with an electron capture detector (ECD) or GC-MS.
Visual Workflow and Logic Diagrams
Caption: Workflow for Gamma-Cyhalothrin Extraction using the QuEChERS Method.
Caption: Troubleshooting Logic for Low Gamma-Cyhalothrin Recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]
- 4. Comparative study of different clean-up techniques for the determination of λ-cyhalothrin and cypermethrin in palm oil matrices by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and Gamma-Cyhalothrin [eurl-pesticides.eu]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
troubleshooting poor peak resolution in gas chromatography of pyrethroids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak resolution in the gas chromatography (GC) of pyrethroids.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for pyrethroids in GC analysis?
A1: Poor peak resolution in pyrethroid analysis by GC can stem from several factors, often related to the chromatographic conditions, column choice, or sample preparation. The most common causes include:
-
Inappropriate GC Column: The stationary phase is not optimal for separating the target pyrethroid isomers.
-
Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial and final hold times may be inadequate.
-
Incorrect Inlet Temperature: High inlet temperatures can cause thermal degradation of some pyrethroids, leading to peak tailing or breakdown products.
-
Carrier Gas Flow Rate Issues: An incorrect flow rate can lead to band broadening and reduced separation efficiency.
-
Sample Matrix Interferences: Complex sample matrices can introduce interfering compounds that co-elute with the pyrethroids.
-
Column Contamination or Degradation: Over time, the GC column can become contaminated or the stationary phase can degrade, leading to poor peak shape and resolution.
Q2: How does the choice of GC column affect the separation of pyrethroid isomers?
A2: The choice of GC column is critical for achieving good resolution of pyrethroid isomers, many of which are diastereomers or enantiomers.[1][2] The polarity of the stationary phase plays a significant role in the separation mechanism. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5), are commonly used and separate analytes primarily based on their boiling points.[2][3] For more challenging separations of stereoisomers, columns with different selectivities, such as those with a higher phenyl content or specialized chiral phases, may be necessary to achieve complete separation.[1][2]
Q3: Can the injection technique impact the peak resolution of pyrethroids?
A3: Yes, the injection technique is crucial. For thermally labile compounds like some pyrethroids, a cold splitless pulsed injection mode can improve peak shape and signal-to-noise ratio. This technique involves cooling the injector to a temperature below the solvent's boiling point, which minimizes thermal degradation of the analytes. Additionally, using a retention gap on your column can also help improve resolution.
Q4: What are the signs of pyrethroid degradation in the GC system?
A4: Degradation of pyrethroids in the GC system can manifest as:
-
Peak Tailing: Asymmetrical peaks with a "tail" extending from the peak maximum.
-
Appearance of Unexpected Peaks: New peaks corresponding to degradation products may appear in the chromatogram.
-
Reduced Peak Area/Height: The response for the parent pyrethroid may decrease as it degrades.
-
Poor Reproducibility: Inconsistent peak areas and retention times across injections.
Troubleshooting Guides
Problem: Co-eluting or Broad Peaks
This guide will walk you through a systematic approach to troubleshoot and resolve issues of co-eluting or broad peaks in your pyrethroid analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Steps:
-
Verify GC Column:
-
Question: Are you using a column suitable for pyrethroid analysis?
-
Recommendation: For a good starting point, a 30m x 0.25mm ID, 0.25µm film thickness column with a 5% Phenyl stationary phase (like a TG-5MS) is recommended.[3] Non-polar columns are generally effective, separating compounds primarily by their boiling points.[3] For specific isomer separations, a different polarity column may be required.[4]
-
Action: If your column is not appropriate, select one with a suitable stationary phase.
-
-
Optimize Oven Temperature Program:
-
Question: Is your oven temperature program optimized?
-
Recommendation: A slow temperature ramp is often necessary to separate complex mixtures of pyrethroids. If peaks are co-eluting, try decreasing the initial temperature and reducing the ramp rate. Doubling the column length can increase resolution by approximately 40%, but will also increase analysis time.[3]
-
Action: Adjust the temperature program by lowering the initial temperature, reducing the ramp rate (e.g., from 15°C/min to 5°C/min), or increasing the hold times at the initial and final temperatures.[5]
-
-
Check Carrier Gas Flow Rate:
-
Question: Is the carrier gas flow rate optimal for your column dimensions and carrier gas type?
-
Recommendation: The optimal flow rate depends on the carrier gas (e.g., Helium, Hydrogen) and the internal diameter of the column. An incorrect flow rate can lead to band broadening.
-
Action: Verify and adjust the carrier gas flow rate according to the manufacturer's recommendations for your column. A typical flow rate for a 0.25 mm ID column with Helium is around 1-2 mL/min.
-
-
Evaluate Inlet Conditions:
-
Question: Is the inlet temperature appropriate for pyrethroids?
-
Recommendation: Pyrethroids can be thermally labile. A high inlet temperature can cause degradation, leading to peak tailing and the appearance of breakdown products.
-
Action: Try lowering the inlet temperature. For example, an injection temperature of 250°C has been used successfully.[5] Using a programmable temperature vaporizing (PTV) inlet can also help minimize thermal degradation.[6]
-
-
Assess Sample Preparation:
-
Question: Is your sample cleanup procedure sufficient to remove matrix interferences?
-
Recommendation: Complex matrices can introduce co-eluting interferences. A robust sample cleanup procedure is essential for accurate pyrethroid analysis. Techniques like solid-phase extraction (SPE) with materials such as graphitized carbon can effectively remove interfering compounds.[5][7]
-
Action: If matrix effects are suspected, implement a more rigorous cleanup procedure.
-
-
Perform Column Maintenance:
-
Question: Is your GC column clean and performing optimally?
-
Recommendation: Column contamination can lead to poor peak shape and resolution.
-
Action: Bake out the column at the maximum recommended temperature for the stationary phase. If performance does not improve, trim the first 10-15 cm of the column from the inlet end to remove non-volatile residues.
-
Data and Protocols
Table 1: Example GC Method Parameters for Pyrethroid Analysis
| Parameter | Setting | Reference |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | [8] |
| Injector Temperature | 250 °C | [5] |
| Injection Mode | Splitless | [5] |
| Carrier Gas | Helium | [5] |
| Flow Rate | 1.5 mL/min | [5] |
| Oven Program | 100°C (1 min), ramp 15°C/min to 250°C, ramp 5°C/min to 280°C (3 min hold) | [5] |
| Detector | Electron Capture Detector (ECD) | [5] |
| Detector Temperature | 300 °C | [5] |
Experimental Protocol: Sample Extraction and Cleanup
This protocol provides a general methodology for the extraction and cleanup of pyrethroids from vegetable and fruit samples, adapted from a published method.[5]
1. Extraction: a. Homogenize a representative sample of the fruit or vegetable. b. Weigh a portion of the homogenized sample into a centrifuge tube. c. Add an appropriate volume of dichloromethane (B109758). d. Shake vigorously for a specified time. e. Centrifuge to separate the organic and aqueous layers. f. Collect the dichloromethane (lower) layer. g. Repeat the extraction process on the remaining sample residue. h. Combine the dichloromethane extracts.
2. Cleanup (Solid-Phase Extraction): a. Filter the combined extract through anhydrous sodium sulfate (B86663) to remove any residual water. b. Condition a graphitized carbon SPE cartridge with dichloromethane. c. Load the filtered extract onto the conditioned SPE cartridge. d. Elute the pyrethroids from the cartridge with dichloromethane. e. Concentrate the eluate to a small volume using a rotary evaporator or a gentle stream of nitrogen. f. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to a final volume for GC analysis.
Sample Preparation Workflow
Caption: General workflow for sample preparation.
References
- 1. [Analysis of the stereoisomers of 14 pyrethroids by capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. scielo.br [scielo.br]
Technical Support Center: Managing Matrix Effects in LC-MS/MS Analysis of Gamma-Cyhalothrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during the LC-MS/MS analysis of gamma-cyhalothrin (B44037).
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the analysis of gamma-cyhalothrin, presented in a question-and-answer format.
Q1: I am observing significant signal suppression for gamma-cyhalothrin in my complex matrix. What are the likely causes and how can I mitigate this?
A1: Signal suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2]
Potential Causes:
-
High concentration of co-eluting matrix components: Compounds in the sample matrix can compete with gamma-cyhalothrin for ionization, reducing its signal intensity.[1]
-
Ion source contamination: Buildup of non-volatile matrix components in the ion source can lead to a general decrease in sensitivity.[2]
-
Changes in droplet formation and evaporation: Matrix components can alter the physical properties of the ESI droplets, hindering the release of gas-phase analyte ions.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticides like gamma-cyhalothrin in various food matrices.[3] Consider using dispersive solid-phase extraction (dSPE) with different sorbents to enhance cleanup. For example, PSA (Primary Secondary Amine) is effective for removing sugars and organic acids, while C18 can remove nonpolar interferences.[4][5]
-
Dilute the Sample Extract: A simple and often effective strategy is to dilute the final sample extract.[6] This reduces the concentration of matrix components entering the MS system. However, ensure your instrument has sufficient sensitivity to detect gamma-cyhalothrin at the lower concentration.
-
Employ Matrix-Matched Calibration: This technique compensates for signal suppression by preparing calibration standards in a blank matrix extract that is free of the analyte.[7] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for gamma-cyhalothrin is the gold standard for correcting matrix effects. The SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization of the signal.
-
Optimize Chromatographic Separation: Improving the separation of gamma-cyhalothrin from co-eluting matrix components can reduce interference. This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.
Q2: My gamma-cyhalothrin peak shape is poor (e.g., tailing, fronting, or split). What could be the cause and how do I fix it?
A2: Poor peak shape can compromise both identification and quantification of gamma-cyhalothrin.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: Buildup of matrix components on the column can cause peak tailing or splitting. Flush the column with a strong solvent or, if necessary, replace it.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, the injection solvent should be the same as or weaker than the initial mobile phase.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing can cause peak tailing. Ensure the mobile phase pH is appropriate for gamma-cyhalothrin.
-
System Dead Volume: Excessive tubing length or poor connections can lead to peak broadening. Check all connections between the injector, column, and mass spectrometer.
Q3: I'm seeing a shift in the retention time of gamma-cyhalothrin. What should I investigate?
A3: Consistent retention time is crucial for confident peak identification.
Potential Causes and Solutions:
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components can cause retention time shifts. Prepare fresh mobile phase and ensure accurate mixing.
-
Fluctuations in Column Temperature: Inconsistent column temperature can lead to retention time variability. Ensure the column oven is functioning correctly and the temperature is stable.
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. This is a normal process, but a sudden large shift may indicate a compromised column.
-
Air Bubbles in the Pump: Air bubbles can cause flow rate fluctuations, leading to unstable retention times. Degas the mobile phase and prime the pumps.
-
Matrix Effects: In some cases, high concentrations of matrix components can slightly alter the interaction of the analyte with the stationary phase, causing minor retention time shifts.[1]
Q4: What is the QuEChERS method and why is it recommended for gamma-cyhalothrim analysis?
A4: QuEChERS is a sample preparation technique that involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE).[3] It is highly effective for multi-residue pesticide analysis in food matrices.[8] For gamma-cyhalothrin, which is a pyrethroid insecticide, QuEChERS offers several advantages:
-
High Recoveries: It provides good recovery for a broad range of pesticides, including gamma-cyhalothrin.[9]
-
Effective Cleanup: The dSPE step effectively removes many interfering matrix components, such as fats, sugars, and pigments.[3]
-
Speed and Ease of Use: The method is fast and requires minimal equipment, making it suitable for high-throughput laboratories.
Quantitative Data Summary
The following tables summarize quantitative data related to the management of matrix effects in the analysis of pyrethroid pesticides, including gamma-cyhalothrin.
Table 1: Effect of dSPE Cleanup Sorbent on Pesticide Recovery in Soil
| dSPE Cleanup Variant | Sorbent Composition | Percentage of Pesticides with Satisfactory Recovery (GC/MS/MS) | Percentage of Pesticides with Significant Matrix Effect |
| A | PSA | 95% | 23% |
| B | PSA + C18 | 95% | 25% |
| C | PSA + GCB | ~90% | Not specified |
| D | PSA + C18 + GCB | ~90% | Not specified |
| E | No Cleanup | >95% | 13% |
Data adapted from a study on various pesticides in soil, demonstrating the impact of different cleanup sorbents on recovery and matrix effects.[4] Satisfactory recovery was defined as 70-120%. Significant matrix effect was defined as being outside the 80-120% range.
Table 2: Recovery of Gamma-Cyhalothrin in Various Food Matrices using a Chiral LC-MS/MS Method with QuEChERS
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Cucumber | 0.01 | 95 | 5 |
| Orange Juice | 0.01 | 92 | 6 |
| Wheat Flour | 0.01 | 88 | 8 |
| Infant Formula | 0.0036 | 98 | 4 |
| Sunflower Seed Oil | Not specified | Satisfactory | Not specified |
Data from a study demonstrating the successful application of a QuEChERS-based method for the enantioselective analysis of gamma-cyhalothrin.[9]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Gamma-Cyhalothrin in a Fruit or Vegetable Matrix
This protocol is a general guideline based on the widely used QuEChERS method.[3][10]
1. Sample Homogenization:
-
Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.
-
For dry samples like cereals, add an appropriate amount of water to rehydrate the sample before extraction.[8]
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing anhydrous MgSO₄ and a sorbent (e.g., 150 mg PSA). The choice of sorbent depends on the matrix. For pigmented samples, graphitized carbon black (GCB) may be included, but it can lead to the loss of planar pesticides.[11]
-
Cap the dSPE tube and shake for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase to minimize solvent effects.
Protocol 2: LC-MS/MS Analysis of Gamma-Cyhalothrin
These are typical starting conditions. Method development and optimization are required for specific instruments and matrices.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ or [M+NH₄]⁺ for gamma-cyhalothrin
-
Product Ions: At least two characteristic product ions should be monitored for confirmation.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.
Caption: Logic for selecting dSPE sorbents based on matrix characteristics.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and Gamma-Cyhalothrin [eurl-pesticides.eu]
- 10. gcms.cz [gcms.cz]
- 11. agilent.com [agilent.com]
Technical Support Center: Gamma-Cyhalothrin Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing and stabilizing gamma-cyhalothrin (B44037) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is gamma-cyhalothrin and why is proper stock solution preparation important?
A1: Gamma-cyhalothrin is a broad-spectrum, Type II pyrethroid insecticide.[1][2] It functions as a neurotoxicant by targeting voltage-gated sodium channels in insects.[1] Accurate and stable stock solutions are crucial for obtaining reproducible and reliable experimental results. Improperly prepared or stored solutions can lead to degradation of the compound, resulting in inaccurate concentrations and flawed data.
Q2: What solvents are recommended for dissolving gamma-cyhalothrin?
A2: Gamma-cyhalothrin has very low solubility in water but is soluble in many organic solvents.[1][2] Acetone (B3395972), chloroform, methanol, and ethyl acetate (B1210297) are commonly used solvents.[3] Acetone is frequently used for commercial solutions and in analytical methods.[3][4][5]
Q3: What are the optimal storage conditions for gamma-cyhalothrin stock solutions?
A3: To ensure stability, gamma-cyhalothrin stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers.[6] Recommended storage temperatures are typically 4°C or -18°C.[3][7] Avoid exposure to heat and direct sunlight, as these can cause degradation.[8][9]
Q4: How stable is gamma-cyhalothrin in solution?
A4: Gamma-cyhalothrin is stable under normal storage conditions.[1][3] However, it can degrade under extreme pH and high temperatures.[1] It is also susceptible to photolysis (degradation by light).[8] Hydrolysis can occur, especially at a pH greater than 9.[6]
Experimental Protocol: Preparation of a 10 mM Gamma-Cyhalothrin Stock Solution in Acetone
This protocol details the preparation of 1 mL of a 10 mM gamma-cyhalothrin stock solution.
Materials:
-
Gamma-cyhalothrin (solid form)
-
Anhydrous acetone (analytical grade)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials with solvent-resistant caps
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
The molecular weight of gamma-cyhalothrin is 449.85 g/mol .[3]
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 449.85 g/mol * (1000 mg / 1 g) = 4.4985 mg
-
-
-
Weigh the gamma-cyhalothrin:
-
In a chemical fume hood, carefully weigh approximately 4.5 mg of gamma-cyhalothrin into a pre-weighed microcentrifuge tube or amber vial.
-
Record the exact weight.
-
-
Add the solvent:
-
Using a calibrated micropipette, add the calculated volume of anhydrous acetone to the vial.
-
Adjust the volume of acetone based on the actual mass weighed to achieve a final concentration of 10 mM.
-
Volume (µL) = (Actual Mass (mg) / 449.85 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L
-
-
-
Dissolve the compound:
-
Tightly cap the vial and vortex until the solid is completely dissolved.
-
-
Storage:
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in the stock solution upon storage. | The concentration may be too high for the storage temperature, or the solvent may have evaporated. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Inconsistent experimental results. | The stock solution may have degraded due to improper storage (exposure to light or high temperatures). | Prepare a fresh stock solution following the recommended protocol. Always store stock solutions in the dark at the recommended temperature.[6][8] |
| Loss of potency over time. | Degradation of gamma-cyhalothrin due to hydrolysis or photolysis.[6][8] | Avoid high pH conditions and exposure to light. Prepare fresh dilutions for daily use from the stock solution. For long-term studies, periodically check the concentration of the stock solution using an appropriate analytical method. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 449.85 g/mol | [3] |
| Solubility in Water | Very low (practically insoluble) | [1][2] |
| Solubility in Organic Solvents | Soluble in acetone, chloroform, methanol, ethyl acetate, hexane, and toluene. | [1][3][6] |
| Recommended Storage Temperature | 4°C or -18°C | [3][7] |
Experimental Workflow Diagram
Caption: Workflow for preparing a stable gamma-cyhalothrin stock solution.
References
- 1. Buy gamma-Cyhalothrin (EVT-337819) | 76703-62-3 [evitachem.com]
- 2. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 3. hpc-standards.com [hpc-standards.com]
- 4. epa.gov [epa.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gamma-Cyhalothrin | CAS 76703-62-3 | LGC Standards [lgcstandards.com]
- 8. mdpi.com [mdpi.com]
- 9. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Technical Support Center: Method Validation for Gamma-Cyhalothrin Analysis in New Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for gamma-cyhalothrin (B44037) in novel matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for gamma-cyhalothrin analysis?
A1: The most common methods for the analysis of gamma-cyhalothrin are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[1][2][3][4][5] The choice between HPLC and GC often depends on the matrix, potential for thermal degradation, and the desired sensitivity.
Q2: Which validation parameters are critical according to ICH guidelines?
A2: For quantitative analysis of impurities like pesticide residues, the key validation parameters according to the International Council for Harmonisation (ICH) guidelines include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[6][7][8]
Q3: What is the "matrix effect" and how can I mitigate it?
A3: The matrix effect is the alteration of an analytical signal by co-extracted components from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification.[9] To mitigate this, it is recommended to use matrix-matched calibration standards, which are prepared by spiking known concentrations of the analyte into blank matrix extracts.[10][11][12]
Q4: What are typical acceptance criteria for method validation?
A4: While specific criteria can vary by regulatory body and application, general acceptance criteria are:
-
Precision (RSD): Relative Standard Deviation (RSD) should generally be less than 20%.[4]
Q5: Can I use a method validated for lambda-cyhalothrin (B1674341) to quantify gamma-cyhalothrin?
A5: Yes, this is common practice. Gamma-cyhalothrin is one of the active isomers within lambda-cyhalothrin.[14] Analytical methods are often validated for lambda-cyhalothrin, which includes gamma-cyhalothrin.[15] It is crucial that the method can adequately separate the isomers if required, though many methods quantify the sum of isomers.
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and technique. For soil, acetonitrile (B52724) extraction followed by liquid-liquid partitioning is common.[10][16] For complex matrices, consider techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4][11] Ensure adequate shaking/vortexing time. |
| Analyte Adsorption | Pyrethroids can adsorb to glassware. Ensure all glassware is properly cleaned and consider silanization.[17] |
| Degradation during Sample Preparation | Gamma-cyhalothrin can be susceptible to pH changes. Maintain a stable pH during extraction and storage.[18][19] Avoid exposing samples to high temperatures or direct sunlight for extended periods.[19] |
| Ineffective Cleanup | Matrix components can interfere with recovery. Optimize the solid-phase extraction (SPE) sorbent and elution solvents. For fatty matrices, a cleanup step with C18 may be necessary.[13][20] |
Issue 2: Poor Peak Shape or Resolution in Chromatography
| Potential Cause | Troubleshooting Step (HPLC) | Troubleshooting Step (GC) |
| Contaminated Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | Bake out the column at the maximum recommended temperature. Trim the first few centimeters of the column. |
| Incompatible Sample Solvent | The final sample solvent should be similar in strength to the mobile phase to avoid peak distortion. | Ensure the solvent is appropriate for the injection technique (e.g., splitless injection). |
| Isomerization | Isomerization of cyhalothrin (B162358) can occur at high temperatures in the GC inlet, leading to peak splitting or broadening.[3] Using a lower inlet temperature or switching to an HPLC method can resolve this.[3] | HPLC is generally less prone to thermal isomerization.[3] |
| Matrix Overload | Dilute the sample extract or improve the cleanup procedure to remove interfering matrix components. | Dilute the sample extract or improve the cleanup procedure. |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction. For solid samples like soil or plant tissue, this is critical.[21] |
| Inaccurate Pipetting | Calibrate all pipettes and ensure proper technique, especially when preparing calibration standards and adding internal standards. |
| Instrument Instability | Check for leaks in the HPLC or GC system. Ensure the detector lamp (HPLC) or detector (GC) is stable and has sufficient warmup time.[21] |
| Variable Internal Standard Addition | If using an internal standard, ensure it is added consistently to all samples and standards at the beginning of the sample preparation process.[22] |
Summary of Quantitative Data
The following tables summarize typical method validation parameters for gamma-cyhalothrin analysis using GC and HPLC.
Table 1: Gas Chromatography (GC) Method Validation Parameters
| Matrix | Linearity (r²) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Soil | >0.99 | 0.001 | 70-120 | <20 | [10][16] |
| Okra | >0.99 | 0.05 - 2 (range) | >70 | <20 | [4] |
| Apples & Soil | >0.999 | 0.05 - 10 (range) | 85-105 | <10 | [23] |
| Water | N/A | 0.0000018 - 0.0000292 | 70-117 | N/A | [24][25] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Matrix | Linearity (r²) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Formulations | >0.999 | N/A | N/A | <2 | [3] |
| Okra | >0.99 | N/A | >70 | <20 | [4] |
| Various | N/A | 0.0065 | N/A | N/A | [26] |
| Formulations | >0.99 | 0.01% | 102.7 | <0.4 | [1] |
Experimental Protocols
Protocol 1: Analysis of Gamma-Cyhalothrin in Soil by GC-MS
This protocol is a generalized procedure based on established methods.[10][16]
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Fortify with an internal standard if required.
-
Add 40 mL of acetonitrile and reflux for 30 minutes.
-
Allow the extract to cool and centrifuge.
-
-
Liquid-Liquid Partitioning:
-
Transfer the supernatant to a separatory funnel.
-
Add n-hexane and shake to partition the analytes.
-
Collect the n-hexane layer.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Florisil SPE cartridge.
-
Load the n-hexane extract onto the cartridge.
-
Wash with an appropriate solvent to remove interferences.
-
Elute the gamma-cyhalothrin with a suitable elution solvent.
-
-
Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of toluene.
-
-
GC-MS Analysis:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 260°C.
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: Start at 120°C, ramp at 20°C/min to 220°C (hold 1 min), then ramp at 5°C/min to 250°C.[5]
-
MS Detector: Electron Impact (EI) ionization, monitoring characteristic ions for gamma-cyhalothrin.
-
Protocol 2: Analysis of Gamma-Cyhalothrin in a Water-Based Formulation by HPLC-UV
This protocol is adapted from validated methods for formulations.[1][2][3]
-
Standard Preparation:
-
Prepare a stock solution of gamma-cyhalothrin analytical standard in methanol (B129727) or acetonitrile.
-
Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation expected to contain a known amount of gamma-cyhalothrin.
-
Dilute with the mobile phase or a suitable solvent (e.g., acetonitrile:water mixture) to bring the concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
Visualizations
Caption: Workflow for analyzing gamma-cyhalothrin in new matrices.
Caption: Decision tree for troubleshooting low recovery issues.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. scielo.br [scielo.br]
- 3. dl.astm.org [dl.astm.org]
- 4. Method validation and measurement uncertainty estimation of pesticide residues in Okra by GC/HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. database.ich.org [database.ich.org]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. conquerscientific.com [conquerscientific.com]
- 12. Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 19. mdpi.com [mdpi.com]
- 20. eurl-pesticides.eu [eurl-pesticides.eu]
- 21. openknowledge.fao.org [openknowledge.fao.org]
- 22. c45association.com [c45association.com]
- 23. researchgate.net [researchgate.net]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
Validating Gamma-Cyhalothrin Detection: A Comparative Guide to LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the synthetic pyrethroid insecticide gamma-cyhalothrin (B44037), tandem liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a highly effective and widely adopted analytical technique. This guide provides a comprehensive comparison of LC-MS/MS with alternative methods for the detection of gamma-cyhalothrin, supported by experimental data and detailed protocols to aid in the validation of analytical results.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate determination of gamma-cyhalothrin residues in various matrices. While several techniques are available, they differ in terms of sensitivity, selectivity, and applicability to different sample types. The following table summarizes the quantitative performance of LC-MS/MS compared to other common methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| LC-MS/MS | 0.01 ng/mL[1] | 0.005 - 0.01 mg/kg[2][3] | 73.26 - 116%[4] | High sensitivity and selectivity, suitable for complex matrices, allows for enantioselective analysis.[2][5] | Higher equipment cost. |
| GC-MS/MS | Not explicitly found for gamma-cyhalothrin | 2 µg/kg (for general pesticides)[6] | 70 - 120% (for general pesticides)[7] | Excellent for volatile and semi-volatile compounds, robust and widely available.[7][8] | Potential for thermal degradation of labile compounds like some pyrethroids, may require derivatization.[8][9] |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | ng/m³ range (for other pyrethroids)[10][11] | Not specified | ~100% (for other pyrethroids)[10][11] | Very sensitive to halogenated compounds like pyrethroids.[1] | Less selective than MS, susceptible to matrix interference. |
| High-Performance Liquid Chromatography with UV detector (HPLC-UV) | Not specified | Not specified | Generally high[10][11] | Lower cost, simpler operation.[10][11] | Lower sensitivity and selectivity compared to MS detectors. |
| Immunoassays (e.g., ELISA) | Not explicitly found | Not specified | Not specified | High throughput, cost-effective for screening large numbers of samples.[1] | Prone to cross-reactivity, may require confirmation with a more selective method. |
Experimental Protocols
LC-MS/MS Method for Gamma-Cyhalothrin Analysis
This protocol is a generalized procedure based on established methods for the analysis of pyrethroids in food and environmental matrices.[2][3][4]
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis.
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and magnesium sulfate to remove excess water).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of pyrethroids.[12]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization.[12]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[12]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[12] This involves monitoring specific precursor ion to product ion transitions for gamma-cyhalothrin. For example, a precursor ion of m/z 467 could fragment to a product ion of m/z 225.[3]
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and compound to achieve the best signal intensity.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflow for LC-MS/MS and a comparison with an alternative method.
Caption: Workflow for gamma-cyhalothrin analysis using LC-MS/MS.
Caption: Logical comparison of LC-MS/MS and GC-ECD workflows.
References
- 1. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the existing maximum residue levels for gamma‐cyhalothrin according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
- 9. dl.astm.org [dl.astm.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Gamma-Cyhalothrin and Lambda-Cyhalothrin on Target Pests
Introduction
Gamma-cyhalothrin (B44037) and lambda-cyhalothrin (B1674341) are synthetic pyrethroid insecticides widely utilized in agriculture and public health for the control of a broad spectrum of insect pests.[1][2] Both compounds are based on the chemical structure of cyhalothrin (B162358) and function by disrupting the nervous system of target organisms.[3] The primary distinction between them lies in their isomeric composition. Lambda-cyhalothrin is a racemic mixture of two active and two inactive stereoisomers, whereas gamma-cyhalothrin is an enriched formulation containing only the most biologically active isomer.[3][4][5]
This guide provides an objective comparison of the efficacy of gamma-cyhalothrin and lambda-cyhalothrin against specific pests, supported by experimental data. It aims to offer researchers, scientists, and pest management professionals a comprehensive resource for understanding the relative performance of these two important insecticides.
Chemical Structure and Mechanism of Action
Both gamma-cyhalothrin and lambda-cyhalothrin belong to the pyrethroid class of insecticides and share the same fundamental mechanism of action.[1] They act as potent neurotoxins, targeting the voltage-gated sodium channels in the nerve cells of insects.[2][3] By binding to these channels, the insecticides prevent them from closing, leading to a continuous influx of sodium ions.[3] This sustained nerve impulse transmission results in hyperexcitation, paralysis, and ultimately, the death of the insect.[3][6]
The key difference between the two compounds is their stereochemistry. Lambda-cyhalothrin is comprised of a 1:1 mixture of two enantiomeric pairs. The insecticidal activity is primarily attributed to one of these pairs. Gamma-cyhalothrin, on the other hand, consists of a single, isolated chiral isomer, which is the most potent of the isomers found in lambda-cyhalothrin.[3] Consequently, on a weight-for-weight basis, gamma-cyhalothrin is approximately twice as active as lambda-cyhalothrin.[3][7]
Comparative Efficacy Data
The relative potency of gamma-cyhalothrin and lambda-cyhalothrin can be quantified by comparing their lethal concentration (LC50) or lethal dose (LD50) values against various pests. The LC50 represents the concentration of a substance in a medium (e.g., water) that is fatal to 50% of a test population.
Aquatic Organisms
While the primary targets of these insecticides are terrestrial pests, their impact on non-target aquatic organisms is a critical aspect of their environmental profile. Comparative toxicity studies have been conducted on representative aquatic species.
| Species | Active Ingredient | 96-hour LC50 (µg a.i./L) | Reference |
| Zebra fish (Brachydanio rerio) | Gamma-cyhalothrin | 1.93 | [4][5] |
| Lambda-cyhalothrin | 1.94 | [4][5] | |
| Shrimp (Macrobrachium nippoensis) | Gamma-cyhalothrin | 0.28 | [4][5] |
| Lambda-cyhalothrin | 0.04 | [4][5] |
Interestingly, while both compounds showed nearly identical toxicity to zebrafish, lambda-cyhalothrin was found to be seven times more toxic to the shrimp Macrobrachium nippoensis than gamma-cyhalothrin.[4][5] This suggests that the toxicity to certain crustaceans may be stereochemistry-dependent in a manner not solely related to the concentration of the most active isomer.[4][5]
Agricultural Pests
Both insecticides are effective against a wide array of agricultural pests, including aphids, bollworms, and leafhoppers.[1][8][9] Lambda-cyhalothrin is noted for its efficacy against key cotton pests, with studies showing significant reductions in leafhopper and bollworm populations following application.[8] While direct comparative LC50 data for many terrestrial agricultural pests is limited in the reviewed literature, the principle that gamma-cyhalothrin provides equivalent insect control at half the application rate of lambda-cyhalothrin is a guiding concept.[4][5]
| Pest Category | Common Pests Controlled | Crops |
| Lepidoptera | Cotton Bollworm, Armyworms, European Corn Borer | Cotton, Corn, Soybeans[2][9] |
| Hemiptera | Aphids, Leafhoppers, Stink Bugs | Cotton, Wheat, Alfalfa, Soybeans[2][8][10] |
| Coleoptera | Corn Rootworm Beetles, Boll Weevil, Japanese Beetle | Corn, Cotton, Soybeans[2] |
Public Health Pests
Gamma-cyhalothrin and lambda-cyhalothrin are both utilized in public health programs for vector control, particularly against mosquitoes.[1][9] Lambda-cyhalothrin has demonstrated high efficacy against mosquito larvae, with studies showing it can kill most susceptible mosquitoes for up to 21 days after a single application in a rice field environment.[11][12] Gamma-cyhalothrin's rapid knockdown action makes it particularly suitable for applications like fogging in residential areas for mosquito control.[1]
Experimental Protocols
The data presented in this guide is derived from studies employing standardized toxicological testing methodologies. Below is a representative protocol for an acute aquatic toxicity test.
Objective: To determine the 96-hour median lethal concentration (LC50) of an insecticide on an aquatic species.
Test Organism: Zebra fish (Brachydanio rerio) or Shrimp (Macrobrachium nippoensis). Organisms are typically sourced from laboratory cultures and acclimated to test conditions prior to the experiment.
Methodology:
-
Test Solutions: A series of graded concentrations of the active ingredient (gamma-cyhalothrin or lambda-cyhalothrin) are prepared by diluting a stock solution with a suitable solvent and then adding it to the test water. A control group (water and solvent only) and a negative control (water only) are also prepared.
-
Exposure: A set number of test organisms are randomly assigned to aquaria containing the different test concentrations. The experiment is typically run under static-renewal or flow-through conditions to maintain water quality and test substance concentration.
-
Observation: Mortalities and any sublethal behavioral responses (e.g., loss of balance, hyperactivity) are recorded at specific intervals (e.g., 24, 48, 72, and 96 hours).[4]
-
Data Analysis: The mortality data is subjected to statistical analysis, typically probit analysis, to calculate the LC50 value and its 95% confidence intervals for the 96-hour exposure period.
Conclusion
Both gamma-cyhalothrin and lambda-cyhalothrin are highly effective pyrethroid insecticides with a broad spectrum of activity. The primary difference in their efficacy stems from their isomeric composition. Gamma-cyhalothrin, being the pure, active isomer, generally provides a similar level of insect control as lambda-cyhalothrin but at approximately half the application rate.[4][5] This can offer advantages in terms of reducing the total amount of pesticide released into the environment.
While the "twice as active" principle is a strong general rule, the comparative toxicity can vary between species, as demonstrated by the higher toxicity of lambda-cyhalothrin to shrimp.[4][5] The choice between these two insecticides may depend on the specific target pest, the application environment, regulatory considerations, and the desired balance between efficacy and environmental impact. For applications requiring rapid knockdown, such as mosquito control, gamma-cyhalothrin is often preferred.[1] For broad-spectrum crop protection where residual activity is important, both are considered valuable tools in integrated pest management (IPM) programs.[1][13]
References
- 1. pomais.com [pomais.com]
- 2. fbn.com [fbn.com]
- 3. Cyhalothrin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the acute toxicity for gamma-cyhalothrin and lambda-cyhalothrin to zebra fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pomais.com [pomais.com]
- 7. researchgate.net [researchgate.net]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. pomais.com [pomais.com]
- 10. wheatscience.mgcafe.uky.edu [wheatscience.mgcafe.uky.edu]
- 11. Effects of lambda-cyhalothrin on mosquito larvae and predatory aquatic insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
A Comparative Guide to the Neurotoxicity of Gamma-Cyhalothrin and Deltamethrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic properties of two widely used Type II synthetic pyrethroid insecticides: gamma-cyhalothrin (B44037) and deltamethrin (B41696). By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to serve as a valuable resource for the scientific community.
Core Neurotoxic Properties and Mechanisms of Action
Both gamma-cyhalothrin and deltamethrin are potent neurotoxicants that primarily target voltage-gated sodium channels (VGSCs) in the neuronal membranes of both insects and mammals.[1] Their binding to these channels disrupts the normal influx of sodium ions, leading to prolonged depolarization of the nerve membrane. This results in repetitive neuronal firing and eventually leads to paralysis and death in target organisms. Structurally, both compounds possess an α-cyano group, which is characteristic of Type II pyrethroids and is associated with a specific neurotoxicological syndrome in mammals known as the "choreoathetosis/salivation" (CS) syndrome. This syndrome is characterized by symptoms such as hypersensitivity, tremors, writhing, and salivation.
While their primary target is the same, the potency and specific effects of gamma-cyhalothrin and deltamethrin can differ. Gamma-cyhalothrin is the most biologically active isomer of cyhalothrin, and studies have indicated that it is a more potent neurotoxin than lambda-cyhalothrin (B1674341), which is a mixture of isomers.
Quantitative Comparison of Neurotoxicity
The following table summarizes key quantitative data from various experimental studies to facilitate a direct comparison of the neurotoxic potency of gamma-cyhalothrin and deltamethrin.
| Parameter | Gamma-Cyhalothrin | Deltamethrin | Species | Experimental Model | Reference |
| Acute Oral LD50 | ~28-39.5 mg/kg (estimated) | 30-50 mg/kg (in oily vehicle) | Rat | In vivo | [2][3] |
| Effective Dose (ED50) for decreased locomotor activity | 1.29 mg/kg | Not directly compared | Rat | In vivo | [4] |
| 96-hour LC50 | 1.93 µg/L | Not directly compared | Zebrafish | In vivo | [5] |
Note: The LD50 for gamma-cyhalothrin is estimated based on data for lambda-cyhalothrin (oral LD50 in rats of 56-79 mg/kg) and the finding that gamma-cyhalothrin is approximately twice as potent.[3][4]
Detailed Experimental Protocols
To ensure transparency and reproducibility, this section outlines the methodologies for key experiments cited in this guide.
Acute Oral Toxicity (LD50) Determination in Rats
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Protocol:
-
Animal Model: Adult male and female rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory chow and water.
-
Test Substance Preparation: The pyrethroid (gamma-cyhalothrin or deltamethrin) is dissolved or suspended in a suitable vehicle, such as corn oil or another oily vehicle, to the desired concentrations.
-
Dose Administration: A range of doses is administered orally to different groups of animals via gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Signs of the CS-syndrome (e.g., salivation, tremors, choreoathetosis) are specifically monitored.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.
Assessment of Locomotor Activity in Rats
Objective: To evaluate the effect of a substance on spontaneous motor activity.
Protocol:
-
Animal Model and Housing: As described in the acute oral toxicity protocol.
-
Test Substance Administration: Animals are administered the test substance (gamma-cyhalothrin or deltamethrin) or vehicle orally at various doses.
-
Apparatus: An automated activity monitoring system, such as an open field arena equipped with infrared beams or a video tracking system, is used.
-
Procedure: At a predetermined time after dosing, individual rats are placed in the activity monitoring chambers. Their horizontal and vertical movements are recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: Parameters such as total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena are analyzed. Dose-response curves are generated to determine the effective dose (ED50) that causes a 50% reduction in locomotor activity.[6][7][8]
Whole-Cell Patch-Clamp Electrophysiology on Neuronal Cells
Objective: To investigate the effects of pyrethroids on the function of voltage-gated sodium channels.
Protocol:
-
Cell Culture: Primary neuronal cultures (e.g., from rat cortex or hippocampus) or a suitable neuronal cell line (e.g., SH-SY5Y) are maintained in appropriate culture conditions.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4.
-
Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2.
-
-
Recording Procedure:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope.
-
A gigaohm seal is formed between the micropipette and the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
Sodium currents are elicited by applying voltage steps.
-
-
Drug Application: Gamma-cyhalothrin or deltamethrin is applied to the external solution at various concentrations.
-
Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. Changes in current amplitude, kinetics of activation and inactivation, and the presence of a tail current are analyzed to determine the IC50 (the concentration that inhibits 50% of the maximal response).[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway affected by these pyrethroids and a typical experimental workflow for assessing neurotoxicity.
Conclusion
Both gamma-cyhalothrin and deltamethrin are potent neurotoxicants that exert their primary effects by modulating voltage-gated sodium channels. Quantitative data suggests that gamma-cyhalothrin is at least as, and likely more, potent than deltamethrin in inducing acute neurotoxicity in rats. Their shared mechanism of action results in the characteristic CS-syndrome of neurotoxicity in mammals. The detailed experimental protocols provided herein offer a foundation for further comparative studies and a deeper understanding of the subtle differences in the neurotoxic profiles of these two important pyrethroid insecticides. This information is critical for accurate risk assessment and the development of safer alternatives.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. npic.orst.edu [npic.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for Dose-Additive Effects of Pyrethroids on Motor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
A Comparative Guide to Antibody Cross-Reactivity in Gamma-Cyhalothrin Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance in immunoassays designed for the detection of pyrethroid insecticides, with a focus on cross-reactivity relevant to gamma-cyhalothrin. The data presented is compiled from various studies to aid researchers in selecting or developing suitable antibodies for their specific analytical needs. Understanding the cross-reactivity profile of an antibody is critical for the accuracy and specificity of any immunoassay.
Quantitative Comparison of Antibody Cross-Reactivity
The following tables summarize the cross-reactivity of different monoclonal antibodies (mAbs) developed for pyrethroid immunoassays. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity (CR) percentage, calculated relative to the primary target antigen.
Table 1: Cross-Reactivity of Monoclonal Antibody 3E9 [1][2]
This antibody was developed for a general immunoassay for pyrethroids, with cypermethrin (B145020) as the primary target.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Cypermethrin | 1.7 ± 0.76 | 100 |
| Fenpropathrin | 14.0 ± 1.68 | 12 |
| Esfenvalerate | 45.8 ± 4.07 | 4 |
| Bifenthrin | 191.8 | ~0.9 |
| Deltamethrin | >200 | <0.85 |
| Fenvalerate | 298.5 | ~0.6 |
Table 2: Cross-Reactivity of Broad-Spectrum Monoclonal Antibody CL-CN/1D2 [3][4][5]
This antibody was developed for the detection of multiple pyrethroids.
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| Cypermethrin | 129.1 | 100.0 |
| β-Cypermethrin | 199.6 | 64.7 |
| Cyfluthrin (B156107) | 215.5 | 59.9 |
| Fenpropathrin | 220.3 | 58.6 |
| λ-Cyhalothrin | 226.9 | 56.9 |
| β-Cyfluthrin | 241.7 | 53.4 |
| Deltamethrin | 591.2 | 21.8 |
| Fenvalerate | 763.1 | 16.9 |
Table 3: Cross-Reactivity of Monoclonal Antibody 2G7H9 for Cypermethrin [6]
This study focused on an immunoassay for cypermethrin.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Cypermethrin | 19.14 | 100 |
| Cyfluthrin | - | 31.09 |
| Cyhalothrin (B162358) | - | 16.15 |
Note: IC50 values for cyfluthrin and cyhalothrin were not explicitly provided in the summary, only the cross-reactivity percentages.
Experimental Protocols
The data presented in this guide was primarily generated using indirect competitive enzyme-linked immunosorbent assays (ic-ELISA). Below is a generalized methodology based on the cited studies.
Hapten Synthesis and Immunogen Preparation
The development of specific antibodies begins with the synthesis of haptens, which are small molecules that are chemically similar to the target analyte but modified to allow conjugation to a carrier protein. For broad-spectrum pyrethroid antibodies, haptens are often designed to retain common structural features of the pyrethroid class, such as the cyclopropane (B1198618) ring, cyano group, and m-phenoxybenzyl moiety, while eliminating variable elements like halogens[3]. The hapten is then conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to create an immunogen that can elicit an immune response in an animal model (typically mice) for monoclonal antibody production[1][2].
Indirect Competitive ELISA (ic-ELISA) Protocol
The ic-ELISA is a common format for detecting small molecules like pesticides.
-
Coating: A microtiter plate is coated with a coating antigen (a hapten conjugated to a carrier protein, often different from the one used for immunization to improve assay sensitivity).
-
Blocking: The remaining uncoated surface of the wells is blocked with a protein solution (e.g., BSA) to prevent non-specific binding.
-
Competition: A mixture of the monoclonal antibody and the sample (or standard) is added to the wells. The free pyrethroid in the sample competes with the coating antigen for binding to the antibody.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibody is added.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the pyrethroid in the sample.
Cross-Reactivity Determination
Cross-reactivity is assessed by running the ic-ELISA with a range of compounds that are structurally related to the target analyte. The IC50 value for each compound is determined from its respective standard curve. The cross-reactivity is then calculated using the following formula:
CR (%) = (IC50 of the target analyte / IC50 of the cross-reacting compound) x 100% [6]
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Comparative Statistical Analysis of Dose-Response Data for Gamma-Cyhalothrin and Alternative Pyrethroids
In the landscape of pest management, a thorough understanding of insecticide efficacy is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the dose-response data for gamma-cyhalothrin (B44037) and its pyrethroid alternatives, including lambda-cyhalothrin, deltamethrin (B41696), cypermethrin (B145020), and bifenthrin. By presenting supporting experimental data and detailed methodologies, this document aims to offer an objective analysis to inform research and development efforts.
Data Presentation: Comparative Toxicity to Key Agricultural Pests
The following tables summarize the lethal concentration (LC50) values of gamma-cyhalothrin and its alternatives against several economically important insect pests. The LC50 represents the concentration of an insecticide that is lethal to 50% of a test population. Lower LC50 values indicate higher toxicity. Data is presented for susceptible strains where specified, and variations in LC50 values can be attributed to differences in experimental conditions, insect strains, and bioassay methods.
Table 1: Comparative LC50 Values for Spodoptera frugiperda (Fall Armyworm) [1][2][3][4][5][6]
| Insecticide | LC50 (ppm or mg/mL) | 95% Confidence Interval | Strain | Bioassay Method |
| Gamma-Cyhalothrin | Data not available in the searched sources | - | - | - |
| Lambda-Cyhalothrin | 7.5 - 486 | - | Field & Lambda-Sel | Diet Incorporation |
| Lambda-Cyhalothrin | 268 - 895 (µg/L) | - | Field Populations | Leaf Bioassay |
| Deltamethrin | 3.58 (mg/mL) | 3.25 - 3.90 | Not Specified | Diet Incorporation |
| Deltamethrin | 70 - 541 (mg/L) | - | Field Populations | Leaf Bioassay |
| Cypermethrin | Data not available in the searched sources | - | - | - |
| Bifenthrin | Data not available in the searched sources | - | - | - |
Table 2: Comparative LC50 Values for Plutella xylostella (Diamondback Moth) [7][8][9][10][11]
| Insecticide | LC50 (µg/mL or ppm) | 95% Confidence Interval | Strain | Bioassay Method |
| Gamma-Cyhalothrin | Data not available in the searched sources | - | - | - |
| Lambda-Cyhalothrin | 0.08 - 1.16 | - | Field Populations | Not Specified |
| Deltamethrin | 85.2 - 360.1 | - | Field Populations | Leaf Dip |
| Deltamethrin | 0.0014 (µ g/larva ) | - | Susceptible | Topical Application |
| Deltamethrin | 13 - 59 fold resistance vs susceptible | - | Field Populations | Not Specified |
| Cypermethrin | 0.19 - 1.88 | - | Field Populations | Not Specified |
| Cypermethrin | >30,000 fold resistance vs susceptible | - | Resistant | Topical Application |
| Bifenthrin | 0.07 - 0.88 | - | Field Populations | Not Specified |
Table 3: Comparative LC50 Values for Aedes aegypti (Yellow Fever Mosquito) [12][13]
| Insecticide | LC50 (mg/L) | 95% Confidence Interval | Strain | Bioassay Method |
| Gamma-Cyhalothrin | Data not available in the searched sources | - | - | - |
| Lambda-Cyhalothrin | 87% mortality at diagnostic dose | - | Resistant | WHO Tube Test |
| Deltamethrin | 5.66 | - | Not Specified | Not Specified |
| Cypermethrin | Data not available in the searched sources | - | - | - |
| Bifenthrin | 0.003 | - | Not Specified | Larval Bioassay |
Table 4: Comparative LC50 Values for Bemisia tabaci (Sweetpotato Whitefly) [14][15][16][17][18][19]
| Insecticide | LC50 (ppm or mg/L) | 95% Confidence Interval | Strain | Bioassay Method |
| Gamma-Cyhalothrin | Data not available in the searched sources | - | - | - |
| Lambda-Cyhalothrin | 0.7 - 232.9 | - | Field Populations | Not Specified |
| Deltamethrin | Data not available in the searched sources | - | - | - |
| Cypermethrin | 5.2 | - | Field Population | Not Specified |
| Alphacypermethrin | 80-fold resistance vs susceptible | - | Resistant | Not Specified |
| Bifenthrin | 23-fold resistance vs susceptible | - | Resistant | Not Specified |
Table 5: Comparative LC50 Values for Myzus persicae (Green Peach Aphid) [20][21][22][23]
| Insecticide | LC50 (µg/cm² or mg/L) | 95% Confidence Interval | Strain | Bioassay Method |
| Gamma-Cyhalothrin | Data not available in the searched sources | - | - | - |
| Lambda-Cyhalothrin | 0.24 (mg/L) | - | Not Specified | Leaf Dip |
| Deltamethrin | Data not available in the searched sources | - | - | - |
| Cypermethrin | 14.12 (µg/cm²) | - | Not Specified | Residual Film |
| Cypermethrin | 12.55 (µg/cm²) | - | Not Specified | Not Specified |
| Bifenthrin | 29.22 (µg/cm²) | - | Not Specified | Residual Film |
Experimental Protocols
The determination of insecticide efficacy relies on standardized bioassay procedures. Below are detailed methodologies for key experiments commonly cited in dose-response studies.
Topical Application Bioassay
Objective: To determine the dose of an insecticide that causes 50% mortality (LD50) when applied directly to the insect.
Materials:
-
Technical grade insecticide
-
Acetone (B3395972) or other suitable solvent
-
Microsyringe or microapplicator
-
Test insects (e.g., third-instar larvae or adult mosquitoes)
-
Petri dishes or holding containers with a food source
-
CO2 for anesthetization
-
Fume hood
-
Analytical balance
Procedure:
-
Preparation of Insecticide Solutions: Prepare a stock solution of the technical grade insecticide in a suitable solvent (e.g., acetone). From this stock solution, prepare a series of serial dilutions to create a range of concentrations.
-
Insect Handling: Anesthetize the test insects using a brief exposure to CO2.
-
Application: Using a calibrated microsyringe or microapplicator, apply a precise volume (typically 0.1 to 1 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with the solvent only.
-
Incubation: Place the treated insects in holding containers with access to food and water. Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead and moribund insects at specified time intervals, typically 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LD50 value, 95% confidence intervals, and the slope of the dose-response curve.
Contact Bioassay (e.g., WHO Tube Test or CDC Bottle Bioassay)
Objective: To determine the concentration of an insecticide that causes 50% mortality (LC50) upon contact with a treated surface.
Materials:
-
Technical grade insecticide
-
Acetone
-
Glass bottles (e.g., 250 ml Wheaton bottles for CDC assay) or WHO test kits with exposure tubes and holding tubes
-
Impregnated papers (for WHO tube test)
-
Aspirator
-
Test insects (adult mosquitoes)
-
Sugar solution (e.g., 10% sucrose) on a cotton pad
Procedure (CDC Bottle Bioassay):
-
Bottle Coating: Prepare a solution of the insecticide in acetone. Coat the inner surface of the glass bottles with a specific amount of the insecticide solution. For the control bottles, use acetone only.
-
Drying: Roll the bottles on a bottle roller until the acetone has completely evaporated, leaving a uniform layer of insecticide on the inner surface.
-
Insect Exposure: Introduce a known number of adult mosquitoes (typically 20-25) into each coated bottle using an aspirator.
-
Observation: Record the number of knocked-down insects at regular intervals for up to 2 hours.
-
Transfer and Recovery: After the exposure period, transfer the mosquitoes to clean holding containers with access to a sugar solution.
-
Mortality Assessment: Record mortality 24 hours after the initial exposure.
-
Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50.
Diet Incorporation/Leaf Dip Bioassay
Objective: To determine the concentration of an insecticide in the diet or on a leaf surface that causes 50% mortality (LC50) upon ingestion.
Materials:
-
Technical grade insecticide
-
Solvent and emulsifier (e.g., Triton X-100)
-
Artificial diet (for diet incorporation) or host plant leaves (for leaf dip)
-
Petri dishes or multi-well plates
-
Test insects (larval stages)
Procedure (Leaf Dip):
-
Preparation of Treatment Solutions: Prepare a series of insecticide concentrations in water with a small amount of emulsifier.
-
Leaf Treatment: Dip host plant leaves into each insecticide solution for a set period (e.g., 10-30 seconds). Allow the leaves to air dry. Control leaves are dipped in the water and emulsifier solution only.
-
Insect Exposure: Place the treated leaves into petri dishes or other suitable containers. Introduce a known number of larvae onto each leaf.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC50 values using probit analysis.
Mandatory Visualization
Pyrethroid Mode of Action Signaling Pathway
The primary target site for pyrethroid insecticides is the voltage-gated sodium channel on the axon of nerve cells.[24] Pyrethroids bind to the open state of the sodium channel, causing it to remain open for an extended period.[25][26] This leads to a continuous influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.[25][26]
Caption: Pyrethroid insecticide mechanism of action on voltage-gated sodium channels in insect neurons.
Experimental Workflow for Dose-Response Bioassay
The following diagram illustrates a generalized workflow for conducting a dose-response bioassay to determine the LC50 or LD50 of an insecticide.
Caption: Generalized workflow for a typical insecticide dose-response bioassay.
Logical Relationship of Probit Analysis
Probit analysis is a statistical method used to analyze dose-response data where the response is quantal (e.g., dead or alive). It transforms the sigmoid dose-response curve into a straight line, allowing for the estimation of parameters like the LC50.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Deltamethrin-Mediated Effects on Locomotion, Respiration, Feeding, and Histological Changes in the Midgut of Spodoptera frugiperda Caterpillars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Toxicity of deltamethrin and cypermethrin to the larvae of the diamond-back moth, Plutella xylostella L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pesticide resistance in Plutella xylostella (Lepidoptera: Plutellidae) populations from Togo and Benin - Les Publications du Cirad [publications.cirad.fr]
- 12. researchgate.net [researchgate.net]
- 13. Susceptibility status and synergistic activity of DDT and Lambda-cyhalothrin on Anopheles gambiae and Aedes aegypti in Delta State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cotton.org [cotton.org]
- 15. researchgate.net [researchgate.net]
- 16. mrec.ifas.ufl.edu [mrec.ifas.ufl.edu]
- 17. researchgate.net [researchgate.net]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. idosi.org [idosi.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. pu.edu.pk [pu.edu.pk]
- 23. researchgate.net [researchgate.net]
- 24. ijbs.com [ijbs.com]
- 25. pomais.com [pomais.com]
- 26. Bifenthrin Technical Fact Sheet [npic.orst.edu]
A Comparative Analysis of the Environmental Impact of Gamma-Cyhalothrin and Other Pyrethroids
A comprehensive guide for researchers and drug development professionals on the ecotoxicological profiles of commonly used pyrethroid insecticides.
This guide provides a detailed comparison of the environmental impact of gamma-cyhalothrin (B44037) and other widely used synthetic pyrethroids, including lambda-cyhalothrin, bifenthrin, cypermethrin, deltamethrin, and esfenvalerate. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of these compounds, with a focus on their potential effects on non-target organisms and their fate in the environment.
Data Summary: Quantitative Comparison of Pyrethroid Environmental Impact
The following tables summarize key quantitative data on the toxicity and environmental persistence of gamma-cyhalothrin and other selected pyrethroids.
Table 1: Acute Toxicity to Aquatic Organisms (LC50)
| Pyrethroid | Fish (96-hour LC50, µg/L) | Aquatic Invertebrates (48-hour EC50, µg/L) |
| Gamma-Cyhalothrin | 0.047 - 0.27[1] | 0.00004 - 0.28[2][3] |
| Lambda-Cyhalothrin | 0.149 - 2.3[1] | 0.16[4] |
| Bifenthrin | - | 1.6[5] |
| Cypermethrin | 0.82 - 2.8[6] | 0.26[6] |
| Deltamethrin | - | - |
| Esfenvalerate | 0.07 - 0.44[7] | 0.27[7] |
LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test organisms within a specified time.
Table 2: Acute Toxicity to Honey Bees (Apis mellifera)
| Pyrethroid | Contact (LD50, µ g/bee ) | Oral (LD50, µ g/bee ) |
| Gamma-Cyhalothrin | - | 1.26[8] |
| Lambda-Cyhalothrin | 0.0015 - 0.13[8] | - |
| Bifenthrin | - | - |
| Cypermethrin | - | - |
| Deltamethrin | 0.0015[8] | - |
| Esfenvalerate | - | - |
| Permethrin | - | - |
LD50 (Lethal Dose 50): The dose of a chemical that is lethal to 50% of the test organisms.
Table 3: Environmental Fate - Soil Degradation Half-Life (DT50)
| Pyrethroid | Aerobic Soil Half-Life (days) | Anaerobic Soil Half-Life (days) |
| Gamma-Cyhalothrin | Degrades relatively quickly[9] | - |
| Lambda-Cyhalothrin | 22 - 82[10] | - |
| Bifenthrin | 12.4 - 1410[11] | - |
| Cypermethrin | 17.1 - 52.1[11] | <14[6] |
| Deltamethrin | 8.3 - 105.3[11] | - |
| Esfenvalerate | - | - |
| Permethrin | 5 - 55[11] | - |
DT50 (Dissipation Time 50): The time required for 50% of the initial concentration of a substance to dissipate from the soil.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.
Aquatic Toxicity Testing
Acute toxicity tests for fish and aquatic invertebrates are typically conducted following OECD Guideline 203 (Fish, Acute Toxicity Test) and OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test) , respectively.[5][12][13]
-
Principle: Test organisms are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).[12][13]
-
Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio) for fish, and Daphnia magna for aquatic invertebrates.[14]
-
Endpoints: The primary endpoint is mortality (for fish) or immobilization (for Daphnia), from which LC50 or EC50 values are calculated.[5][12] Observations on sublethal effects, such as abnormal behavior, are also recorded.[15]
-
Test Conditions: Key parameters such as temperature, pH, and water hardness are maintained within a narrow range to ensure the validity of the results.
Honey Bee Toxicity Testing
Acute toxicity testing for honey bees is conducted to determine the lethal dose of a pesticide through oral and contact exposure, following guidelines such as those from the U.S. Environmental Protection Agency (EPA).
-
Principle: For acute oral toxicity, individual bees are fed a single dose of the test substance mixed in a sucrose (B13894) solution. For acute contact toxicity, a small droplet of the test substance in a suitable solvent is applied to the dorsal thorax of the bee.[8]
-
Test Organisms: Adult worker honey bees (Apis mellifera) of a uniform age and size are used.
-
Endpoints: Mortality is recorded over a specified period (e.g., 24, 48, and 72 hours) to determine the LD50.[16] Sublethal effects on behavior may also be assessed.[17]
Soil Degradation Studies
The persistence of pyrethroids in the soil is evaluated using laboratory studies that follow OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) .[18][19][20]
-
Principle: The test substance is applied to samples of at least two different soil types. The treated soil is then incubated under controlled aerobic or anaerobic conditions at a constant temperature.
-
Methodology: Soil samples are taken at various intervals and analyzed for the concentration of the parent compound and its major degradation products.[19]
-
Endpoints: The rate of degradation is determined, and the dissipation time 50 (DT50) is calculated.[11]
Mode of Action and Signaling Pathways
Pyrethroid insecticides exert their toxic effects by targeting the voltage-gated sodium channels in the nervous systems of insects.[21][22][23] This leads to prolonged channel opening, repetitive nerve discharges, paralysis, and ultimately, death.[24]
Caption: Pyrethroid insecticide mode of action on insect voltage-gated sodium channels.
The binding of pyrethroids occurs at two distinct receptor sites on the sodium channel, termed PyR1 and PyR2.[25] Resistance to pyrethroids in some insect populations, known as knockdown resistance (kdr), is often associated with mutations in the sodium channel gene that alter these binding sites.[21][22]
Experimental Workflow for Aquatic Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a pyrethroid insecticide, from initial laboratory testing to higher-tier ecological risk assessment.
Caption: Tiered workflow for assessing the aquatic toxicity of pyrethroid insecticides.
This tiered approach allows for a systematic evaluation of the potential risks of a pesticide to aquatic ecosystems. Initial laboratory studies provide baseline toxicity data. If the initial risk assessment indicates a potential for adverse effects, more complex and realistic studies, such as mesocosm experiments, are conducted to better understand the compound's impact under field-like conditions.[26][27]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. cerc.usgs.gov [cerc.usgs.gov]
- 6. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pomais.com [pomais.com]
- 10. Cyhalothrin (EHC 99, 1990) [inchem.org]
- 11. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Handbook of acute toxicity of chemicals to fish and aquatic invertebrates : summaries of toxicity tests conducted at Columbia National Fisheries Research Laboratory, 1965-78 [pubs.usgs.gov]
- 13. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. Are standard aquatic test species and methods adequate surrogates for use in environmental risk assessment of pesticides in tropical environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sitesreservoirproject.riptideweb.com [sitesreservoirproject.riptideweb.com]
- 16. Toxic effects of detected pyrethroid pesticides on honeybee (Apis mellifera ligustica Spin and Apis cerana cerana Fabricius) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eppltd.com [eppltd.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insect sodium channels and insecticide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Pyrethroids in an AlphaFold2 Model of the Insect Sodium Channel [mdpi.com]
- 26. ask-force.org [ask-force.org]
- 27. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to QuEChERS Methods for Gamma-Cyhalothrin Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its variations for the analysis of gamma-cyhalothrin (B44037) residues in various matrices. Experimental data from multiple studies have been compiled to offer an objective overview of method performance, alongside alternative extraction techniques.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for the accurate quantification of pesticide residues. The following tables summarize the performance of different QuEChERS modifications and alternative methods for the analysis of pyrethroids, including gamma-cyhalothrin.
Table 1: Comparison of QuEChERS Method Variations for Pyrethroid Analysis
| Method Variation | Matrix | Analyte(s) | Recovery (%) | Precision (RSD, %) | Linearity (r²) | LOQ (mg/kg) | Reference(s) |
| Original QuEChERS (Unbuffered) | Fruits & Vegetables | Pyrethroids | 70-120 | < 20 | > 0.99 | 0.01 | [1] |
| AOAC Official Method 2007.01 (Acetate-Buffered) | Fruits & Vegetables | Pyrethroids | 70-120 | < 20 | > 0.99 | 0.01 | [1][2] |
| EN 15662 (Citrate-Buffered) | Fruits, Vegetables, Cereals | Lambda-cyhalothrin | 75-118 | 2-14 | > 0.99 | 0.01 | [3] |
| Modified QuEChERS | Foods of Animal Origin | Pyrethroids | 75.2-109.8 | < 10 | > 0.99 | 0.01 |
Table 2: Comparison of QuEChERS with Alternative Extraction Methods for Pyrethroid Analysis
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | Precision (RSD, %) | Linearity (r²) | LOQ (mg/kg) | Reference(s) |
| QuEChERS | Rice | Lambda-cyhalothrin | 99.71-101.84 | 1.14-2.19 | > 0.98 | 0.022-0.079 | |
| Liquid-Liquid Extraction (LLE) | Whole Blood | Synthetic Pyrethroids | Generally > 100 (Matrix Effect Observed) | - | - | 0.00355-0.01655 | [4] |
| Solid-Phase Extraction (SPE) | Palm Oil | Lambda-cyhalothrin | 82-98 | < 10 | 0.9999 | 0.05 | [5] |
| Solid-Phase Microextraction (SPME) | Aqueous Samples | Lambda-cyhalothrin | - | - | - | - | [6] |
Experimental Protocols
A detailed experimental protocol for a widely used QuEChERS method is provided below.
EN 15662 QuEChERS Method for Gamma-Cyhalothrin Residue Analysis
This protocol is based on the European Committee for Standardization (CEN) Standard Method EN 15662.
1. Sample Preparation:
-
Homogenize a representative sample of the matrix (e.g., fruit, vegetable, cereal).
-
For samples with low water content, add a defined amount of water to achieve a total water content of 75-80%.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add a ceramic homogenizer to improve extraction efficiency.
-
Add the EN 15662 extraction salt packet containing:
-
4 g anhydrous magnesium sulfate (B86663) (MgSO₄)
-
1 g sodium chloride (NaCl)
-
1 g trisodium (B8492382) citrate (B86180) dihydrate
-
0.5 g disodium (B8443419) hydrogen citrate sesquihydrate
-
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube.
-
The d-SPE tube contains:
-
900 mg anhydrous magnesium sulfate (MgSO₄)
-
150 mg primary secondary amine (PSA) sorbent
-
For matrices with high fat content, 150 mg of C18 sorbent may be added.
-
For matrices with pigments, 50 mg of graphitized carbon black (GCB) may be added (use with caution as it can adsorb planar pesticides).
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 g for 5 minutes.
4. Analysis:
-
Take an aliquot of the cleaned extract for analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
If necessary, add a suitable internal standard before injection.
-
Matrix-matched calibration standards should be used for accurate quantification.
Method Workflow and Signaling Pathways
To visually represent the experimental workflow, the following diagrams have been generated using the DOT language.
Caption: QuEChERS (EN 15662) Experimental Workflow.
Concluding Remarks
The QuEChERS method, particularly the buffered versions (AOAC and EN), offers a robust and efficient approach for the routine analysis of gamma-cyhalothrin residues in a wide range of food matrices. These methods consistently provide good recoveries, precision, and low limits of quantification. While alternative methods like LLE and SPE can be effective, they may be more labor-intensive or prone to matrix effects. The choice of the specific QuEChERS variation and cleanup sorbents should be optimized based on the specific matrix to minimize interferences and ensure accurate results. The final determination using either GC-MS/MS or LC-MS/MS provides the necessary sensitivity and selectivity for regulatory compliance.
References
Navigating the Analytical Landscape: A Comparative Guide to Gamma-Cyhalothrin Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of synthetic pyrethroids like gamma-cyhalothrin (B44037) is paramount for ensuring product safety and efficacy. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your laboratory's needs.
Gamma-cyhalothrin, a potent insecticide, requires sensitive and reliable analytical methods for its detection and quantification in various matrices, from environmental samples to agricultural commodities. The choice of analytical technique often depends on factors such as the sample matrix, the required level of sensitivity, and the instrumentation available. This guide delves into the most frequently employed methods: Gas Chromatography (GC) with Electron Capture Detection (GC-ECD), GC with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The selection of an analytical method is a critical decision in any research or development setting. The following tables summarize the quantitative performance of the most common methods used for the analysis of pyrethroids, including gamma-cyhalothrin, across different sample types. The data presented is a synthesis of findings from various validation studies.
Table 1: Gas Chromatography-Based Methods Performance Data
| Parameter | GC-ECD | GC-MS |
| Limit of Detection (LOD) | 0.1 µg/m³ (air) | ng/m³ range (air) |
| Limit of Quantification (LOQ) | 0.0041 mg/ml (tomato) | 0.01 mg/kg (various commodities) |
| Recovery | 91.77 ± 4.34–98.59 ± 2.46% (tomato) | > 70% (water and sediment) |
| Precision (RSD) | < 20% | Not specified |
Table 2: Liquid Chromatography-Based Methods Performance Data
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.01 mg/kg (animal tissues, milk, eggs) |
| Recovery | Good accuracy demonstrated | Not specified |
| Precision (RSD) | < 2% | Not specified |
Experimental Workflow for Method Selection
The following diagram illustrates a logical workflow to guide the selection of an appropriate analytical method for gamma-cyhalothrin analysis based on key experimental considerations.
Caption: Workflow for selecting a gamma-cyhalothrin analytical method.
Detailed Experimental Protocols
Below are generalized yet detailed protocols for the key analytical methods discussed. It is crucial to note that these protocols may require optimization based on the specific sample matrix and laboratory conditions.
Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is highly sensitive for halogenated compounds like gamma-cyhalothrin and is a common choice for residue analysis.
-
Sample Preparation:
-
Extraction: A representative sample is homogenized and extracted with an organic solvent such as acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane.
-
Liquid-Liquid Partitioning: The extract is partitioned with a saline solution to remove water-soluble impurities.
-
Clean-up: The organic phase is further cleaned using solid-phase extraction (SPE) with a Florisil or silica (B1680970) cartridge to remove interfering co-extractives.
-
Concentration: The cleaned extract is evaporated to a small volume and reconstituted in a suitable solvent for GC analysis.
-
-
Instrumental Analysis:
-
Gas Chromatograph: Equipped with an Electron Capture Detector (ECD).
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5).
-
Injector: Splitless mode is typically used for trace analysis.
-
Temperatures: Injector and detector temperatures are optimized (e.g., 250°C and 300°C, respectively). The oven temperature is programmed with a gradient to ensure good separation of analytes.
-
Carrier Gas: High-purity nitrogen or helium.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and definitive confirmation of the analyte's identity compared to GC-ECD.
-
Sample Preparation: The sample preparation protocol is similar to that for GC-ECD, often employing methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for multi-residue analysis in food matrices.[1]
-
Instrumental Analysis:
-
Gas Chromatograph: Coupled to a Mass Spectrometer (MS).
-
Ionization Mode: Electron Impact (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap analyzer.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring characteristic ions of gamma-cyhalothrin.
-
Confirmation: The identity of the compound is confirmed by comparing the retention time and the ratio of qualifier ions to the target ion with that of a certified reference standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is particularly useful for the analysis of thermally labile compounds or for formulations with high concentrations of the active ingredient, as it avoids potential isomerization that can occur at high GC injector temperatures.[2]
-
Sample Preparation:
-
Extraction: The sample is extracted with a suitable solvent like acetonitrile or methanol.
-
Filtration: The extract is filtered through a 0.45 µm filter to remove particulate matter before injection.
-
Dilution: The sample may require dilution to fall within the linear range of the detector.
-
-
Instrumental Analysis:
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water, often in an isocratic or gradient elution mode.
-
Detection Wavelength: The UV detector is set to a wavelength where gamma-cyhalothrin exhibits maximum absorbance.
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve prepared from reference standards.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it a powerful tool for analyzing complex matrices at very low concentrations.
-
Sample Preparation: Sample preparation is similar to HPLC-UV, with a strong emphasis on clean-up to minimize matrix effects in the MS source. The QuEChERS method is also applicable here.[1]
-
Instrumental Analysis:
-
LC System: Coupled to a tandem Mass Spectrometer (MS/MS).
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is common.
-
Mass Analyzer: A triple quadrupole (QqQ) or ion trap mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion for gamma-cyhalothrin and monitoring specific product ions, which provides very high selectivity and sensitivity.
-
Validation: Method validation includes assessing for matrix effects, which can be compensated for by using matrix-matched calibration standards or an isotopically labeled internal standard.
-
Conclusion
The choice of an analytical method for gamma-cyhalothrin is a multifaceted decision that requires careful consideration of the analytical objectives and available resources. GC-ECD offers excellent sensitivity for routine monitoring, while GC-MS provides unequivocal identification. HPLC-UV is a robust technique for formulation analysis, and LC-MS/MS stands out for its superior sensitivity and selectivity in complex sample matrices. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can confidently select and implement the most suitable approach for their specific application.
References
A Comparative Analysis of the Stereospecific Toxicity of Cyhalothrin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereospecific toxicity of cyhalothrin (B162358) isomers, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological and experimental processes.
Cyhalothrin, a synthetic pyrethroid insecticide, possesses three chiral centers, resulting in a molecule with eight possible stereoisomers.[1] Commercial formulations, such as lambda-cyhalothrin (B1674341) and gamma-cyhalothrin (B44037), are mixtures of specific isomers. Lambda-cyhalothrin is a racemic mixture of the most insecticidally active enantiomer pair, while gamma-cyhalothrin is the isolated, most active single isomer.[2] The stereochemistry of these isomers significantly influences their toxicological profiles.
Quantitative Toxicity Data
The acute toxicity of cyhalothrin isomers varies significantly across different species, with certain isomers demonstrating markedly higher toxicity. The following tables summarize the 96-hour median lethal concentration (LC50) values for lambda-cyhalothrin and its isomers in various aquatic organisms.
Table 1: Acute Toxicity (96-hour LC50) of Cyhalothrin Isomers in Zebrafish (Danio rerio)
| Isomer/Mixture | 96-h LC50 (µg/L) | Reference |
| Lambda-cyhalothrin (racemate) | 1.94 | [3] |
| Gamma-cyhalothrin | 1.93 | [3] |
| (-)-enantiomer of Lambda-cyhalothrin | >162 times more toxic than (+)-enantiomer | [4][5][6] |
| (+)-enantiomer of Lambda-cyhalothrin | - | [4][5][6] |
Table 2: Acute Toxicity (96-hour LC50) of Cyhalothrin Isomers in Shrimp (Macrobrachium nippoensis)
| Isomer/Mixture | 96-h LC50 (µg/L) | Reference |
| Lambda-cyhalothrin | 0.04 | [3] |
| Gamma-cyhalothrin | 0.28 | [3] |
These data clearly indicate that the toxicity of cyhalothrin is stereochemistry-dependent, particularly in shrimp.[3] The (-)-enantiomer of lambda-cyhalothrin is significantly more toxic to zebrafish than its antipode.[4][5][6] Interestingly, while gamma-cyhalothrin is the most active insecticidal isomer, lambda-cyhalothrin appears more toxic to shrimp, suggesting complex interactions and metabolic pathways in different species.[3]
Experimental Protocols
A detailed protocol for the separation of cyhalothrin enantiomers is crucial for assessing their individual toxicities.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector or a circular dichroism detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralpak AD (amylose tris[3,5-dimethylphenyl carbamate]) or Chiralcel OD (cellulose tris[3,5-dimethylphenyl carbamate]), is effective for enantiomeric separation.[4][5]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. The optimal ratio needs to be determined empirically, but lower concentrations of the polar modifier (≤5%) and lower temperatures (e.g., 20°C) generally yield better separation.[4][5]
-
Detection: UV detection at a wavelength of 236 nm is suitable for monitoring the elution of the isomers.[5]
-
Procedure:
-
Prepare a standard solution of lambda-cyhalothrin in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Inject the standard solution into the HPLC system.
-
Monitor the elution profile and identify the peaks corresponding to the different enantiomers based on their retention times.
-
Collect the fractions corresponding to each enantiomer for subsequent toxicity testing.
-
The following protocol is based on the OECD Guideline 203 for fish acute toxicity testing.[3][4][7]
-
Test Organisms: Healthy, juvenile zebrafish of a standard length and weight.
-
Test Substance Preparation: Prepare stock solutions of the individual cyhalothrin isomers and the racemic mixture in a suitable solvent (e.g., acetone) and then prepare serial dilutions in the test water to achieve the desired exposure concentrations.
-
Test Conditions:
-
Exposure Duration: 96 hours.
-
System: Semi-static renewal system where the test solution is renewed every 24 hours.
-
Temperature: Maintained at a constant, appropriate temperature for the species (e.g., 26 ± 1°C for zebrafish).
-
Photoperiod: A 12-hour light to 12-hour dark cycle.
-
Controls: A negative control (test water only) and a solvent control (test water with the highest concentration of solvent used for the test substances).
-
-
Procedure:
-
Acclimate the zebrafish to the test conditions for a minimum of 48 hours.
-
Randomly assign a specified number of fish (e.g., 10) to each test concentration and control group in replicate tanks.
-
At 24, 48, 72, and 96 hours, record the number of dead fish in each tank.
-
Observe and record any sublethal effects, such as abnormal behavior or morphological changes.
-
Calculate the LC50 values and their 95% confidence intervals for each isomer and the mixture at each observation time point using appropriate statistical methods (e.g., probit analysis).
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for pyrethroid insecticides like cyhalothrin is the disruption of the nervous system.[2] They target voltage-gated sodium channels in neurons, leading to prolonged channel opening and hyperexcitability.[8]
Diagram 1: Simplified Signaling Pathway of Cyhalothrin Isomer Neurotoxicity
Caption: Cyhalothrin isomers bind to open voltage-gated sodium channels, prolonging their open state and causing neuronal hyperexcitability.
Diagram 2: Experimental Workflow for Assessing Stereospecific Toxicity
Caption: Workflow for separating cyhalothrin isomers and assessing their individual and combined toxicity.
References
- 1. Zebrafish Embryo Toxicity of a Binary Mixture of Pyrethroid Insecticides: d-Tetramethrin and Cyphenothrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. eurofins.com.au [eurofins.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 7. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Lambda-Cyhalothrin and Gamma-Cyhalothrin on Locomotor Activity in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of lambda-cyhalothrin (B1674341) and gamma-cyhalothrin (B44037) on the locomotor activity of rats. The information is compiled from peer-reviewed studies to assist researchers in understanding the neurotoxicological profiles of these Type II pyrethroid insecticides.
Executive Summary
Lambda-cyhalothrin, a mixture of isomers, and gamma-cyhalothrin, an enriched active isomer, both induce dose-dependent decreases in locomotor activity in rats.[1][2] Experimental data demonstrates that gamma-cyhalothrin is approximately twice as potent as lambda-cyhalothrin based on the administered oral dose required to reduce locomotor activity by 50%.[1][2] This difference in potency is largely attributed to the higher purity of the gamma-isomer.[1][2]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a comparative study on the effects of lambda-cyhalothrin and gamma-cyhalothrin on locomotor activity in adult male rats.
| Parameter | Lambda-Cyhalothrin | Gamma-Cyhalothrin | Reference |
| Effective Dose 50 (ED50) for Decreased Activity Counts | 2.65 mg/kg | 1.29 mg/kg | [1][2] |
| Relative Potency (based on administered dose) | 1x | ~2x more potent | [1][2] |
| Relative Potency (based on internal brain/plasma concentrations) | 1x | 1.3-1.6x more potent | [1][2] |
| Isomer Purity | ~43% | ~98% | [1][2] |
Experimental Protocols
The primary comparative data is derived from a study with a robust experimental design to assess acute neurotoxicity.
Title: Locomotor activity and tissue levels following acute administration of lambda- and gamma-cyhalothrin in rats.[1][2]
Methodology:
-
Animal Model: Adult male Long-Evans rats.
-
Administration: Oral gavage.
-
Dosing: A range of doses for both lambda-cyhalothrin and gamma-cyhalothrin were administered to establish a dose-response relationship.
-
Locomotor Activity Assessment:
-
One-hour locomotor activity studies were conducted 1.5 hours after dosing.
-
"Activity counts" were the primary measure of locomotor activity.
-
-
Toxicokinetic Analysis: Immediately following the locomotor activity assessment, plasma and brain tissues were collected for analysis of the respective compound concentrations using LC/MS/MS methods. This allowed for the correlation of behavioral effects with internal dose metrics.[1][2]
References
Safety Operating Guide
Proper Disposal of Gamma-Cyhalothrin: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of gamma-cyhalothrin (B44037) is critical for protecting both laboratory personnel and the environment. As a potent, broad-spectrum pyrethroid insecticide, gamma-cyhalothrin is characterized by its high mammalian toxicity and extreme toxicity to aquatic organisms.[1] Adherence to proper disposal protocols is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
This guide provides detailed, step-by-step procedures for the disposal of gamma-cyhalothrin waste generated in research and development settings.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific gamma-cyhalothrin product in use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, chemical goggles, and protective clothing.[2][3][4]
-
Ventilation: Handle gamma-cyhalothrin and its waste in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[2]
-
Spill Management: In the event of a spill, isolate the area and prevent the material from entering drains or waterways.[3][5] Absorb liquid spills with an inert material like sand or cat litter and collect solids using a designated broom and dustpan.[6]
Waste Characterization and Segregation
Properly characterizing and segregating gamma-cyhalothrin waste is the first step in the disposal process.
-
Acutely Hazardous Waste: Due to its high toxicity, any discarded, unused gamma-cyhalothrin, as well as spill residues, should be managed as acutely hazardous waste.
-
Contaminated Materials: All items that have come into direct contact with gamma-cyhalothrin, such as pipette tips, gloves, bench paper, and empty containers, must be treated as hazardous waste.
-
Segregation: Keep gamma-cyhalothrin waste separate from other chemical waste streams to avoid incompatible mixtures. Store waste in designated, sealed, and clearly labeled containers.[6]
Step-by-Step Disposal Procedures
1. Waste Collection:
- Collect all gamma-cyhalothrin waste in a designated, leak-proof, and compatible container. High-density polyethylene (B3416737) (HDPE) containers are recommended.[6]
- Label the waste container clearly with "Hazardous Waste," the name "gamma-cyhalothrin," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
2. Decontamination of Labware:
- For reusable labware, a triple rinse procedure is recommended.[7]
- Rinse the contaminated labware three times with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by a final rinse with soap and water.
- Collect all rinsate as hazardous waste. Do not pour rinsate down the drain.[7][8]
3. Disposal of Empty Containers:
- Empty gamma-cyhalothrin containers must be triple-rinsed.[7][9]
- The rinsate from the container cleaning must be collected and disposed of as hazardous waste.[7]
- After rinsing, puncture the container to prevent reuse.[7] Dispose of the container in accordance with your institution's hazardous waste procedures.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
- Do not attempt to dispose of gamma-cyhalothrin waste by pouring it down the drain or placing it in the regular trash.[8]
Quantitative Data Summary
| Property | Value | Reference |
| Acute Oral Toxicity (Rat LD50) | > 5,000 mg/kg | [5] |
| Acute Dermal Toxicity (Rabbit LD50) | > 2,000 mg/kg | [5] |
| Acute Inhalation Toxicity (Rat LC50) | > 5.28 mg/L (4 h) | [5] |
| Bioaccumulation Potential | The substance has a potential for bioconcentration. | [5] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [2][5] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and hazardous waste management principles. Specific experimental protocols that generate gamma-cyhalothrin waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.
Logical Workflow for Gamma-Cyhalothrin Disposal
The following diagram illustrates the decision-making process for the proper disposal of gamma-cyhalothrin waste in a laboratory setting.
Caption: Workflow for Gamma-Cyhalothrin Waste Disposal.
References
- 1. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. neogen.com [neogen.com]
- 6. Managing Waste Pesticides: Restricted Use Pesticides [extension.sdstate.edu]
- 7. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 8. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Disposal of Pesticides [npic.orst.edu]
Comprehensive Safety Protocol for Handling Gamma-cyhalothrin
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Gamma-cyhalothrin. Adherence to these procedures is critical to ensure personal safety and environmental protection. Gamma-cyhalothrin is a broad-spectrum pyrethroid insecticide.[1] It is classified as toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction or serious eye irritation.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[5][6]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling Gamma-cyhalothrin. An internal manufacturer-recommended exposure limit is 0.02 mg/m³ over an 8-hour time-weighted average (TWA).[6]
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Mixing (in ventilated area) | Chemical safety goggles or safety glasses with side-shields.[3][6] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat, and closed-toe shoes.[3][4] | Generally not required if handled in a well-ventilated area or fume hood.[6] |
| High-Concentration Handling or Weighing Powder | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves, chemical-resistant coveralls or impervious apron over a lab coat.[3][6] | An approved respirator with an appropriate protection factor should be used.[3] |
| Spill Cleanup | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves, boots, and chemical-resistant suit/coveralls.[7][8] | A self-contained breathing apparatus (SCBA) may be required for large or unventilated spills.[9] |
| Emergency Situations | Chemical safety goggles and a face shield.[3] | Full chemical-resistant suit.[7][8] | Self-contained breathing apparatus (SCBA).[9] |
Operational Plan: Step-by-Step Guidance
This section details the procedural steps for the safe handling of Gamma-cyhalothrin, from preparation to disposal.
Pre-Handling Checklist
-
Know the Hazards: Review the Safety Data Sheet (SDS) for Gamma-cyhalothrin before beginning work.[2][3][4][6] Note that it can cause sensations of burning, tingling, or numbness in exposed areas (paraesthesia).[5][6]
-
Verify Engineering Controls: Ensure a chemical fume hood or other local exhaust ventilation is operational and certified.[6] An emergency shower and eyewash station must be readily accessible.[3]
-
Assemble PPE: Gather all necessary PPE as specified in the table above. Inspect all equipment for damage (e.g., tears, holes) before use.[10]
-
Prepare Spill Kit: Ensure a spill kit containing absorbent materials (e.g., sand, vermiculite, clay granules), a designated waste container, and cleaning agents is available.[11]
Safe Handling Protocol
-
Don PPE: Put on all required PPE, ensuring gloves are worn over the cuffs of the lab coat.
-
Work Area: Conduct all handling of Gamma-cyhalothrin, especially concentrated forms, within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Avoid Contamination: Use dedicated glassware and equipment. Do not eat, drink, or smoke in the handling area.[4][12]
-
Measurement and Transfer: When handling the substance, avoid generating dust or aerosols. Use a spatula for solids and a pipette or syringe for liquids.
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.
Post-Handling & Decontamination
-
Clean Work Area: Decontaminate all surfaces, tools, and equipment by washing with soap and water.[5]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by goggles/face shield, and then the lab coat.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling and before leaving the laboratory.[4][6]
-
Store Chemical: Store Gamma-cyhalothrin in its original, tightly closed container in a locked, cool, dry, and well-ventilated area away from food and feedstuffs.[4][6]
Emergency and Disposal Plans
Emergency First Aid
-
If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting.[4][6]
-
If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water for 15-20 minutes.[3][6] If irritation or a rash occurs, seek medical attention.[6]
-
If Inhaled: Move the person to fresh air. Call a poison control center or doctor if you feel unwell.[6]
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[3][13]
Spill Response
-
Evacuate: Alert others and evacuate the immediate area.
-
Control: If safe to do so, prevent further spillage. Isolate the spill area.[5]
-
Absorb: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[11]
-
Collect: Sweep or scoop the absorbed material into a suitable, labeled container for disposal.[6][11]
-
Clean: Clean the spill area with water and detergent, and absorb the cleaning solution with more absorbent material for disposal.[6]
-
Ventilate: Ensure the area is well-ventilated.
Disposal Plan
-
Waste Disposal: All Gamma-cyhalothrin waste and contaminated materials must be disposed of as hazardous waste.[11] Do not allow the material to enter drains, sewers, or waterways.[4][11] Disposal must be in accordance with all applicable local, state, and federal regulations.[3][4]
-
Container Disposal: Do not reuse empty containers.[12] Triple rinse containers as follows: Empty the remaining contents, fill the container ¼ full with water and recap, shake for 10 seconds, and pour the rinsate into the application equipment or a mix tank for later use or disposal. Repeat this procedure two more times.[11] Offer the rinsed container for recycling if available or dispose of it in a sanitary landfill.[11]
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling Gamma-cyhalothrin.
Caption: Workflow for Safe Handling of Gamma-cyhalothrin.
References
- 1. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. neogen.com [neogen.com]
- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 9. hpc-standards.com [hpc-standards.com]
- 10. epa.gov [epa.gov]
- 11. epestcontrol.com [epestcontrol.com]
- 12. shardausa.com [shardausa.com]
- 13. assets.greenbook.net [assets.greenbook.net]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
